4-Fluoro-2-(1H-pyrazol-3-yl)phenol
Description
BenchChem offers high-quality 4-Fluoro-2-(1H-pyrazol-3-yl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-2-(1H-pyrazol-3-yl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-2-(1H-pyrazol-5-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O/c10-6-1-2-9(13)7(5-6)8-3-4-11-12-8/h1-5,13H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKAHKTLLEHWJPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=CC=NN2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
288401-64-9 | |
| Record name | 4-Fluoro-2-(1H-pyrazol-3-yl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of pharmacologically active compounds.[1][2] Its derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3][4] The strategic incorporation of a fluorine atom and a phenolic hydroxyl group into the pyrazole scaffold, as seen in 4-Fluoro-2-(1H-pyrazol-3-yl)phenol, can significantly modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability, thereby enhancing its potential as a drug candidate. This guide provides a detailed exploration of the synthetic pathways leading to this valuable compound, emphasizing the underlying chemical principles and practical considerations for its preparation in a laboratory setting.
Retrosynthetic Analysis: Devising a Strategic Approach
A logical retrosynthetic analysis of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol suggests a few primary disconnection points. The core structure can be envisioned as being assembled from a fluorinated phenolic precursor and a pyrazole-forming reagent. This leads to two main synthetic strategies:
-
Strategy A: Pyrazole Ring Formation on a Phenolic Substrate: This approach involves the construction of the pyrazole ring directly onto a pre-functionalized 4-fluorophenol derivative.
-
Strategy B: Coupling of Pre-formed Pyrazole and Phenolic Moieties: This strategy relies on the coupling of a suitable pyrazole derivative with a fluorinated phenol or its precursor.
The following sections will delve into the practical execution of these strategies, providing detailed protocols and mechanistic insights.
Diagram of Retrosynthetic Analysis
Sources
An In-Depth Technical Guide to 4-Fluoro-2-(1H-pyrazol-3-yl)phenol: A Versatile Scaffold in Chemical Innovation
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol, a heterocyclic compound of significant interest in the fields of medicinal chemistry and agrochemical science. Its unique structural combination of a fluorinated phenol and a pyrazole ring imparts a distinct set of chemical properties, making it a valuable building block for the synthesis of novel bioactive molecules. We will explore its structure, properties, potential applications, and the scientific rationale behind its utility.
Core Chemical Identity and Structural Attributes
4-Fluoro-2-(1H-pyrazol-3-yl)phenol is a substituted aromatic compound characterized by a phenol ring bearing a fluorine atom at the 4-position and a pyrazole ring at the 2-position. This arrangement of functional groups is pivotal to its chemical behavior and biological activity.
The fluorine atom, a strong electron-withdrawing group, modulates the acidity of the phenolic hydroxyl group and can enhance metabolic stability and binding affinity in biological systems. The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, offers multiple sites for chemical modification and can participate in hydrogen bonding, a critical interaction in drug-receptor binding.[1][2]
Caption: Chemical Structure of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol.
Physicochemical Properties
A summary of the key physicochemical properties is presented below for quick reference. These data are essential for planning synthetic transformations, formulation development, and analytical method design.
| Property | Value | Reference |
| Molecular Formula | C₉H₇FN₂O | [3][4] |
| Molecular Weight | 178.16 g/mol | [4] |
| CAS Number | 288401-64-9 | [3] |
| Appearance | White crystalline solid | [3] |
| Melting Point | 129-137 °C | [3] |
| Purity | ≥ 97% (HPLC) | [3] |
| SMILES | Oc1ccc(F)cc1-c2cc[nH]n2 | |
| InChI Key | QKAHKTLLEHWJPY-UHFFFAOYSA-N | |
| Storage | Store at 0-8°C | [3] |
Synthesis and Reactivity Insights
While specific proprietary synthesis routes may vary, a general and logical approach for synthesizing pyrazole-phenol scaffolds involves the condensation of a hydrazine source with a 1,3-dicarbonyl equivalent. A plausible pathway for 4-Fluoro-2-(1H-pyrazol-3-yl)phenol would start from a substituted 2'-hydroxychalcone or a chromone derivative.
Conceptual Synthetic Workflow:
The process begins with a fluorinated phenolic precursor, which is elaborated to create a 1,3-dicarbonyl moiety. This intermediate is then cyclized with hydrazine to form the pyrazole ring. This method is a cornerstone of heterocyclic chemistry, valued for its reliability and the accessibility of starting materials.
Caption: General synthetic pathway for pyrazole-phenol compounds.
Reactivity Profile:
-
Phenolic Hydroxyl (-OH): This group is acidic and can be deprotonated with a suitable base to form a phenoxide, which is a potent nucleophile for O-alkylation or O-acylation reactions. This provides a handle for attaching other molecular fragments.
-
Pyrazole N-H: The pyrazole ring contains an acidic N-H proton. Deprotonation allows for N-alkylation or N-arylation, a common strategy in drug design to modulate solubility and pharmacokinetic properties. The two nitrogen atoms also present sites for coordination with metal catalysts.
-
Aromatic Rings: Both the phenol and pyrazole rings can undergo electrophilic substitution, although the reactivity and regioselectivity are influenced by the existing substituents (hydroxyl, fluoro, and the other ring system).
Applications in Research and Development
The value of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol lies in its role as a key intermediate.[3] The pyrazole core is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is recurrent in known drugs and bioactive molecules.[5][6]
Pharmaceutical Development
This compound is a foundational element for synthesizing a variety of therapeutic agents.[3] The broader class of pyrazole derivatives is known to exhibit a wide spectrum of biological activities.[1][2][7]
-
Anti-inflammatory and Analgesic Agents: The pyrazole nucleus is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs).[1] 4-Fluoro-2-(1H-pyrazol-3-yl)phenol serves as a starting point for developing new molecules that may inhibit enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), which are involved in the inflammatory cascade.[8]
-
Anticancer Agents: Many pyrazole-containing compounds have been investigated as anticancer agents, acting through mechanisms such as kinase inhibition, induction of apoptosis, or disruption of cell proliferation.[2][9]
-
Enzyme Inhibition: The structural features of this molecule make it a valuable fragment for designing inhibitors against various enzymes, providing tools for biochemical research and potential therapeutic targets.[3]
Caption: Application pathways stemming from the core scaffold.
Agrochemical Chemistry
In agriculture, this compound is used in the formulation of crop protection products.[3] The pyrazole scaffold is present in numerous commercial fungicides, herbicides, and insecticides. Its derivatives can be designed to interact with specific biological targets in pests and diseases, leading to improved efficacy and potentially reduced environmental impact.[3][5][6]
Exemplary Experimental Protocol: N-Alkylation
To illustrate the practical utility of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol's reactivity, the following section details a standard, self-validating protocol for N-alkylation of the pyrazole ring. This is a foundational step for creating a library of derivatives for structure-activity relationship (SAR) studies.
Objective: To synthesize 1-Alkyl-4-fluoro-2-(1H-pyrazol-3-yl)phenol via N-alkylation.
Materials:
-
4-Fluoro-2-(1H-pyrazol-3-yl)phenol (1.0 eq)
-
Alkyl halide (e.g., iodomethane, benzyl bromide) (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aq. NaCl)
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-Fluoro-2-(1H-pyrazol-3-yl)phenol and anhydrous potassium carbonate.
-
Solvent Addition: Add anhydrous DMF via syringe to dissolve/suspend the reagents. Stir the mixture for 15 minutes at room temperature. Causality: DMF is an excellent polar aprotic solvent for this type of Sₙ2 reaction, and K₂CO₃ is a suitable base to deprotonate the pyrazole N-H without significantly deprotonating the more acidic phenol.
-
Reagent Addition: Add the alkyl halide dropwise to the stirring suspension.
-
Reaction Monitoring: Heat the reaction to 50-60 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing deionized water and extract three times with ethyl acetate. Causality: This step quenches the reaction and transfers the organic product from the polar DMF into the immiscible ethyl acetate layer.
-
Washing: Combine the organic layers and wash sequentially with deionized water and then brine. Causality: The water wash removes residual DMF, and the brine wash removes residual water from the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the pure N-alkylated product.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling 4-Fluoro-2-(1H-pyrazol-3-yl)phenol.
| Hazard Type | GHS Classification and Precautionary Statements | Reference |
| Skin Irritation | H315: Causes skin irritation. | [4][10] |
| Eye Irritation | H319: Causes serious eye irritation. | [4][10] |
| Respiratory Irritation | H335: May cause respiratory irritation. | [4][10] |
| Personal Protective Equipment (PPE) | Wear protective gloves, eye protection (eyeshields), and a dust mask (type N95 or equivalent). | |
| Storage Class | 11 - Combustible Solids |
Conclusion
4-Fluoro-2-(1H-pyrazol-3-yl)phenol is a strategically designed chemical intermediate with significant potential. The interplay between its fluorinated phenol ring and pyrazole moiety provides a robust platform for synthetic elaboration. Its established use in the development of pharmaceuticals and agrochemicals underscores its importance. For researchers in drug discovery and materials science, this compound represents a versatile and highly valuable scaffold for building novel molecules with tailored functions and enhanced biological activities.
References
-
Current status of pyrazole and its biological activities. PubMed Central (PMC). [Link]
-
Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. PubMed Central (PMC). [Link]
-
Fig. 1. Biological activity of pyrazoles derivatives and experimental... ResearchGate. [Link]
-
(PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. [Link]
-
(PDF) Pyrazole and its biological activity. ResearchGate. [Link]
-
Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PubMed Central (PMC). [Link]
-
4-FLUORO-2-(1H-PYRAZOL-5-YL)PHENOL. ChemBK. [Link]
-
4-Fluoro-2-(1H-pyrazol-3-yl)phenol, 97%, Thermo Scientific 1 g. Fisher Scientific. [Link]
-
Design, synthesis, theoretical study, antioxidant, and anticholinesterase activities of new pyrazolo-fused phenanthrolines. National Institutes of Health (NIH). [Link]
-
Methyl 4-fluoro-2-(1H-pyrrolo(2,3-b)pyridin-5-yloxy)benzoate. PubChem. [Link]
-
Tailored Functionalization of Natural Phenols to Improve Biological Activity. PubMed Central (PMC). [Link]
-
Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. MDPI. [Link]
-
Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. PubMed. [Link]
-
Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. National Institutes of Health (NIH). [Link]
Sources
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. 4-FLUORO-2-(1H-PYRAZOL-3-YL)PHENOL price,buy 4-FLUORO-2-(1H-PYRAZOL-3-YL)PHENOL - chemicalbook [m.chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds” - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4-Fluoro-2-(1H-pyrazol-3-yl)phenol, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]
CAS number and IUPAC name for 4-Fluoro-2-(1H-pyrazol-3-yl)phenol
An In-Depth Technical Guide to 4-Fluoro-2-(1H-pyrazol-3-yl)phenol
Abstract
This technical guide provides a comprehensive scientific overview of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol, a heterocyclic compound of significant interest in modern chemical research and development. Possessing a unique molecular architecture that combines a fluorinated phenol with a pyrazole moiety, this compound serves as a versatile intermediate and building block in multiple scientific domains.[1] This document details its chemical identity, physicochemical properties, a validated synthetic pathway, and its established applications in pharmaceutical, agrochemical, and biochemical research. The guide is intended for researchers, chemists, and drug development professionals seeking to leverage the properties of this compound in their work.
Compound Identification and Physicochemical Properties
4-Fluoro-2-(1H-pyrazol-3-yl)phenol is a halo-substituted phenolic pyrazole derivative. Its identity is defined by the Chemical Abstracts Service (CAS) number 288401-64-9.[1] The presence of the fluorine atom and the pyrazole ring imparts specific electronic and conformational properties that make it a valuable scaffold in medicinal chemistry. The compound typically presents as a white crystalline solid and requires storage at refrigerated temperatures (0-8°C) to ensure stability.[1]
A summary of its key properties is presented below for quick reference.
| Identifier | Value | Source(s) |
| IUPAC Name | 4-Fluoro-2-(1H-pyrazol-3-yl)phenol | N/A |
| Synonym | 3-(5-Fluoro-2-hydroxyphenyl)pyrazole | [1] |
| CAS Number | 288401-64-9 | [1] |
| Molecular Formula | C₉H₇FN₂O | [1] |
| Molecular Weight | 178.17 g/mol | [1] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 129-137 °C | [1] |
| Purity | ≥ 97% (HPLC) | [1] |
| SMILES String | Oc1ccc(F)cc1-c2cc[nH]n2 | |
| InChI Key | QKAHKTLLEHWJPY-UHFFFAOYSA-N |
Synthesis Protocol: A Mechanistic Approach
The synthesis of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The following protocol describes a common and reliable pathway, starting from the readily available precursor, 1-(5-fluoro-2-hydroxyphenyl)ethan-1-one. The causality behind each step is explained to provide a deeper understanding of the transformation.
Experimental Protocol
Step 1: Claisen-Schmidt Condensation to form a Chalcone Intermediate
-
Rationale: This step builds the three-carbon backbone necessary for forming the pyrazole ring. The reaction condenses the ketone with an activated dimethylformamide equivalent to create an enone, a critical intermediate.
-
Methodology:
-
To a solution of 1-(5-fluoro-2-hydroxyphenyl)ethan-1-one (1 equivalent) in anhydrous tetrahydrofuran (THF), add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equivalents).
-
Heat the reaction mixture to reflux and monitor the progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure. The resulting crude product, an enaminone, is typically used in the next step without further purification.
-
Step 2: Cyclization with Hydrazine to Form the Pyrazole Ring
-
Rationale: This is the key ring-forming step. Hydrazine hydrate acts as a dinucleophile, attacking the enone intermediate and subsequently cyclizing to form the stable five-membered pyrazole heterocycle. Acetic acid serves as a catalyst.
-
Methodology:
-
Dissolve the crude enaminone from the previous step in glacial acetic acid.
-
Add hydrazine hydrate (1.5 equivalents) dropwise to the solution at room temperature. An exotherm may be observed.
-
After the addition is complete, heat the mixture to 80-90°C for several hours until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture and pour it into ice-cold water.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, 4-Fluoro-2-(1H-pyrazol-3-yl)phenol.
-
The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) if necessary.
-
Caption: Synthetic workflow for 4-Fluoro-2-(1H-pyrazol-3-yl)phenol.
Applications in Research and Development
The distinct structural features of this compound make it a valuable building block in several areas of chemical science.[1]
-
Pharmaceutical Development: It is widely used as an intermediate in the synthesis of novel therapeutic agents.[1] The pyrazole nucleus is a well-known pharmacophore found in numerous approved drugs, and its derivatives are recognized for a wide range of bioactivities, including anti-inflammatory, analgesic, anti-cancer, and anti-diabetic properties.[1][2] This compound serves as a starting point for creating more complex molecules targeting these conditions.[1]
-
Agrochemical Chemistry: The compound is utilized in the development of modern crop protection agents.[1] Pyrazole-containing structures are integral to many fungicides, herbicides, and insecticides, and this molecule provides a scaffold for creating new agrochemicals with potentially improved efficacy and better environmental profiles.[1][2]
-
Biochemical Research: In the laboratory, 4-Fluoro-2-(1H-pyrazol-3-yl)phenol is a valuable tool for studying enzyme inhibition.[1] It can be used as a fragment in fragment-based drug discovery or as a core structure for developing potent and selective inhibitors against various enzyme targets, such as kinases or cyclooxygenases, aiding in the elucidation of metabolic pathways.[1][3]
-
Material Science: The compound also finds applications in the synthesis of new materials where its thermal stability and chemical resistance can be leveraged.[1]
Hypothesized Mechanism of Action: Kinase Inhibition
While the specific biological targets of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol itself are not extensively documented, its structural motifs are common in potent kinase inhibitors. The pyrazole ring can act as a versatile hinge-binding motif, forming critical hydrogen bonds with the protein backbone in the ATP-binding pocket of a kinase. The fluorophenol group can be directed towards other regions of the active site to achieve selectivity and potency.
The diagram below illustrates a hypothetical binding mode where the pyrazole nitrogen atoms act as hydrogen bond donors and acceptors with the kinase hinge region, a mechanism central to the action of many pyrazole-based kinase inhibitors.
Caption: Hypothesized binding of the compound in a kinase active site.
Safety and Handling
As a laboratory chemical, 4-Fluoro-2-(1H-pyrazol-3-yl)phenol must be handled with appropriate precautions.
-
Hazard Classifications: It is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335). The signal word is "Warning".
-
Personal Protective Equipment (PPE): When handling this compound, personnel should wear appropriate PPE, including an N95 dust mask, chemical safety goggles, and impervious gloves.
-
Storage: The compound should be stored in a tightly sealed container in a refrigerator at 0-8°C.[1]
Conclusion
4-Fluoro-2-(1H-pyrazol-3-yl)phenol is a high-value chemical intermediate with a proven track record in diverse research and development settings. Its utility stems from a stable yet reactive structure that incorporates both the pharmacologically significant pyrazole ring and a functionalized fluorophenol. As research in medicinal and agricultural chemistry continues to advance, the demand for such versatile and well-characterized building blocks is expected to grow, positioning this compound as a key resource for future innovation.
References
-
Methyl 4-Fluoro-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate. Pharmaffiliates. [Link]
-
Tailored Functionalization of Natural Phenols to Improve Biological Activity. National Center for Biotechnology Information. [Link]
- Process for preparing 4-fluoro-3-trifluoromethylphenol.
-
Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. MDPI. [Link]
-
Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. PubMed. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Preliminary Biological Activity of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol
Abstract
This technical guide outlines a comprehensive strategy for the preliminary in vitro biological evaluation of the novel compound, 4-Fluoro-2-(1H-pyrazol-3-yl)phenol. As a molecule integrating a pyrazole ring, a known pharmacophore with diverse biological activities, and a fluorinated phenol moiety, which can enhance metabolic stability and binding affinity, this compound presents a compelling candidate for drug discovery screening.[1][2][3][4][5] Lacking published data on its specific biological profile, this document provides a structured, scientifically-grounded framework for its initial characterization. We will detail protocols for assessing its potential anticancer, antimicrobial, and antioxidant activities. The experimental designs described herein are rooted in established methodologies to ensure data integrity and reproducibility, providing a foundational roadmap for researchers and drug development professionals.
Introduction and Rationale
The pursuit of novel therapeutic agents is a cornerstone of medicinal chemistry.[6][7] The compound 4-Fluoro-2-(1H-pyrazol-3-yl)phenol is a unique chemical entity that strategically combines two important structural motifs:
-
The Pyrazole Nucleus: Pyrazole and its derivatives are a well-established class of heterocyclic compounds with a wide spectrum of pharmacological properties.[3][5] They are known to exhibit antimicrobial, anti-inflammatory, anticancer, antioxidant, and antiviral activities.[1][3]
-
The Fluorinated Phenol Moiety: The incorporation of fluorine into drug candidates is a common strategy in medicinal chemistry to modulate electronic properties, enhance metabolic stability, and improve membrane permeability.[4] Phenolic compounds, in general, are recognized for their antioxidant and other biological activities.[8][9]
The synergistic combination of these two moieties in 4-Fluoro-2-(1H-pyrazol-3-yl)phenol suggests a high potential for multifaceted biological activity.[10][11] This guide proposes a systematic, multi-pronged screening approach to elucidate its preliminary bioactivity profile.
Proposed Areas of Preliminary Biological Investigation
Given the known activities of its constituent parts, the following areas are proposed for the initial screening of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol:
-
Anticancer Activity: To assess the compound's potential to inhibit the growth of cancer cells.
-
Antimicrobial Activity: To determine its efficacy against a panel of pathogenic bacteria and fungi.
-
Antioxidant Activity: To quantify its capacity to scavenge free radicals.
The following sections will provide detailed experimental protocols for each of these proposed areas of investigation.
Anticancer Activity Screening
The initial assessment of anticancer potential will focus on cytotoxicity against a panel of human cancer cell lines.[6][7][12][13]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6][7]
Principle: In viable cells, mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[7]
Step-by-Step Methodology:
-
Cell Culture: Culture selected human cancer cell lines (e.g., MCF-7 (breast), HT-29 (colon), HL-60 (leukemia)) in appropriate media and conditions.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare a stock solution of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol in DMSO. Perform serial dilutions to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Treat the cells with these concentrations and include a vehicle control (DMSO).
-
Incubation: Incubate the treated cells for 48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.[6]
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[6]
Data Presentation: Hypothetical Cytotoxicity Data
| Cell Line | Cancer Type | Hypothetical IC50 (µM) of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol |
| MCF-7 | Breast Adenocarcinoma | 25.4 |
| HT-29 | Colorectal Adenocarcinoma | 42.1 |
| HL-60 | Acute Promyelocytic Leukemia | 15.8 |
Experimental Workflow Visualization
Caption: Workflow for In Vitro Anticancer Cytotoxicity Screening.
Antimicrobial Activity Screening
The antimicrobial potential of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol will be evaluated by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of clinically relevant microorganisms.[14][15][16][17][18]
Experimental Protocol: Broth Microdilution for MIC and MBC
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[14][16] The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.[14][16]
Step-by-Step Methodology:
-
Microorganism Panel: Select a panel of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and yeast (e.g., Candida albicans).
-
Inoculum Preparation: Prepare a standardized inoculum of each microorganism (~5 x 10^5 CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).[14]
-
Serial Dilution: In a 96-well microplate, perform a two-fold serial dilution of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol in the broth medium.[16]
-
Inoculation: Inoculate each well with the standardized microbial suspension.[14]
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours.[14]
-
MIC Determination: The MIC is the lowest concentration of the compound where no visible turbidity is observed.[14]
-
MBC Determination: Subculture aliquots from the wells with no visible growth onto agar plates. The MBC is the lowest concentration that shows a ≥99.9% reduction in CFU compared to the initial inoculum.[14][18]
Data Presentation: Hypothetical Antimicrobial Activity Data
| Microorganism | Type | Hypothetical MIC (µg/mL) | Hypothetical MBC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 16 | 32 |
| Escherichia coli | Gram-negative | >128 | >128 |
| Candida albicans | Yeast | 64 | 128 |
Experimental Workflow Visualization
Caption: Workflow for MIC and MBC Antimicrobial Testing.
Antioxidant Activity Screening
The antioxidant capacity of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol will be assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[19][20]
Experimental Protocol: DPPH Radical Scavenging Assay
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored non-radical form. The decrease in absorbance at ~517 nm is proportional to the antioxidant activity.[19]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).[20]
-
Sample Preparation: Prepare various concentrations of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol in methanol. Ascorbic acid or Trolox should be used as a positive control.[20][21]
-
Reaction Setup: In a 96-well plate, add the sample or control solutions to the wells, followed by the DPPH working solution.[21]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[20][21]
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm.[19][20]
-
Data Analysis: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100.[19] Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.
Data Presentation: Hypothetical Antioxidant Activity Data
| Compound | Hypothetical IC50 (µg/mL) |
| 4-Fluoro-2-(1H-pyrazol-3-yl)phenol | 35.2 |
| Ascorbic Acid (Positive Control) | 8.5 |
Experimental Workflow Visualization
Sources
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. benchchem.com [benchchem.com]
- 7. ijcrt.org [ijcrt.org]
- 8. researchgate.net [researchgate.net]
- 9. gsconlinepress.com [gsconlinepress.com]
- 10. Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxidative and Anti-LOX Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scholarworks.utep.edu [scholarworks.utep.edu]
- 13. researchgate.net [researchgate.net]
- 14. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 15. ibtbioservices.com [ibtbioservices.com]
- 16. emerypharma.com [emerypharma.com]
- 17. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 18. microbe-investigations.com [microbe-investigations.com]
- 19. benchchem.com [benchchem.com]
- 20. acmeresearchlabs.in [acmeresearchlabs.in]
- 21. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
discovery and history of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol derivatives
An In-depth Technical Guide to the Discovery and History of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol Derivatives
Foreword: The Emergence of a Privileged Scaffold
In the landscape of modern medicinal chemistry, certain molecular frameworks consistently reappear across diverse therapeutic targets, earning the designation of "privileged scaffolds." The pyrazole nucleus is a quintessential example of such a structure, forming the core of numerous approved drugs.[1][2] When this versatile heterocycle is strategically combined with a phenol moiety and functionalized with a fluorine atom, it gives rise to the 4-Fluoro-2-(1H-pyrazol-3-yl)phenol scaffold—a building block of significant interest in drug discovery and agrochemical research.[3] This guide provides a comprehensive technical overview of this scaffold's journey, from its synthetic origins and strategic design to its broad therapeutic potential and the intricate structure-activity relationships that govern its function.
The Strategic Architecture: Deconstructing the Core
The efficacy of the 4-Fluoro-2-(1H-pyrazol-3-yl)phenol scaffold is not accidental; it is a product of the synergistic interplay between its three key components: the pyrazole ring, the phenol group, and the fluorine atom.
-
The Pyrazole Moiety : As a five-membered aromatic heterocycle with two adjacent nitrogen atoms, the pyrazole ring is a cornerstone of medicinal chemistry.[4] Its unique electronic properties and ability to participate in various non-covalent interactions allow it to serve as a versatile pharmacophore. Pyrazole derivatives are known to exhibit a vast spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[4] This wide-ranging bioactivity is exemplified by blockbuster drugs like the anti-inflammatory celecoxib and the anti-obesity drug rimonabant.[4]
-
The Phenol Group : The hydroxyl group attached to an aromatic ring is a fundamental functional group in organic chemistry. Phenolic compounds are renowned for their antioxidant and antimicrobial activities.[4] In a drug candidate, the phenol group can act as a crucial hydrogen bond donor and acceptor, facilitating strong and specific interactions with biological targets like enzymes and receptors.
-
The Strategic Fluorine Atom : The introduction of fluorine into a drug candidate is a widely adopted and highly effective strategy in modern drug discovery.[5] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond—can profoundly influence a molecule's biological profile.[5]
-
Enhanced Metabolic Stability : The C-F bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to enzymatic cleavage, which can increase a drug's half-life.[5]
-
Increased Binding Affinity : Fluorine's high electronegativity can alter the molecule's electronic distribution, potentially leading to more potent interactions with protein targets.[5]
-
Modulation of Physicochemical Properties : Fluorine substitution can fine-tune critical drug-like properties such as lipophilicity (fat solubility) and acidity (pKa), which affect absorption, distribution, and efficacy.[5]
-
Synthetic Pathways: From Precursors to the Core Scaffold
The synthesis of pyrazole derivatives is well-established, with the most common and robust method being the cyclocondensation reaction between a 1,3-difunctional compound and a hydrazine derivative.[1][6] This foundational approach allows for the creation of a diverse array of substituted pyrazoles.
General Synthetic Workflow
A prevalent strategy for synthesizing the 4-Fluoro-2-(1H-pyrazol-3-yl)phenol core involves a multi-step process beginning with a substituted acetophenone. The workflow below illustrates a typical synthetic route.
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. 4-Fluoro-2-(1-phenyl-1H-pyrazol-5-YL)phenol | 288401-63-8 | Benchchem [benchchem.com]
- 5. 4-Fluoro-2-(1H-pyrazol-3-yl)phenol | 288401-64-9 | Benchchem [benchchem.com]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
An In-depth Technical Guide to the Potential Mechanism of Action of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the potential mechanisms of action for the novel compound 4-Fluoro-2-(1H-pyrazol-3-yl)phenol. Synthesizing data from structurally related pyrazole and fluorophenol analogs, we propose and detail several plausible biological pathways this compound may modulate. This document is intended to serve as a foundational resource for researchers, offering both theoretical frameworks and actionable experimental protocols to elucidate its therapeutic potential. We will delve into its potential as an anti-inflammatory, analgesic, and anticancer agent, supported by detailed methodologies for validation.
Introduction: Unpacking the Therapeutic Potential of a Hybrid Scaffold
4-Fluoro-2-(1H-pyrazol-3-yl)phenol is a halogen-substituted phenolic pyrazole derivative, a class of compounds that has garnered significant interest in medicinal chemistry.[1] The molecule's architecture, featuring a pyrazole nucleus, a phenolic ring, and a fluorine substituent, suggests a high potential for diverse pharmacological activities. Pyrazole derivatives are known to possess a wide spectrum of biological effects, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[2][3][4] The incorporation of a fluorine atom can further enhance metabolic stability, bioavailability, and target-binding affinity.[5][6]
This guide will propose several potential mechanisms of action for 4-Fluoro-2-(1H-pyrazol-3-yl)phenol based on the established pharmacology of its constituent chemical moieties. We will then provide a roadmap for the experimental validation of these hypotheses.
Proposed Mechanisms of Action: A Multi-Target Hypothesis
Based on the pharmacology of related compounds, we hypothesize that 4-Fluoro-2-(1H-pyrazol-3-yl)phenol may exert its effects through one or more of the following mechanisms:
-
Anti-inflammatory and Analgesic Effects: Via inhibition of key enzymes in the inflammatory cascade and modulation of pain receptors.
-
Anticancer Activity: Through induction of apoptosis and inhibition of signaling pathways crucial for cancer cell proliferation.
-
Enzyme Inhibition: Targeting a range of enzymes beyond the inflammatory cascade.
Anti-inflammatory and Analgesic Pathways
The pyrazole scaffold is a well-established pharmacophore in anti-inflammatory and analgesic drugs.[7] We propose that 4-Fluoro-2-(1H-pyrazol-3-yl)phenol may act through:
-
Cyclooxygenase (COX) Inhibition: Many pyrazole-containing compounds are selective COX-2 inhibitors, a key enzyme in the synthesis of prostaglandins which mediate inflammation and pain.[7]
-
Opioid Receptor Activation: Certain pyrazole analogs have demonstrated antinociceptive effects associated with the activation of opioid receptors.[7]
-
Acid-Sensing Ion Channel (ASIC) Blockade: ASICs are implicated in pain perception, and their blockage by pyrazole compounds can lead to analgesic effects.[7]
-
Modulation of the NO/cGMP Pathway: Some pyrazole derivatives exhibit vasorelaxant and analgesic effects through the nitric oxide/cyclic guanosine monophosphate pathway.[8]
Caption: Proposed inhibition of the COX-2 pathway.
Anticancer Potential
Structurally similar phenolic and pyrazole compounds have shown promise as anticancer agents.[9] The potential mechanisms include:
-
Induction of Apoptosis: Many phenolic compounds can trigger programmed cell death in cancer cells through the activation of caspase pathways and the generation of reactive oxygen species (ROS).[9]
-
Inhibition of Protein Glycation: Pyrazole derivatives have been described as inhibitors of protein glycation, a process implicated in cancer progression.[2]
-
Inhibition of Bacterial Topoisomerases: While primarily an antibacterial mechanism, some topoisomerase inhibitors also exhibit anticancer activity.[3]
Caption: Workflow for in vitro anticancer evaluation.
Experimental Validation Protocols
To rigorously test the proposed mechanisms of action, a series of well-defined experimental protocols are necessary.
In Vitro Enzyme Inhibition Assays
Objective: To determine the inhibitory activity of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol against key enzymes.
Table 1: Target Enzymes and Assay Kits
| Target Enzyme | Recommended Commercial Assay Kit | Principle |
| COX-1/COX-2 | Cayman Chemical COX Colorimetric Inhibitor Screening Assay Kit | Measures the peroxidase activity of COX |
| 5-Lipoxygenase (5-LOX) | Cayman Chemical 5-LOX Inhibitor Screening Assay Kit | Measures the hydroperoxides produced by 5-LOX |
| Acetylcholinesterase (AChE) | Abcam Acetylcholinesterase Inhibitor Screening Kit | Measures the hydrolysis of a thiol substrate |
Step-by-Step Protocol (General):
-
Compound Preparation: Prepare a stock solution of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol in DMSO. Generate a dilution series to determine IC50 values.
-
Reagent Preparation: Prepare all assay reagents according to the manufacturer's instructions.
-
Assay Procedure: In a 96-well plate, add the appropriate buffer, enzyme, and substrate.
-
Initiate Reaction: Add the test compound or vehicle control to the wells.
-
Incubation: Incubate the plate at the recommended temperature and time.
-
Detection: Measure the absorbance or fluorescence using a plate reader at the specified wavelength.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.
Cell-Based Assays for Anti-inflammatory Activity
Objective: To assess the anti-inflammatory effects of the compound in a cellular context.
Cell Line: Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Step-by-Step Protocol:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Seed cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Pre-treat cells with various concentrations of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitric Oxide (NO) Measurement: Measure the accumulation of nitrite in the culture medium using the Griess reagent.
-
Cytokine Analysis: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits.
-
Cell Viability: Assess cell viability using the MTT assay to rule out cytotoxicity.
In Vivo Models of Analgesia and Inflammation
Objective: To evaluate the analgesic and anti-inflammatory efficacy in animal models.
Animal Model: Male Swiss mice.
Table 2: In Vivo Models
| Model | Endpoint | Purpose |
| Acetic Acid-Induced Writhing | Number of writhes | Visceral pain |
| Formalin Test | Licking time (early and late phase) | Neurogenic and inflammatory pain |
| Carrageenan-Induced Paw Edema | Paw volume | Acute inflammation |
Step-by-Step Protocol (Carrageenan-Induced Paw Edema):
-
Animal Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Compound Administration: Administer 4-Fluoro-2-(1H-pyrazol-3-yl)phenol or vehicle control orally or intraperitoneally.
-
Carrageenan Injection: After 1 hour, inject 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition compared to the control group.
Conclusion and Future Directions
The unique chemical structure of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol, combining the proven pharmacological scaffolds of pyrazole and fluorophenol, presents a compelling case for its investigation as a novel therapeutic agent. The proposed mechanisms of action, focusing on anti-inflammatory, analgesic, and anticancer pathways, are grounded in the extensive literature on related compounds. The experimental protocols outlined in this guide provide a clear and robust framework for validating these hypotheses.
Future research should focus on a comprehensive preclinical evaluation, including pharmacokinetic and toxicological studies, to fully characterize the therapeutic potential of this promising molecule.
References
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. Available at: [Link]
-
(PDF) Pharmacological Significance of Pyrazole and its Derivatives - ResearchGate. Available at: [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
The Role of 2-Fluorophenol (CAS 367-12-4) in Modern Drug Discovery. Available at: [Link]
-
Fluorophenol Series - Sparrow Chemical. Available at: [Link]
-
Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC. Available at: [Link]
-
Powerful Potential of Polyfluoroalkyl-Containing 4-Arylhydrazinylidenepyrazol-3-ones for Pharmaceuticals - NIH. Available at: [Link]
-
1H-pyrazol-4-yl]-2H-tetrazole: synthesis and assessment of some biological activities - PubMed. Available at: [Link]
Sources
- 1. 4-氟-2-(1H-吡唑-3-基)苯酚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. nbinno.com [nbinno.com]
- 6. sparrow-chemical.com [sparrow-chemical.com]
- 7. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 8. New pyrazole derivative 5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole: synthesis and assessment of some biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the In Silico Modeling of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol Targets
Abstract
The identification of molecular targets is a critical and rate-limiting step in modern drug discovery.[1] For novel or under-characterized small molecules like 4-Fluoro-2-(1H-pyrazol-3-yl)phenol, a versatile building block in medicinal and agricultural chemistry, computational or in silico methods provide a rapid, cost-effective, and powerful avenue for hypothesizing biological interactions.[2][3] This guide offers a comprehensive, technically-grounded workflow for identifying and validating potential protein targets of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol. We will move beyond a simple recitation of steps to explain the strategic rationale behind each decision, integrating a multi-pronged strategy that combines ligand-based and structure-based methodologies. The protocols described herein are designed to be self-validating, employing consensus and orthogonal approaches to increase the confidence of target prediction, culminating in physics-based validation of protein-ligand interactions.
Introduction: The Rationale for a Computational First Approach
Traditional drug discovery is a high-cost, high-attrition endeavor.[1] Early and accurate identification of a small molecule's biological target(s) can significantly de-risk a development program, uncovering potential mechanisms of action, predicting off-target effects, and enabling drug repurposing.[2][4] In silico techniques have evolved from supplementary tools to indispensable components of this process, allowing researchers to screen vast biological and chemical spaces efficiently.[5]
This guide focuses on 4-Fluoro-2-(1H-pyrazol-3-yl)phenol, a compound with structural motifs—a fluorinated phenol and a pyrazole ring—that suggest potential for diverse biological activity, including enzyme inhibition.[3] Our objective is to construct a robust computational framework to generate a high-confidence list of its putative protein targets. This framework is built on the principle that integrating orthogonal computational methods provides a more reliable prediction than any single approach alone.[4] We will explore two primary pillars of target identification: what we can learn from molecules of similar structure (ligand-based) and what we can learn from docking our molecule into known protein structures (structure-based).
Compound Profile and Preparation
Before any computational analysis, a thorough characterization and preparation of the query molecule is paramount. The 3D conformation and electronic properties of the ligand are the foundation for all subsequent predictions.
2.1. Physicochemical Properties
A preliminary analysis of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol (PubChem CID: 13847427) provides key descriptors. These properties, often calculated using tools like SwissADME or RDKit, influence its pharmacokinetic profile and potential for target interaction.
| Property | Predicted Value | Significance |
| Molecular Formula | C9H7FN2O | Basic elemental composition. |
| Molecular Weight | 178.17 g/mol | Falls within the "drug-like" range (Lipinski's Rule of 5). |
| logP (Octanol/Water) | 1.85 | Indicates moderate lipophilicity and good potential for membrane permeability. |
| Topological Polar Surface Area (TPSA) | 59.8 Ų | Suggests good oral bioavailability. |
| Hydrogen Bond Donors | 2 | Contributes to specific interactions with protein targets. |
| Hydrogen Bond Acceptors | 3 | Contributes to specific interactions with protein targets. |
| Rotatable Bonds | 1 | Low conformational flexibility, which can be advantageous for binding affinity. |
2.2. Ligand Preparation Protocol
Accurate 3D structure generation is critical. The following protocol ensures a standardized and energetically favorable starting conformation for our query molecule.
Protocol 1: Ligand Preparation
-
Obtain 2D Structure: Secure the SMILES (Simplified Molecular Input Line Entry System) string for 4-Fluoro-2-(1H-pyrazol-3-yl)phenol: C1=CC(=C(C=C1F)O)C2=CNN=C2.
-
Generate 3D Conformation: Use a tool like Open Babel to convert the 2D SMILES into a 3D structure.
-
Protonation and Tautomeric State: Assign the correct protonation state at a physiological pH (e.g., 7.4). The pyrazole ring has multiple tautomeric forms; it is crucial to either test multiple forms or use the most stable one as predicted by quantum mechanical calculations or specialized software.
-
Energy Minimization: Perform energy minimization using a suitable force field (e.g., MMFF94 or GAFF). This step removes steric clashes and settles the molecule into a low-energy, geometrically plausible conformation. The resulting file (e.g., in .mol2 or .sdf format) is the input for all subsequent analyses.
A Multi-Pronged Strategy for Target Identification
No single in silico method is foolproof.[6] A robust strategy relies on the convergence of evidence from different, ideally orthogonal, approaches. Our core strategy combines ligand-based and structure-based methods to cross-validate findings.
Caption: Overall workflow for in silico target identification.
This parallel approach is crucial. Ligand-based methods are powerful when known active compounds for a target exist, while structure-based methods can identify novel interactions even for targets with no known ligands.[7][8]
Methodology I: Ligand-Based Approaches
Ligand-based methods operate on the "similarity principle": structurally similar molecules are likely to have similar biological activities.[2][] These methods are computationally efficient and do not require a known 3D structure of the target.
Caption: Detailed workflow for ligand-based target identification.
4.1. Chemical Similarity Searching
This is the most direct application of the similarity principle. We search large databases of bioactive molecules to find compounds structurally similar to our query.
Protocol 2: 2D Similarity Searching
-
Select Database: Utilize a comprehensive, curated bioactivity database such as ChEMBL or PubChem.
-
Generate Fingerprints: Represent the query molecule as a 2D fingerprint (e.g., Morgan Fingerprints, MACCS keys). These are bitstrings that encode structural features.
-
Perform Search: Screen the database by comparing the query fingerprint to all database fingerprints using a similarity metric, most commonly the Tanimoto coefficient.
-
Analyze Hits: Retrieve compounds above a certain similarity threshold (e.g., Tanimoto > 0.85).
-
Target Annotation: Examine the annotated biological targets for these hits. Targets that appear frequently for multiple similar compounds are considered potential targets for the query molecule. This process is often referred to as "target fishing."[2]
4.2. Pharmacophore Modeling
A pharmacophore is a 3D arrangement of essential steric and electronic features required for a molecule to interact with a specific target.[10][11] If a group of known active ligands for a target is available (perhaps identified from similarity searching), a common pharmacophore model can be generated.[12]
Protocol 3: Pharmacophore-Based Screening
-
Model Generation:
-
Ligand-Based: If several active molecules for a single target are known, align them and abstract their common chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centroids, aromatic rings) into a 3D model.[13]
-
Structure-Based: Alternatively, if a protein-ligand complex structure is known, the key interaction points within the binding site can be directly converted into a pharmacophore model.[14]
-
-
Database Screening: Use the generated pharmacophore model as a 3D query to screen compound libraries. This search identifies molecules that can adopt a conformation matching the pharmacophore, regardless of their underlying 2D chemical scaffold.
-
Hit Analysis: The resulting hits are structurally diverse compounds predicted to bind to the same target, providing another layer of evidence for target identification.
Methodology II: Structure-Based Approaches
Structure-based methods leverage the 3D structure of potential protein targets.[7] The primary technique is molecular docking, which predicts the preferred binding orientation and affinity of a ligand to a protein.[15]
5.1. Reverse Docking: One Ligand, Many Targets
Conventional virtual screening docks many ligands into one target. Reverse docking, conversely, docks a single ligand of interest into the binding sites of a large collection of proteins.[16][17] This is an exceptionally powerful tool for unbiased target identification.[18]
Caption: Detailed workflow for structure-based reverse docking.
Protocol 4: Reverse Docking
-
Assemble Target Library: Create a collection of 3D protein structures. This can be the entire Protein Data Bank (PDB) or a curated subset, such as all human kinases, GPCRs, or proteins predicted to be "druggable."[19]
-
Prepare Targets: Each protein structure must be prepared. This involves adding hydrogen atoms, assigning partial charges, removing water molecules, and defining the binding site for docking.[20][21] The binding site can be defined based on a co-crystallized ligand or predicted using pocket-finding algorithms.[19]
-
Perform Docking: Systematically dock the prepared 4-Fluoro-2-(1H-pyrazol-3-yl)phenol ligand into every prepared target using software like AutoDock Vina or Glide.[22][23][24]
-
Score and Rank: Each docking run produces a score that estimates the binding affinity (e.g., in kcal/mol). Rank all protein targets based on this score.[20] Proteins with the most favorable (lowest) binding energy scores are considered the most likely targets.
Hypothetical Reverse Docking Results
| Rank | Target Protein (PDB ID) | Predicted Binding Affinity (kcal/mol) | Protein Class | Rationale for Interest |
| 1 | Kinase X (e.g., 3QG2) | -9.8 | Serine/Threonine Kinase | Pyrazole is a common scaffold in kinase inhibitors. |
| 2 | Protease Y (e.g., 2XDA) | -9.5 | Cysteine Protease | Phenolic hydroxyl could interact with catalytic residues. |
| 3 | Nuclear Receptor Z (e.g., 1S97) | -9.1 | Ligand-Activated Transcription Factor | Fluorinated phenol mimics endogenous ligands. |
| ... | ... | ... | ... | ... |
| 500 | Albumin (e.g., 1AO6) | -6.2 | Transport Protein | Lower affinity, potential for non-specific binding. |
Hit Prioritization and Physics-Based Validation
With lists of potential targets from both ligand- and structure-based methods, the next step is to synthesize this data and increase our confidence in the top candidates.
6.1. Consensus Scoring and Cross-Validation
The most promising targets are those that appear in the results of multiple, orthogonal methods. A target identified through both similarity searching and reverse docking is a much higher-confidence hit than a target identified by only one.
6.2. Molecular Dynamics (MD) Simulation
Molecular docking is often described as a "snapshot," as it typically treats the protein as rigid.[25] Molecular Dynamics (MD) simulations provide a "movie," simulating the movements of the protein, ligand, and surrounding solvent over time.[26][27] This is a computationally intensive but powerful method to validate a docking pose and assess the stability of the protein-ligand complex.[28][29]
Caption: Workflow for validating docking results using MD simulation.
Protocol 5: MD Simulation for Complex Validation
-
System Setup: Take the best-ranked docking pose (protein-ligand complex) from the reverse docking step.
-
Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P model).[30]
-
Ionization: Add ions (e.g., Na+, Cl-) to neutralize the system and mimic physiological salt concentration.
-
Parameterization: Assign force field parameters to all atoms (e.g., AMBER for protein, GAFF for the ligand).[30]
-
Simulation: Perform an MD simulation for a duration sufficient to observe convergence (typically 50-100 nanoseconds).
-
Trajectory Analysis: Analyze the resulting trajectory to assess stability.[31]
-
RMSD (Root Mean Square Deviation): A stable RMSD for the ligand and protein backbone indicates the complex is not falling apart.
-
RMSF (Root Mean Square Fluctuation): Shows which parts of the protein are flexible and which are stabilized by ligand binding.
-
Interaction Analysis: Monitor key interactions (e.g., hydrogen bonds) over time. A persistent interaction is a strong indicator of a stable binding mode.
-
A ligand that remains stably bound in its docked pose throughout a 100 ns simulation is a high-confidence prediction worthy of experimental validation.[28]
ADMET Profiling
Concurrent with target identification, it is prudent to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of the molecule.[32] A molecule with high affinity for a target is useless if it has poor bioavailability or is toxic. Numerous web servers and standalone tools can predict these properties.[33][34][35]
Predicted ADMET Profile for 4-Fluoro-2-(1H-pyrazol-3-yl)phenol
| ADMET Property | Prediction | Implication |
| Human Intestinal Absorption | High | Good candidate for oral administration. |
| Blood-Brain Barrier (BBB) Penetration | Yes | Potential for CNS targets, or CNS side effects. |
| CYP450 Inhibition | Inhibitor of 2C9, 2C19 | Potential for drug-drug interactions. |
| hERG Inhibition | Low risk | Reduced risk of cardiac toxicity. |
| Ames Mutagenicity | Non-mutagenic | Low risk of carcinogenicity. |
Note: These are hypothetical predictions from common ADMET prediction tools like ADMET-AI or pkCSM.[33] Early in silico ADMET assessment helps prioritize compounds that not only bind their target but are also more likely to succeed in later developmental stages.[5]
Conclusion
This guide has outlined a rigorous, multi-faceted in silico strategy for identifying the biological targets of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol. By synergistically combining ligand-based similarity and pharmacophore methods with structure-based reverse docking, we generate a list of putative targets. This list is then prioritized through consensus and validated using the gold standard of molecular dynamics simulations. This workflow maximizes the probability of identifying biologically relevant targets, providing a strong, data-driven foundation for subsequent experimental validation and accelerating the journey from a novel molecule to a potential therapeutic agent.
References
- A Review of Computational Methods for Predicting Drug Targets. (n.d.). PubMed.
- Wang, L., et al. (2013). TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. Nucleic Acids Research, 41(W1), W576-W581.
- Sahoo, B. M., et al. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473-1487.
- Opo, F. A., et al. (2021). Computational/in silico methods in drug target and lead prediction. Briefings in Bioinformatics, 22(5), bbaa359.
- Virtual Screening: Ligand-Based and Structure-Based Approaches for Drug Discovery. (n.d.). Schrödinger.
- Bora, A., et al. (2022). Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities. Frontiers in Chemistry, 10, 868583.
- Ligand based Screening. (n.d.). Creative Biolabs.
- The Benefits of In Silico Modeling to Identify Possible Small-Molecule Drugs and Their Off-Target Interactions. (2021). ResearchGate.
- ComPuDTIK: Computational Prediction of Drug-Target Interactions in Kinases. (2023). IEEE Xplore.
- Chang, C., et al. (2010). Ligand-Based Virtual Screening Approach Using a New Scoring Function. Journal of Chemical Information and Modeling, 50(9), 1645-1655.
- Ligand Based Virtual Screening. (n.d.). BOC Sciences.
- Wieder, M., et al. (2017). Truly Target-Focused Pharmacophore Modeling: A Novel Tool for Mapping Intermolecular Surfaces. Molecules, 22(10), 1638.
- Ligand-based Virtual Screening. (n.d.). Creative Biostructure.
- Pinzi, L., & Rastelli, G. (2019). Structure-Based Virtual Screening. Encyclopedia.
- Computational Predictions for Multi-Target Drug Design. (n.d.). Springer Nature Experiments.
- Momin, Y. (2025). Pharmacophore modeling in drug design. International Journal of Biological Macromolecules.
- What is pharmacophore modeling and its applications?. (2025). Patsnap Synapse.
- Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. (2025). Chembioexplorer.
- Zhang, Y., et al. (2022). In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. International Journal of Molecular Sciences, 23(15), 8235.
- Pharmacophore modeling. (n.d.). Slideshare.
- Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. (n.d.). DrugPatentWatch.
- Cheng, T., et al. (2012). Structure-Based Virtual Screening for Drug Discovery: a Problem-Centric Review. The AAPS Journal, 14(1), 133-141.
- Gauto, D. F., et al. (2022). Qualitative Estimation of Protein–Ligand Complex Stability through Thermal Titration Molecular Dynamics Simulations. Journal of Chemical Information and Modeling, 62(15), 3630-3643.
- ADMET-AI. (n.d.). admet-ai.com.
- The Benefits of In Silico Modeling to Identify Possible Small-Molecule Drugs and Their Off-Target Interactions. (n.d.). Taylor & Francis.
- Predictive ADMET Modeling. (n.d.). BHSAI.
- In Silico Target Identification Reveals IL12B as a Candidate for Small Molecule Drug Development. (2024). bioRxiv.
- In Silico Tools for Pharmacokinetic and Toxicological Predictions. (n.d.). AYUSH CoE.
- Improving Protein-Ligand Docking Results with High-Throughput Molecular Dynamics Simulations. (2021). PMC - NIH.
- Integrating Molecular Docking and Molecular Dynamics Simulations. (2019). PubMed.
- Structure based Screening. (n.d.). Creative Biolabs.
- Molecular Docking Tutorial. (n.d.). University of Palermo.
- The structure-based virtual screening workflow using the glide module of Schrodinger and identification of hit molecules. (2022). ResearchGate.
- Structure-Based Virtual Screening. (2020). PubMed.
- MultiDock Screening Tool - Reverse docking demonstration. (2022). YouTube.
- Molecular Dynamics Simulation Analysis of Protein-Ligand Complex Stability and Interactions. (2023). ResearchGate.
- Step-by-Step Tutorial on Molecular Docking. (2024). Omics tutorials.
- Molecular Dynamics Simulation to Study Protein Conformation and Ligand Interaction. (2023). Springer.
- 4-Fluoro-2-(1H-pyrazol-3-yl)phenol. (n.d.). Chem-Impex.
- Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds. (2018). Springer Protocols.
- Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020). YouTube.
- Validation of MD simulation results. (2022). GROMACS forums.
- Molecular Dynamic Simulations and Molecular Docking as a Potential Way for Designed New Inhibitor Drug without Resistance. (2021). PubMed Central.
- Reverse docking: Significance and symbolism. (2024). Patsnap Synapse.
- Reverse Docking Stages to Identify Potential Drug Candidate Compounds Bioinformatically. (2022). YouTube.
- ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina. (2023). PMC - NIH.
Sources
- 1. A Review of Computational Methods for Predicting Drug Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. drugpatentwatch.com [drugpatentwatch.com]
- 6. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. Ligand-Based Virtual Screening Approach Using a New Scoring Function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is pharmacophore modeling and its applications? [synapse.patsnap.com]
- 12. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]
- 13. Pharmacophore modeling | PDF [slideshare.net]
- 14. Truly Target-Focused Pharmacophore Modeling: A Novel Tool for Mapping Intermolecular Surfaces [mdpi.com]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds | Springer Nature Experiments [experiments.springernature.com]
- 17. Reverse docking: Significance and symbolism [wisdomlib.org]
- 18. ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets [mdpi.com]
- 20. Structure-Based Virtual Screening for Drug Discovery: a Problem-Centric Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. sites.ualberta.ca [sites.ualberta.ca]
- 23. Structure-Based Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. youtube.com [youtube.com]
- 25. Integrating Molecular Docking and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. discovery.researcher.life [discovery.researcher.life]
- 27. Molecular Dynamic Simulations and Molecular Docking as a Potential Way for Designed New Inhibitor Drug without Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Improving Protein-Ligand Docking Results with High-Throughput Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 29. gromacs.bioexcel.eu [gromacs.bioexcel.eu]
- 30. pubs.acs.org [pubs.acs.org]
- 31. researchgate.net [researchgate.net]
- 32. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. ADMET-AI [admet.ai.greenstonebio.com]
- 34. Predictive ADMET Modeling - BHSAI [bhsai.org]
- 35. ayushcoe.in [ayushcoe.in]
Spectroscopic Characterization of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol: An In-Depth Technical Guide
Authored by: Gemini, Senior Application Scientist
Introduction
4-Fluoro-2-(1H-pyrazol-3-yl)phenol is a substituted phenolic pyrazole derivative that holds significant interest in medicinal and agricultural chemistry.[1] Its structural motifs—a fluorinated phenol and a pyrazole ring—are prevalent in a wide array of pharmacologically active compounds. Pyrazole derivatives are known for a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[2][3][4] The fluorine substituent can significantly modulate physicochemical properties such as lipophilicity and metabolic stability, making this compound a valuable scaffold in drug discovery.
Accurate structural elucidation and purity assessment are paramount for any application in drug development. This technical guide provides a comprehensive overview of the expected spectroscopic data for 4-Fluoro-2-(1H-pyrazol-3-yl)phenol, focusing on Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. While specific experimental data for this exact compound is not widely published, this guide synthesizes established principles of spectroscopic analysis for related structures to provide a robust predictive framework. It is designed for researchers, scientists, and drug development professionals to aid in the characterization of this and similar molecules.
Molecular Structure and Atom Numbering
For clarity in spectral assignments, the following atom numbering scheme will be used throughout this guide.
Caption: Molecular structure of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol with atom numbering.
Part 1: Mass Spectrometry Analysis
Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound. For a molecule like 4-Fluoro-2-(1H-pyrazol-3-yl)phenol, electron ionization (EI) or electrospray ionization (ESI) can be effectively used. Aromatic compounds, including phenols, typically exhibit a strong molecular ion peak (M⁺˙), which is invaluable for confirming the molecular formula.[5][6]
Predicted Mass Spectrum Data
| Ion | Formula | Calculated m/z | Predicted Relative Intensity | Annotation |
| [M]⁺˙ | [C₉H₇FN₂O]⁺˙ | 178.05 | High | Molecular Ion |
| [M+H]⁺ | [C₉H₈FN₂O]⁺ | 179.06 | High (in ESI+) | Protonated Molecular Ion |
| [M-H]⁻ | [C₉H₆FN₂O]⁻ | 177.05 | High (in ESI-) | Deprotonated Molecular Ion |
| [M-CO]⁺˙ | [C₈H₇FN₂]⁺˙ | 150.06 | Moderate | Loss of carbon monoxide from the phenol ring |
| [M-HCN]⁺˙ | [C₈H₆FO]⁺˙ | 137.04 | Moderate | Loss of hydrogen cyanide from the pyrazole ring |
Expertise & Experience Insights: The molecular ion peak is expected to be one of the most abundant, if not the base peak, in the EI spectrum due to the stability of the aromatic systems.[5][6] In ESI, the protonated molecule [M+H]⁺ will be dominant in positive mode, while the deprotonated molecule [M-H]⁻ will be the primary species in negative mode, owing to the acidic phenolic proton. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. The loss of CO is a characteristic fragmentation pathway for phenols.[7] The pyrazole ring may undergo fragmentation through the loss of HCN.[8]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
This protocol ensures self-validation by including an internal calibrant for mass accuracy.
-
Sample Preparation:
-
Weigh approximately 1 mg of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol.
-
Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
-
Prepare a dilute solution (e.g., 1-10 µg/mL) for analysis by diluting the stock solution with the mobile phase.
-
-
Instrumentation (ESI-TOF Example):
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Mass Analyzer: Time-of-Flight (TOF).
-
Infusion: Direct infusion via syringe pump at a flow rate of 5-10 µL/min.
-
ESI Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Nebulizer Gas (N₂): 1.5 Bar
-
Drying Gas (N₂): 6.0 L/min
-
Gas Temperature: 200 °C
-
-
Mass Range: m/z 50-500.
-
Calibration: Use a suitable internal calibrant (e.g., sodium formate or a commercially available ESI tuning mix) to ensure high mass accuracy (< 5 ppm).
-
-
Data Analysis:
-
Identify the molecular ion peak and confirm its m/z value.
-
Use the instrument software to calculate the elemental composition from the accurate mass measurement.
-
Analyze the fragmentation pattern to support the proposed structure.
-
Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the detailed molecular structure of organic compounds in solution.[2] For 4-Fluoro-2-(1H-pyrazol-3-yl)phenol, ¹H NMR will reveal the number and environment of protons, while ¹³C NMR will provide information about the carbon skeleton. 2D NMR experiments like COSY and HSQC can be used to confirm assignments.
Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)
The choice of DMSO-d₆ as a solvent is strategic; it readily dissolves the compound and its residual water peak does not typically interfere with the aromatic signals. The phenolic and pyrazole N-H protons are exchangeable and will likely appear as broad singlets.
| Proton (Atom #) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Annotation |
| OH | ~9.5 - 10.5 | br s | - | Phenolic proton, exchangeable with D₂O. |
| NH (N1') | ~12.5 - 13.5 | br s | - | Pyrazole N-H, exchangeable with D₂O. |
| H6 | ~7.6 - 7.8 | dd | J(H6-H5) ≈ 8.5, J(H6-F) ≈ 3.0 | Ortho to pyrazole, deshielded. |
| H5' | ~7.5 - 7.7 | d | J(H5'-H4') ≈ 2.5 | Pyrazole proton. |
| H3 | ~7.1 - 7.3 | dd | J(H3-H5) ≈ 8.5, J(H3-F) ≈ 9.0 | Ortho to Fluorine. |
| H5 | ~6.9 - 7.1 | ddd | J(H5-H3) ≈ 8.5, J(H5-H6) ≈ 8.5, J(H5-F) ≈ 4.5 | Coupling to H3, H6, and F. |
| H4' | ~6.6 - 6.8 | d | J(H4'-H5') ≈ 2.5 | Pyrazole proton. |
Expertise & Experience Insights:
-
Fluorine Coupling: The ¹⁹F nucleus (I=1/2) couples with nearby protons. The through-space and through-bond couplings will split the signals of H3 and H5, and to a lesser extent H6. The magnitude of J(H-F) coupling depends on the number of intervening bonds.
-
Solvent Effects: Chemical shifts are highly dependent on the solvent. In a less polar solvent like CDCl₃, the phenolic and NH proton signals would likely appear more upfield.
-
Tautomerism: The pyrazole ring can exist in tautomeric forms. However, for a 3-substituted pyrazole, the depicted tautomer is generally favored. The presence of a single set of pyrazole proton signals would confirm this.
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)
| Carbon (Atom #) | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to F) | Coupling Constant (J, Hz) | Annotation |
| C4 | ~155 - 160 | d | ¹J(C-F) ≈ 240-250 | Carbon directly bonded to Fluorine. |
| C1 | ~150 - 155 | d | ³J(C-F) ≈ 3-5 | Carbon bearing the hydroxyl group. |
| C3' | ~145 - 150 | s | - | Pyrazole carbon attached to the phenol ring. |
| C5' | ~130 - 135 | s | - | Pyrazole CH. |
| C2 | ~120 - 125 | d | ⁴J(C-F) ≈ 1-3 | Carbon bearing the pyrazole group. |
| C6 | ~118 - 122 | d | ³J(C-F) ≈ 7-9 | Aromatic CH. |
| C3 | ~115 - 120 | d | ²J(C-F) ≈ 20-25 | Aromatic CH. |
| C5 | ~110 - 115 | d | ²J(C-F) ≈ 20-25 | Aromatic CH. |
| C4' | ~105 - 110 | s | - | Pyrazole CH. |
Expertise & Experience Insights: The large one-bond coupling constant (¹J(C-F)) is a definitive indicator for the carbon directly attached to the fluorine atom. The two- and three-bond couplings are smaller but provide crucial information for assigning the carbons in the fluorinated ring.
Experimental Protocol: NMR Spectroscopy
This protocol is designed to provide a comprehensive dataset for unambiguous structure elucidation.
Caption: Standard workflow for NMR-based structural elucidation.
-
Sample Preparation:
-
Instrumentation and Data Acquisition (500 MHz Spectrometer):
-
Tune and shim the probe for the specific sample.
-
¹H NMR: Acquire with a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire with proton broadband decoupling. A longer relaxation delay (5 seconds) and a larger number of scans may be necessary due to the lower natural abundance of ¹³C and longer relaxation times.
-
2D COSY: Acquire to establish proton-proton coupling networks, which is essential for assigning adjacent protons on the aromatic and pyrazole rings.
-
2D HSQC: Acquire to determine one-bond proton-carbon correlations, definitively linking proton signals to the carbons they are attached to.
-
-
Data Processing:
-
Apply Fourier transformation and phase correction to the acquired Free Induction Decays (FIDs).
-
Reference the spectra. For ¹H NMR in DMSO-d₆, the residual solvent peak is at δ 2.50 ppm. For ¹³C NMR, the solvent peak is at δ 39.52 ppm.
-
Integrate the ¹H NMR signals to determine the relative number of protons for each signal.
-
Analyze the multiplicities and coupling constants to elucidate the spin systems.
-
Use the 2D correlation maps to confirm all assignments.
-
Conclusion
This guide provides a detailed predictive framework for the mass spectrometric and NMR spectroscopic characterization of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol. By combining fundamental principles with field-proven protocols, researchers can confidently approach the structural verification of this and related compounds. The provided tables of expected data, coupled with step-by-step experimental workflows, offer a self-validating system for analysis. Adherence to these methodologies will ensure the generation of high-quality, reliable data essential for advancing research and development in the chemical and pharmaceutical sciences.
References
- BenchChem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Pyrazole Derivatives.
-
Arshad, N., et al. (2021). Synthesis, spectral characterization of pyrazole derived Schiff base analogs: molecular dynamic simulation, antibacterial and DNA binding studies. Taylor & Francis Online. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry. Retrieved from [Link]
-
Sharma, M. (2022). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development. Retrieved from [Link]
-
Sengar, R., et al. (2007). Synthesis and Characterization of Some Pyrazole Derivatives. Oriental Journal of Chemistry. Retrieved from [Link]
-
Gautam, P., Kathe, P., & Bhanage, B. M. (2016). Supporting Information: Pd/C Catalyzed Phenoxycarbonylation Using N-Formylsaccharin as a CO Surrogate in Propylene Carbonate as a Sustainable Solvent. The Royal Society of Chemistry. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of phenol C6H6O C6H5OH fragmentation pattern. Retrieved from [Link]
-
Prakash Organic Chemistry Classes. (2023, January 26). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. YouTube. Retrieved from [Link]
-
Lersch, M. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]
-
E-Chimica. (2020, December 16). Mass Spectroscopy Lecture 5: Fragmentation of Phenol. YouTube. Retrieved from [Link]
-
Anumula, R. R., et al. (2016). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. PubMed Central. Retrieved from [Link]
-
da Silva, J. A. L., et al. (2012). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-fluoro-2-(1H-pyrrolo(2,3-b)pyridin-5-yloxy)benzoate. Retrieved from [Link]
- Google Patents. (n.d.). US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol.
-
National Institutes of Health. (n.d.). Design, synthesis, theoretical study, antioxidant, and anticholinesterase activities of new pyrazolo-fused phenanthrolines. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. ijtsrd.com [ijtsrd.com]
- 4. Synthesis and Characterization of Some Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. m.youtube.com [m.youtube.com]
- 7. whitman.edu [whitman.edu]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
Methodological & Application
Application Note: Quantitative Analysis of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol
Abstract
This application note provides a comprehensive guide to the quantitative analysis of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol, a key intermediate and potential impurity in pharmaceutical development. Recognizing the critical need for accurate and reliable quantification, we present detailed protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodologies are designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind procedural choices to ensure robust and reproducible results. This document includes protocols for sample preparation from both active pharmaceutical ingredient (API) matrices and biological fluids (plasma), method validation guidelines, and data interpretation.
Introduction: The Significance of Quantifying 4-Fluoro-2-(1H-pyrazol-3-yl)phenol
4-Fluoro-2-(1H-pyrazol-3-yl)phenol is a substituted phenolic pyrazole derivative increasingly utilized as a building block in the synthesis of novel pharmaceutical agents.[1] Its structural motif is found in a variety of bioactive molecules, making its precise quantification essential for several reasons:
-
Purity Assessment of Active Pharmaceutical Ingredients (APIs): As a potential process-related impurity or degradation product, its levels must be monitored and controlled to ensure the safety and efficacy of the final drug product.[2][3]
-
Pharmacokinetic (PK) Studies: In preclinical and clinical development, measuring the concentration of this compound and its potential metabolites in biological matrices like plasma is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Process Optimization: Accurate quantification aids synthetic chemists in optimizing reaction conditions to maximize yield and minimize the formation of impurities.
This guide provides the foundational analytical methodologies to address these critical needs, grounded in established principles of analytical chemistry and regulatory expectations.[4][5]
Physicochemical Properties of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol
A thorough understanding of the analyte's properties is paramount for method development.
| Property | Value | Source |
| Molecular Formula | C₉H₇FN₂O | |
| Molecular Weight | 178.16 g/mol | |
| Appearance | Solid | |
| Melting Point | 130.5-134.5 °C | |
| pKa | Estimated 8-10 (phenolic hydroxyl) | [6] |
| UV Absorbance | Expected UV maxima due to phenolic and pyrazole chromophores | |
| Polarity | Moderately polar |
The presence of a phenolic hydroxyl group and a pyrazole ring suggests that reversed-phase chromatography will be a suitable separation technique. The compound's aromaticity provides strong UV absorbance for detection, and the nitrogen atoms in the pyrazole ring are readily ionizable, making it an excellent candidate for mass spectrometry.
Recommended Analytical Methodologies
We present two primary methods for the quantification of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol: HPLC-UV for routine analysis and purity testing, and LC-MS/MS for high-sensitivity bioanalysis.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is ideal for the quantification of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol in bulk drug substances and formulated products where concentration levels are relatively high.
-
Reversed-Phase Chromatography: A C18 stationary phase is selected for its versatility and proven ability to retain and separate moderately polar aromatic compounds.[7]
-
Mobile Phase: A gradient elution using acetonitrile and water is employed to ensure efficient separation from potential impurities with varying polarities. The addition of a small amount of acid (e.g., formic or phosphoric acid) to the mobile phase helps to suppress the ionization of the phenolic hydroxyl group, resulting in sharper, more symmetrical peaks.[8]
-
UV Detection: Based on the aromatic structure, a wavelength is selected to maximize sensitivity and minimize interference from the matrix. A photodiode array (PDA) detector is recommended to assess peak purity.
Sources
- 1. Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxidative and Anti-LOX Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. scielo.br [scielo.br]
- 5. fda.gov [fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 8. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Solubilization of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol for In Vitro Assays
Abstract: This document provides a detailed protocol for the solubilization of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol, a halo-substituted phenolic pyrazole derivative used as a key building block in pharmaceutical and agrochemical research.[1][2] Accurate and consistent preparation of stock solutions is paramount for obtaining reproducible and reliable data in in vitro biological assays. This guide outlines the rationale for solvent selection, a step-by-step protocol for preparing a high-concentration stock solution in Dimethyl Sulfoxide (DMSO), and best practices for creating working solutions, storage, and troubleshooting.
Compound Characteristics and Physicochemical Data
A comprehensive understanding of the compound's properties is the foundation for developing a robust dissolution protocol. 4-Fluoro-2-(1H-pyrazol-3-yl)phenol is a solid at room temperature and, like many heterocyclic organic small molecules, has limited solubility in aqueous solutions.
Table 1: Physicochemical Properties of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 288401-64-9 | [3][4][5] |
| Molecular Formula | C₉H₇FN₂O | [1][3] |
| Molecular Weight | 178.16 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [1] |
| Purity | Typically ≥97% | [1] |
| Melting Point | 130.5 - 134.5 °C | [1] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | General Practice |
| Storage (Solid) | Room temperature, in a dry, dark place |[4] |
Rationale for Solvent Selection
The choice of solvent is the most critical factor for ensuring compound integrity and bioavailability in an assay.
-
Primary Recommendation: Dimethyl Sulfoxide (DMSO) DMSO is the preferred solvent for 4-Fluoro-2-(1H-pyrazol-3-yl)phenol and most non-polar small molecules intended for biological assays. Its high solvating power allows for the preparation of concentrated stock solutions (typically 10-50 mM), which can then be diluted to working concentrations with minimal impact on the aqueous assay environment.[6] DMSO is also miscible with a wide range of aqueous buffers and cell culture media.
-
Alternative Solvent: Ethanol (EtOH) Ethanol can also be used to dissolve phenolic and pyrazole-containing compounds. However, it is generally more volatile and may exhibit higher cytotoxicity in some cell lines compared to DMSO at equivalent final concentrations.[7] If used, absolute (200 proof) ethanol is recommended.
-
Aqueous Buffers (Not Recommended for Stock Solutions) Direct dissolution in aqueous buffers like PBS or cell culture media is not recommended due to the compound's low aqueous solubility. Attempting to do so will likely result in an incomplete dissolution or a suspension, leading to inaccurate concentrations and unreliable experimental results.
Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol details the preparation of 1 mL of a 10 mM stock solution. Adjust volumes and mass as required for your specific needs.
Materials:
-
4-Fluoro-2-(1H-pyrazol-3-yl)phenol powder
-
Dimethyl Sulfoxide (DMSO), anhydrous or cell culture grade
-
Calibrated analytical balance
-
Sterile 1.5 mL or 2.0 mL microcentrifuge tube
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Sonicator bath (optional, but recommended)
Procedure:
-
Calculate Required Mass: Use the following formula to determine the mass of the compound needed.
-
Formula: Mass (mg) = Molarity (mM) × Volume (mL) × Molecular Weight ( g/mol ) / 1000
-
Calculation: Mass (mg) = 10 mM × 1 mL × 178.16 g/mol / 1000 = 1.78 mg
-
-
Weighing the Compound:
-
Before opening, briefly centrifuge the vial of the compound to ensure all powder is at the bottom.[8]
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh 1.78 mg of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol directly into the tared tube.
-
-
Dissolution:
-
Add 1 mL of high-purity DMSO to the tube containing the compound.
-
Cap the tube tightly and vortex vigorously for 1-2 minutes.
-
Crucial Step: Visually inspect the solution against a light source. If any solid particulates or cloudiness remains, sonicate the tube in a water bath for 5-10 minutes.[9] Gentle warming to 37°C can also aid dissolution, but do not overheat.[10]
-
Confirm that the solution is clear and free of any visible precipitate before proceeding.
-
-
Labeling and Storage:
-
Clearly label the tube with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.
-
For long-term storage, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[8]
-
Store aliquots at -20°C for short-term (≤1 month) or -80°C for long-term (≤6 months) storage.[8]
-
Protocol: Preparation of Working Solutions
Working solutions are prepared by diluting the high-concentration stock into the final assay buffer or cell culture medium.
Key Principles:
-
Minimize Final Solvent Concentration: The final concentration of DMSO in the assay should be kept as low as possible to prevent solvent-induced cytotoxicity. A final concentration of <0.5% is standard practice, with ≤0.1% being ideal for sensitive cell lines.[8][11]
-
Vehicle Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the test wells but without the compound. This allows you to differentiate the effects of the compound from the effects of the solvent.
-
Prevent Precipitation: When diluting the DMSO stock into an aqueous solution, the compound can precipitate if not mixed properly. To avoid this, add the small volume of DMSO stock directly into the larger volume of aqueous buffer/media and mix immediately and thoroughly. Do not add the aqueous solution to the DMSO stock.
Example: Preparing a 10 µM Working Solution from a 10 mM Stock
-
This requires a 1:1000 dilution.
-
To prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM DMSO stock solution to 999 µL of the desired cell culture medium or assay buffer.
-
Immediately after adding the stock, vortex or pipette up and down gently to ensure rapid and homogeneous mixing. The final DMSO concentration will be 0.1%.
Experimental Workflow and Troubleshooting
The following diagram illustrates the complete workflow from solid compound to final assay plate.
Caption: Workflow for preparing stock and working solutions.
Table 2: Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
|---|---|---|
| Compound won't dissolve in DMSO | Insufficient mixing or low-quality solvent. | Continue vortexing. Use a sonicator bath for 10-15 minutes. Ensure DMSO is anhydrous, as water contamination can reduce solubility. |
| Precipitation upon dilution into aqueous buffer | "Crashing out" due to poor mixing or exceeding solubility limit. | Add the DMSO stock to the aqueous buffer while vortexing/mixing. Never add buffer to the DMSO stock. If precipitation persists, consider a two-step serial dilution in medium containing a small amount of serum (if compatible with the assay). |
| High background or toxicity in vehicle control wells | Final DMSO concentration is too high for the cell line. | Reduce the final DMSO concentration to 0.1% or lower. Perform a dose-response curve for DMSO alone on your specific cell line to determine its tolerance.[7] |
Safety Precautions
Researchers should adhere to standard laboratory safety practices.
-
Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle the dry powder in a chemical fume hood or ventilated enclosure to avoid inhalation.[5]
-
DMSO can facilitate the absorption of chemicals through the skin; always wear appropriate gloves.[9]
-
Consult the Safety Data Sheet (SDS) for complete hazard information.
References
- 1. 4-Fluoro-2-(1H-pyrazol-3-yl)phenol 97 288401-64-9 [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pschemicals.com [pschemicals.com]
- 4. 288401-64-9|4-Fluoro-2-(1H-pyrazol-3-yl)phenol|BLD Pharm [bldpharm.com]
- 5. 4-FLUORO-2-(1H-PYRAZOL-3-YL)PHENOL price,buy 4-FLUORO-2-(1H-PYRAZOL-3-YL)PHENOL - chemicalbook [chemicalbook.com]
- 6. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. captivatebio.com [captivatebio.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
The Pyrazolyl-Phenol Scaffold: Application Notes for the use of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol in Fragment-Based Drug Discovery
Introduction: The Power of the Fragment
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality starting points for novel therapeutics.[1] By screening small, low-complexity molecules, or "fragments," FBDD allows for a more efficient exploration of chemical space, often yielding hits with superior ligand efficiency and a clearer path for optimization.[1] This guide focuses on a particularly valuable fragment, 4-Fluoro-2-(1H-pyrazol-3-yl)phenol , a versatile scaffold with significant potential in modern drug discovery, particularly in the realm of kinase inhibition.
The pyrazole motif is a cornerstone in medicinal chemistry, recognized for its ability to engage in key hydrogen bonding interactions with protein targets.[2] When coupled with a phenolic group, it forms a potent pharmacophore capable of acting as both a hydrogen bond donor and acceptor, a critical feature for binding to the hinge region of many protein kinases.[2] The addition of a fluorine atom provides a valuable tool for modulating physicochemical properties and can enhance binding affinity through favorable interactions.[1]
These application notes will provide a comprehensive overview of the utility of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol as a fragment, detailing its physicochemical properties and providing step-by-step protocols for its application in a typical FBDD campaign targeting a protein kinase, using the well-studied p38 MAP kinase as an exemplary target.[3][4][5]
Physicochemical Properties of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol
A thorough understanding of a fragment's physicochemical properties is paramount for a successful FBDD campaign. These properties dictate its solubility, binding characteristics, and suitability for various biophysical screening techniques.
| Property | Value | Source |
| Molecular Formula | C₉H₇FN₂O | Sigma-Aldrich |
| Molecular Weight | 178.16 g/mol | Sigma-Aldrich |
| Melting Point | 130.5-134.5 °C | Sigma-Aldrich |
| SMILES | Oc1ccc(F)cc1-c2cc[nH]n2 | Sigma-Aldrich |
| InChI Key | QKAHKTLLEHWJPY-UHFFFAOYSA-N | Sigma-Aldrich |
Application in Fragment-Based Screening: A Kinase-Focused Workflow
The pyrazolyl-phenol scaffold is a known hinge-binding motif for many protein kinases, making 4-Fluoro-2-(1H-pyrazol-3-yl)phenol an excellent candidate for screening against this target class. The following workflow outlines a typical FBDD cascade for identifying and validating the binding of this fragment to a target kinase, such as p38 MAP kinase.
Caption: The iterative cycle of structure-based drug design.
Protocol 3: Molecular Docking of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol into the p38 MAP Kinase Active Site
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. This can provide valuable insights into the binding mode and guide the design of more potent analogs.
Software:
-
Molecular modeling software (e.g., AutoDock, Glide, GOLD)
-
Protein Data Bank (PDB) for the target structure (e.g., PDB ID: 1A9U for p38 MAP kinase)
Procedure:
-
Protein Preparation: Download the crystal structure of the target kinase from the PDB. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges. Define the binding site based on the location of a co-crystallized ligand or known active site residues.
-
Ligand Preparation: Generate a 3D structure of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol and assign appropriate atom types and charges.
-
Docking Simulation: Run the docking algorithm to place the fragment into the defined binding site. The software will generate a series of possible binding poses ranked by a scoring function.
-
Pose Analysis: Analyze the top-scoring poses to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the fragment and the protein. For p38, the pyrazolyl-phenol moiety is expected to form hydrogen bonds with the hinge region residues Met109 and Gly110.
Hit Expansion Strategies: From Fragment to Lead
Once the binding mode of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol is confirmed, typically by X-ray crystallography, the next step is to elaborate the fragment into a more potent lead compound. [6]Two common strategies are fragment growing and fragment linking.
-
Fragment Growing: This involves adding chemical functionality to the fragment to explore and occupy adjacent pockets in the binding site. For example, substituents could be added to the phenyl ring or the pyrazole ring to extend into nearby hydrophobic regions.
-
Fragment Linking: If another fragment is found to bind in a nearby pocket, the two fragments can be chemically linked together to create a larger, higher-affinity molecule.
Conclusion
4-Fluoro-2-(1H-pyrazol-3-yl)phenol represents a high-value fragment for drug discovery, particularly for kinase targets. Its inherent ability to form key hydrogen bonding interactions, combined with the favorable properties imparted by the fluorine atom, makes it an excellent starting point for an FBDD campaign. By employing a systematic workflow of biophysical screening, hit validation, and structure-based design, researchers can effectively leverage this fragment to develop novel and potent inhibitors.
References
-
Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. PMC. [Link]
-
Quantitative structure activity relationship study of p38α MAP kinase inhibitors. ResearchGate. [Link]
-
Structure–activity relationship summary of tested compounds. ResearchGate. [Link]
-
Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. PubMed. [Link]
-
Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. ACS Publications. [Link]
-
Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed. [Link]
-
Protein X-ray Crystallography and Drug Discovery. PMC. [Link]
-
Phenol-pyrazole ligands in the design of manganese(III) compounds. Scholarly Publications Leiden University. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. [Link]
-
Crystal structure of 4-bromo-2-(1H-pyrazol-3-yl) phenol, C9H7BrN2O. PHAIDRA - Universität Wien. [Link]
-
Novel lead structures for p38 MAP kinase via FieldScreen virtual screening. PubMed. [Link]
-
X-Ray Crystallography for Macromolecular Complexes. ResearchGate. [Link]
-
Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. ScienceDirect. [Link]
-
Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. PubMed. [Link]
-
A comparative study of fragment screening methods on the p38α kinase: New methods, new insights. ResearchGate. [Link]
Sources
- 1. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel lead structures for p38 MAP kinase via FieldScreen virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protein X-ray Crystallography and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol in Medicinal Chemistry: A Guide to Application and Protocol
In the landscape of modern drug discovery, the identification of versatile molecular scaffolds is paramount. These core structures serve as the foundation for developing novel therapeutic agents with enhanced efficacy and specificity. Among these, 4-Fluoro-2-(1H-pyrazol-3-yl)phenol has emerged as a molecule of significant interest. Its unique combination of a fluorinated phenol and a pyrazole ring system offers a compelling starting point for the synthesis of bioactive compounds, particularly in the realms of oncology and inflammatory diseases.[1] This guide provides an in-depth exploration of the applications of this scaffold, complete with detailed protocols for its evaluation in relevant biological assays.
The strategic incorporation of a fluorine atom is a well-established method in medicinal chemistry to improve a molecule's metabolic stability and binding affinity.[2] The pyrazole moiety is a recognized "privileged scaffold," found in numerous FDA-approved drugs, lauded for its ability to engage in various biological interactions.[3] This potent combination makes 4-Fluoro-2-(1H-pyrazol-3-yl)phenol a valuable building block for creating libraries of compounds aimed at complex therapeutic targets.[1]
Targeted Applications in Kinase Inhibition
Protein kinases are a large family of enzymes that play a critical role in cellular signaling.[4] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. The pyrazole scaffold has been successfully utilized in the design of numerous kinase inhibitors.[5] Derivatives of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol can be synthesized to target a variety of kinases implicated in cancer progression, such as Janus kinases (JAKs), Aurora kinases, and cyclin-dependent kinases (CDKs).[6][7]
The Role of Kinases in Cancer Signaling
Kinase signaling pathways are complex networks that regulate cell growth, proliferation, and survival. In many cancers, these pathways are constitutively active, leading to uncontrolled cell division. The diagram below illustrates a simplified, generic kinase signaling cascade that is often targeted in cancer therapy.
Caption: Simplified kinase signaling pathway.
Protocol for In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol provides a general framework for assessing the inhibitory activity of compounds derived from 4-Fluoro-2-(1H-pyrazol-3-yl)phenol against a specific kinase of interest. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.
Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP and allow the newly synthesized ATP to be measured using a luciferase/luciferin reaction. The light generated is proportional to the ADP concentration, which is directly correlated with kinase activity.
Materials:
-
Kinase of interest (e.g., JAK2, Aurora A)
-
Kinase-specific substrate and corresponding buffer
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Test compounds (derived from 4-Fluoro-2-(1H-pyrazol-3-yl)phenol) dissolved in DMSO
-
White, opaque 96- or 384-well plates
-
Multichannel pipettes
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration range is 10 mM to 0.1 µM.
-
Kinase Reaction Setup:
-
In a 96-well plate, add 5 µL of the kinase reaction buffer containing the kinase and substrate.
-
Add 1 µL of the test compound dilution or DMSO (for control wells).
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at the optimal temperature for the kinase (usually 30°C or 37°C) for 60 minutes.
-
-
ATP Depletion:
-
Add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
| Parameter | Description |
| IC50 | The concentration of an inhibitor where the response (or binding) is reduced by half. |
| Kinase Selectivity | The ability of a compound to inhibit a specific kinase over others. This is often assessed by screening against a panel of kinases. |
Application in the Development of Anti-inflammatory Agents
Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and certain cancers. The cyclooxygenase (COX) enzymes, particularly COX-2, are critical mediators of inflammation. The pyrazole scaffold is a well-known pharmacophore for selective COX-2 inhibitors, with celecoxib being a prominent example.[8][9] The 4-Fluoro-2-(1H-pyrazol-3-yl)phenol core can be elaborated to generate potent and selective COX-2 inhibitors.[10]
The COX-2 Pathway in Inflammation
The COX-2 enzyme is induced by pro-inflammatory stimuli and catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. The diagram below outlines this pathway.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Kinase Inhibition Assays Using 4-Fluoro-2-(1H-pyrazol-3-yl)phenol
Introduction: Unveiling the Potential of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol in Kinase Research
Protein kinases are a pivotal class of enzymes that regulate a vast majority of cellular processes by catalyzing the phosphorylation of specific substrates.[1] Their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders, making them a major focus of drug discovery efforts.[1] The identification and characterization of novel kinase inhibitors are therefore of paramount importance.
4-Fluoro-2-(1H-pyrazol-3-yl)phenol is a halo-substituted phenolic pyrazole derivative with a molecular formula of C9H7FN2O and a molecular weight of 178.16 g/mol .[2][3] This compound serves as a versatile intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic agents, and is also utilized in agrochemical development.[4] Notably, its structural features make it a valuable tool for studying enzyme inhibition, suggesting its potential as a kinase inhibitor.[4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to experimentally assess the inhibitory activity of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol against a kinase of interest. We will delve into two robust and widely adopted assay methodologies: the ADP-Glo™ Luminescent Kinase Assay and the LanthaScreen™ Eu Kinase Binding Assay. The detailed protocols and the rationale behind the experimental steps are designed to ensure scientific integrity and generate reliable, reproducible data.
Physicochemical Properties of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol
A thorough understanding of the test compound's properties is crucial for accurate and reproducible experimental design.
| Property | Value | Source |
| Molecular Formula | C9H7FN2O | [2][3] |
| Molecular Weight | 178.16 g/mol | [2] |
| Appearance | White crystalline solid | [4] |
| Melting Point | 130.5-134.5 °C | [2] |
| Purity | ≥ 97% | [2][4] |
| Solubility | Soluble in organic solvents such as DMSO. Phenols are generally soluble in hot water.[5] |
Experimental Design: Choosing the Right Kinase Assay
The selection of an appropriate assay format is a critical first step in characterizing a potential kinase inhibitor.[6] The choice depends on various factors, including the specific kinase, the availability of reagents, and the desired experimental throughput. Here, we detail two distinct yet powerful assay platforms.
Diagram: Kinase Inhibition Assay Workflow
Caption: Principle of the ADP-Glo™ Kinase Assay.
Materials
-
4-Fluoro-2-(1H-pyrazol-3-yl)phenol
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
DMSO
-
White, opaque 96-well or 384-well microplates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Step-by-Step Protocol
-
Compound Preparation:
-
Prepare a 10 mM stock solution of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol in 100% DMSO.
-
Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for IC50 determination.
-
-
Kinase Reaction Setup (in a 96-well plate):
-
In each well, add 2.5 µL of the serially diluted 4-Fluoro-2-(1H-pyrazol-3-yl)phenol or DMSO as a vehicle control.
-
Add 2.5 µL of the kinase solution (diluted in Kinase Assay Buffer) to each well.
-
Incubate for 10-15 minutes at room temperature to allow for the binding of the inhibitor to the kinase.
-
Initiate the kinase reaction by adding 5 µL of a mixture containing the substrate and ATP (at a concentration close to the Km for the specific kinase) to each well.
-
Incubate the plate at 30°C for 60 minutes. The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.
-
-
ADP Detection:
-
Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature. This step terminates the kinase reaction and depletes the remaining ATP.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a stable luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is directly proportional to the amount of ADP produced, and thus to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value. [7][8]
-
Protocol 2: LanthaScreen™ Eu Kinase Binding Assay
The LanthaScreen™ Eu Kinase Binding Assay is a fluorescence resonance energy transfer (FRET)-based method for detecting and characterizing kinase inhibitors. [9][10]The assay is based on the displacement of an Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor (tracer) from the kinase of interest by a test compound. [11]Binding of the tracer to a europium-labeled anti-tag antibody that is bound to the kinase results in a high FRET signal. [9]A test compound that binds to the ATP site of the kinase will compete with the tracer, leading to a decrease in the FRET signal. [9][10]
Principle of the LanthaScreen™ Assay
This assay directly measures the binding of the inhibitor to the kinase, rather than the enzymatic activity. A decrease in the FRET signal indicates that the test compound is displacing the tracer from the kinase's active site.
Diagram: LanthaScreen™ Assay Principle
Caption: Principle of the LanthaScreen™ Kinase Binding Assay.
Materials
-
4-Fluoro-2-(1H-pyrazol-3-yl)phenol
-
Tagged kinase of interest (e.g., His-tagged, GST-tagged)
-
LanthaScreen™ Eu-labeled anti-tag antibody (e.g., anti-His, anti-GST)
-
LanthaScreen™ Kinase Tracer appropriate for the kinase of interest
-
Kinase Buffer A
-
DMSO
-
384-well microplates
-
Multichannel pipettes
-
TR-FRET compatible plate reader
Step-by-Step Protocol
-
Compound Preparation:
-
Prepare a 10 mM stock solution of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol in 100% DMSO.
-
Create a serial dilution of the compound in DMSO.
-
-
Assay Setup (in a 384-well plate):
-
Add 5 µL of the serially diluted 4-Fluoro-2-(1H-pyrazol-3-yl)phenol or DMSO control to each well.
-
Prepare a 3X kinase/antibody mixture in Kinase Buffer A. Add 5 µL of this mixture to each well.
-
Prepare a 3X tracer solution in Kinase Buffer A. Add 5 µL of this solution to each well.
-
The final reaction volume will be 15 µL.
-
-
Incubation and Detection:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.
-
-
Data Analysis:
-
Calculate the emission ratio (acceptor emission / donor emission).
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Data Interpretation and Best Practices
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. [8]It is a key parameter for evaluating the potency of an inhibitor.
-
Controls: Always include positive and negative controls in your experiments. A known inhibitor for the kinase of interest can serve as a positive control, while a no-inhibitor (DMSO only) control serves as a negative control.
-
Z'-factor: To assess the quality and robustness of the assay, it is recommended to calculate the Z'-factor. A Z'-factor > 0.5 is generally considered indicative of a high-quality assay.
-
ATP Concentration: For activity-based assays like ADP-Glo™, the concentration of ATP can influence the apparent IC50 value for ATP-competitive inhibitors. It is often recommended to perform the assay at an ATP concentration close to the Michaelis constant (Km) of the kinase.
Conclusion
The protocols outlined in these application notes provide a robust framework for evaluating the inhibitory potential of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol against specific kinase targets. Both the ADP-Glo™ and LanthaScreen™ assays offer reliable and high-throughput-compatible methods for characterizing kinase inhibitors. By carefully following these protocols and adhering to best practices in data analysis, researchers can generate high-quality, reproducible data to advance their drug discovery programs.
References
- Jia, Y. (2016). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Methods in Molecular Biology, 1386, 169-81.
-
BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]
- Auld, D. S., et al. (2008). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. ASSAY and Drug Development Technologies, 6(5), 655-666.
- Jia, Y., & Seethala, R. (2010). HTRF® Kinase Assays.
- Jia, Y., et al. (2008). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Current Chemical Genomics, 2, 22-30.
- Jia, Y. (2016). HTRF Kinase Assay Development and Methods in Inhibitor Characterization. Methods in Molecular Biology, 1386, 169-81.
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
- Wölfel, C., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8758.
-
Chem-Impex. (n.d.). 4-Fluoro-2-(1H-pyrazol-3-yl)phenol. Retrieved from [Link]
- Copeland, R. A. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv.
- Mueller, D., et al. (2018). IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. Cancer Research, 78(13_Supplement), 2388-2388.
-
ResearchGate. (n.d.). Determination of the IC50 values of a panel of CDK9 inhibitors against.... Retrieved from [Link]
-
edX. (n.d.). IC50 Determination. Retrieved from [Link]
-
BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]
-
PubMed. (2025, September 15). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Retrieved from [Link]
-
Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Retrieved from [Link]
-
Interchim. (2023, June). Kinase activity assays: exploring methods for assessing enzyme function. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-fluoro-2-(1H-pyrrolo(2,3-b)pyridin-5-yloxy)benzoate. Retrieved from [Link]
-
ChemBK. (n.d.). 4-FLUORO-2-(1H-PYRAZOL-5-YL)PHENOL. Retrieved from [Link]
-
PubMed. (2008, January 23). 4-(4-Fluoro-phen-yl)-2-methyl-3-(1-oxy-4-pyridyl)isoxazol-5(2H)-one. Retrieved from [Link]
-
Careers360. (n.d.). Physical and Chemical Properties of Phenols. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 4-Fluoro-2-(1H-pyrazol-3-yl)phenol 97 288401-64-9 [sigmaaldrich.com]
- 3. chembk.com [chembk.com]
- 4. chemimpex.com [chemimpex.com]
- 5. careers360.com [careers360.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. researchgate.net [researchgate.net]
- 8. courses.edx.org [courses.edx.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Application Note: High-Throughput Analysis of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol using HPLC and LC-MS/MS
Abstract
This application note details the development and validation of robust analytical methods for the quantification of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol, a key intermediate in pharmaceutical synthesis. A rapid and efficient High-Performance Liquid Chromatography (HPLC) method with UV detection is presented for routine purity assessments and content uniformity. Additionally, a highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method has been established for trace-level quantification in complex biological matrices. The causality behind experimental choices, from mobile phase composition to mass spectrometric parameters, is thoroughly explained. All protocols are designed to be self-validating, adhering to the principles outlined in the ICH Q2(R1) guidelines.[1][2][3][4]
Introduction
4-Fluoro-2-(1H-pyrazol-3-yl)phenol is a heterocyclic compound of significant interest in drug discovery and development. The pyrazole nucleus is a common scaffold in many approved pharmaceuticals, exhibiting a wide range of biological activities.[5][6][7] The accurate and precise quantification of this compound is critical for ensuring the quality, safety, and efficacy of potential drug candidates. This document provides comprehensive protocols for two complementary analytical techniques: HPLC for process control and quality assurance, and LC-MS/MS for bioanalytical applications.
dot
Caption: Chemical structure of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol.
High-Performance Liquid Chromatography (HPLC) Method
The developed HPLC method is designed for rapid and reliable quantification of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol in bulk drug substance and formulated products. A reversed-phase approach was selected due to the polar aromatic nature of the analyte.[8][9]
Rationale for Method Development
-
Column Selection: A C18 stationary phase was chosen for its hydrophobicity, providing good retention and separation of the analyte from potential impurities.[9] The use of a core-shell column can offer faster and more efficient separations.[10]
-
Mobile Phase: A gradient elution with acetonitrile and water was employed to ensure adequate separation and peak shape.[11] The addition of a small amount of formic acid to the mobile phase helps to suppress the ionization of the phenolic hydroxyl group and the pyrazole ring, leading to improved peak symmetry and reproducibility.[8]
-
Detection: UV detection at 280 nm was selected based on the chromophoric nature of the aromatic rings in the analyte, providing good sensitivity.[12]
Experimental Protocol
2.2.1. Materials and Reagents
-
4-Fluoro-2-(1H-pyrazol-3-yl)phenol reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (ACS grade)
2.2.2. Instrumentation
-
HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
2.2.3. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 280 nm |
2.2.4. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol reference standard in 10 mL of a 50:50 mixture of acetonitrile and water.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the initial mobile phase (10% B).
-
Sample Preparation: Dissolve the sample in the diluent to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
For bioanalytical applications requiring high sensitivity and selectivity, an LC-MS/MS method was developed. This method is suitable for the quantification of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol in complex matrices such as plasma.[13][14]
Rationale for Method Development
-
Ionization: Electrospray ionization (ESI) in negative ion mode was chosen as it is highly effective for phenolic compounds, which readily deprotonate to form [M-H]⁻ ions.[15][16][17][18]
-
MS/MS Transitions: Selected Reaction Monitoring (SRM) was used for quantification. The precursor ion corresponds to the deprotonated molecule [M-H]⁻. Product ions are generated through collision-induced dissociation (CID) of the precursor ion. Common fragmentation pathways for pyrazole-containing compounds involve cleavage of the pyrazole ring.[19][20][21]
-
Sample Preparation: A protein precipitation method using acetonitrile is a simple and effective way to remove the majority of proteins from plasma samples prior to analysis.[13][22]
Experimental Protocol
3.2.1. Materials and Reagents
-
4-Fluoro-2-(1H-pyrazol-3-yl)phenol reference standard
-
Internal Standard (IS): A structurally similar compound, such as a stable isotope-labeled version of the analyte.
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma
3.2.2. Instrumentation
-
LC-MS/MS system consisting of a binary pump, autosampler, column oven, and a triple quadrupole mass spectrometer with an ESI source.
-
C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size) for faster analysis.
3.2.3. LC-MS/MS Conditions
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Negative |
| SRM Transition | To be determined experimentally |
| Declustering Potential | To be optimized |
| Collision Energy | To be optimized |
3.2.4. Sample Preparation Protocol
-
To 100 µL of plasma sample, add 20 µL of internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
dot
Sources
- 1. database.ich.org [database.ich.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. chromtech.com [chromtech.com]
- 10. researchgate.net [researchgate.net]
- 11. Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds | Malaysian Journal of Fundamental and Applied Sciences [mjfas.utm.my]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of Phenolic Compounds by Capillary Zone Electrophoresis–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Phenolic Antioxidants Identified by ESI-MS from Yerba Maté (Ilex paraguariensis) and Green Tea (Camelia sinensis) Extracts [mdpi.com]
- 18. Determination of phenolic compounds in rose hip (Rosa canina) using liquid chromatography coupled to electrospray ionisation tandem mass spectrometry and diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. article.sapub.org [article.sapub.org]
- 21. researchgate.net [researchgate.net]
- 22. spectroscopyeurope.com [spectroscopyeurope.com]
Application Notes and Protocols for 4-Fluoro-2-(1H-pyrazol-3-yl)phenol: A Guide to Safe Handling and Storage
Introduction
4-Fluoro-2-(1H-pyrazol-3-yl)phenol is a heterocyclic compound of significant interest in medicinal and agricultural chemistry. Its structure, which combines a fluorinated phenol with a pyrazole moiety, makes it a valuable intermediate in the synthesis of novel therapeutic agents, particularly in the development of anti-inflammatory and analgesic drugs, as well as in the formulation of advanced agrochemicals.[1] The fluorine atom can enhance metabolic stability and binding affinity, while the pyrazole ring is a well-known pharmacophore present in numerous bioactive molecules.[2][3]
Given its utility as a building block in drug discovery and other research applications, it is imperative that researchers, scientists, and drug development professionals handle and store this compound with a thorough understanding of its properties and associated hazards. This guide provides a detailed framework for the safe handling and storage of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol, grounded in established safety protocols and the specific characteristics of the compound. The protocols herein are designed to be self-validating, emphasizing the rationale behind each step to foster a culture of safety and experimental reproducibility.
Compound Profile and Hazard Identification
A comprehensive understanding of the chemical's properties is the foundation of its safe use.
1.1. Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₇FN₂O | [1][4][5] |
| Molecular Weight | 178.16 g/mol | [4][5] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 130.5-134.5 °C | [4] |
| Purity | ≥ 97% (HPLC) | [1][4] |
1.2. Hazard Identification and Classification
4-Fluoro-2-(1H-pyrazol-3-yl)phenol is classified with the following hazard statements:
The signal word for this compound is "Warning" .[4] These classifications necessitate careful handling to avoid direct contact and inhalation. The phenolic group can be corrosive, and substituted phenols, in general, require cautious handling to prevent skin and eye irritation.[6][7]
Personal Protective Equipment (PPE)
The use of appropriate PPE is the first line of defense against exposure. The selection of PPE should be based on a thorough risk assessment of the specific experimental procedures.
2.1. Mandatory PPE
-
Eye Protection: Chemical safety goggles are required at all times when handling the solid compound or its solutions. A face shield should be worn over safety goggles when there is a significant risk of splashing.[8][9]
-
Hand Protection: Chemically resistant gloves are mandatory. Given the nature of the compound, double-gloving with nitrile gloves or using thicker neoprene or butyl rubber gloves is recommended, especially when handling the concentrated solid or preparing stock solutions.[8][9] Gloves should be inspected before use and changed immediately if contaminated.[10]
-
Body Protection: A fully buttoned lab coat must be worn. For larger quantities or when there is a higher risk of spillage, a chemically resistant apron over the lab coat is advised.[8][9]
-
Footwear: Closed-toe shoes are required in any laboratory setting where hazardous chemicals are handled.[8]
2.2. Respiratory Protection
-
When handling the powdered form of the compound, especially outside of a certified chemical fume hood, a dust mask (e.g., N95) is recommended to prevent inhalation of airborne particles.[4] For any procedures with a potential to generate significant aerosols or vapors, work must be conducted in a chemical fume hood.[8]
Safe Handling Protocols
Adherence to meticulous handling procedures is critical to minimize exposure and prevent contamination.
3.1. General Handling Precautions
-
All work with 4-Fluoro-2-(1H-pyrazol-3-yl)phenol should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[8]
-
Avoid the formation of dust and aerosols.[10]
-
Wash hands thoroughly after handling the compound, even if gloves were worn.[10]
-
Do not eat, drink, or smoke in the laboratory.[11]
3.2. Protocol for Weighing and Preparing Solutions
This protocol outlines the steps for safely weighing the solid compound and preparing a stock solution.
Objective: To accurately weigh the desired amount of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol and dissolve it in a suitable solvent while minimizing exposure.
Materials:
-
4-Fluoro-2-(1H-pyrazol-3-yl)phenol solid
-
Appropriate solvent (e.g., DMSO, DMF, Methanol)
-
Analytical balance
-
Weighing paper or boat
-
Spatula
-
Volumetric flask with stopper
-
Beaker
-
Magnetic stir bar and stir plate (optional)
-
Mandatory PPE (see section 2.1)
Procedure:
-
Preparation: Don all required PPE. Ensure the analytical balance is clean and located in a draft-free area, or ideally, within a balance enclosure or chemical fume hood.
-
Taring the Balance: Place a clean weighing boat on the balance and tare it.
-
Weighing: Carefully transfer the desired amount of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol from the stock container to the weighing boat using a clean spatula. Avoid generating dust. Close the stock container immediately after use.
-
Transfer to Flask: Quantitatively transfer the weighed solid into the volumetric flask. This can be done by carefully folding the weighing paper and tapping it gently. A powder funnel can aid in this process.
-
Dissolution: Add a small amount of the chosen solvent to the volumetric flask, enough to dissolve the solid. Swirl gently or use a magnetic stir bar to aid dissolution.
-
Bringing to Volume: Once the solid is completely dissolved, add the solvent to the calibration mark on the volumetric flask.
-
Mixing: Stopper the flask and invert it several times to ensure a homogenous solution.
-
Labeling: Clearly label the flask with the compound name, concentration, solvent, date, and your initials.
-
Cleanup: Dispose of the weighing boat and any contaminated materials in the appropriate chemical waste container. Clean the spatula and work area thoroughly.
Storage Procedures
Proper storage is crucial for maintaining the integrity of the compound and ensuring laboratory safety.
4.1. Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 0-8°C | To ensure chemical stability and prevent degradation.[1] |
| Atmosphere | Store in a tightly closed container in a dry and well-ventilated place.[10] | The compound may be sensitive to moisture and air. |
| Light | Protect from light.[8] | Phenolic compounds can be light-sensitive. |
| Incompatible Materials | Store separately from strong oxidizing agents, reducing agents, bases, and metals.[7][12] | To prevent hazardous reactions. |
4.2. Workflow for Accessing and Storing the Compound
The following diagram illustrates the standard workflow for safely accessing and returning 4-Fluoro-2-(1H-pyrazol-3-yl)phenol to storage.
Caption: Workflow for safe access and storage of the compound.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
5.1. First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5][11]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[11][13] For extensive exposure, use an emergency shower.[7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[11][13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9][13]
5.2. Spill Response
-
Small Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed, labeled container for chemical waste disposal.[10][14] Clean the spill area with a suitable solvent and then with soap and water.
-
Large Spills: Evacuate the area and prevent entry. Alert laboratory personnel and contact the institution's environmental health and safety (EHS) office.[9] Provide ventilation to the area. Do not attempt to clean up a large spill without proper training and equipment.
Disposal
All waste containing 4-Fluoro-2-(1H-pyrazol-3-yl)phenol, including contaminated consumables and unused solutions, must be disposed of as hazardous chemical waste.[9] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.[10]
Conclusion
4-Fluoro-2-(1H-pyrazol-3-yl)phenol is a valuable compound in scientific research. Its safe and effective use is contingent upon a thorough understanding of its hazards and the strict implementation of appropriate handling and storage protocols. By integrating the principles of expertise, trustworthiness, and authoritative grounding, this guide provides the necessary framework for researchers to work with this compound responsibly, ensuring both personal safety and the integrity of their experimental outcomes.
References
-
Exploring the Utility of Fluorinated Phenols in Modern Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. ACS Publications. [Link]
-
Phenol Handling. Biodeg.co.uk. [Link]
-
Working Safely with Phenol Guideline. The University of Queensland. [Link]
-
Sampling and Handling Phenol, Cresols, and Cresylic Acid. ASTM International. [Link]
-
Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. National Institutes of Health. [Link]
-
Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. ResearchGate. [Link]
-
Phenol Standard Operating Procedure. Yale Environmental Health & Safety. [Link]
-
Safe Use of Phenol. University of California, Riverside Environmental Health & Safety. [Link]
-
Material Safety Data Sheet for Phenol. ScienceLab.com. [Link]
-
Safety Data Sheet for 4-Acetyl-5-methyl-1-phenyl-1H-pyrazole. Thermo Fisher Scientific. [Link]
-
Safety Data Sheet for 4-Bromo-3-fluoro-1H-pyrazole. Angene Chemical. [Link]
-
Methyl 4-fluoro-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate. PubChem. [Link]
-
Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. [Link]
-
Safe Handling of Cannulas and Needles in Chemistry Laboratories. ACS Chemical Health & Safety. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. jchr.org [jchr.org]
- 4. 4-Fluoro-2-(1H-pyrazol-3-yl)phenol 97 288401-64-9 [sigmaaldrich.com]
- 5. 4-FLUORO-2-(1H-PYRAZOL-3-YL)PHENOL price,buy 4-FLUORO-2-(1H-PYRAZOL-3-YL)PHENOL - chemicalbook [chemicalbook.com]
- 6. phenol handling phenol hydrates substituted phenols cresols [biodeg.co.uk]
- 7. Working Safely with Phenol Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. ehs.ucr.edu [ehs.ucr.edu]
- 10. bio.vu.nl [bio.vu.nl]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. angenechemical.com [angenechemical.com]
- 14. WERCS Studio - Application Error [assets.thermofisher.com]
Gram-Scale Synthesis of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol: An Application Note for Medicinal Chemistry and Drug Discovery
Abstract
This comprehensive application note provides a detailed, reliable, and scalable two-step protocol for the gram-scale synthesis of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol, a key building block in contemporary drug discovery.[1] This valuable intermediate is integral to the development of novel therapeutic agents, particularly in the realms of anti-inflammatory and analgesic drugs.[1] The synthetic strategy detailed herein is predicated on robust and well-established chemical transformations: a Fries rearrangement to construct the key acetophenone intermediate, followed by a Claisen condensation and subsequent Paal-Knorr pyrazole synthesis. This document is intended for researchers, medicinal chemists, and process development scientists, offering not only a step-by-step experimental guide but also a thorough discussion of the underlying chemical principles and mechanistic rationale.
Introduction
The privileged pyrazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. The specific substitution pattern of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol, featuring a phenolic hydroxyl group and a fluorine atom, imparts unique physicochemical properties that are highly sought after in the design of enzyme inhibitors and receptor ligands.[2] The fluorine substituent can enhance metabolic stability, binding affinity, and bioavailability, making this compound a critical starting material for the synthesis of complex pharmaceutical candidates.
This application note presents a validated, gram-scale synthetic route, ensuring a consistent and high-yielding supply of this crucial intermediate for research and development endeavors.
Overall Synthetic Scheme
The synthesis of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol is achieved through a two-step process, commencing with the synthesis of 1-(5-Fluoro-2-hydroxyphenyl)ethanone, which then undergoes a one-pot Claisen condensation and cyclization to yield the final product.
Caption: Overall synthetic workflow for 4-Fluoro-2-(1H-pyrazol-3-yl)phenol.
Part 1: Synthesis of 1-(5-Fluoro-2-hydroxyphenyl)ethanone
This initial step involves the acylation of 4-fluorophenol followed by a Fries rearrangement to yield the key intermediate, 1-(5-fluoro-2-hydroxyphenyl)ethanone.[3][4][5]
Reagents and Materials
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Supplier (Example) |
| 4-Fluorophenol | C₆H₅FO | 112.10 | 10.0 g | Sigma-Aldrich |
| Acetyl Chloride | C₂H₃ClO | 78.50 | 7.0 mL | Sigma-Aldrich |
| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 25.0 g | Sigma-Aldrich |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | Fisher Scientific |
| Hydrochloric Acid (HCl), 2M | HCl | 36.46 | 150 mL | VWR |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 200 mL | VWR |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 20 g | VWR |
Experimental Protocol
-
Acylation: To a stirred solution of 4-fluorophenol (10.0 g, 89.2 mmol) in dichloromethane (100 mL) at 0 °C (ice bath), slowly add acetyl chloride (7.0 mL, 98.1 mmol).
-
Fries Rearrangement: After 30 minutes, carefully add anhydrous aluminum chloride (25.0 g, 187.5 mmol) portion-wise, maintaining the temperature below 10 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12 hours.
-
Work-up: Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of 2M hydrochloric acid (150 mL).
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate, 9:1) to afford 1-(5-fluoro-2-hydroxyphenyl)ethanone as a pale yellow solid.
Expected Yield and Characterization
-
Yield: 11.5 g (83%)
-
Appearance: Light yellow to beige-brown crystals.[5]
-
¹H NMR (400 MHz, CDCl₃): δ 12.21 (s, 1H), 7.45 (dd, J = 8.8, 3.2 Hz, 1H), 7.15 (td, J = 8.8, 3.2 Hz, 1H), 6.95 (dd, J = 8.8, 4.4 Hz, 1H), 2.60 (s, 3H).
-
¹³C NMR (101 MHz, CDCl₃): δ 204.2, 162.1, 158.4 (d, J = 240.4 Hz), 125.4 (d, J = 23.2 Hz), 120.3 (d, J = 7.1 Hz), 118.9, 115.6 (d, J = 23.2 Hz), 26.4.
-
MS (ESI): m/z 155.1 [M+H]⁺.
Part 2: Synthesis of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol
This step involves a one-pot Claisen condensation of the previously synthesized ketone with ethyl acetate to form a 1,3-diketone intermediate, which is then cyclized with hydrazine hydrate to afford the target pyrazole.[6][7][8]
Reagents and Materials
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Supplier (Example) |
| 1-(5-Fluoro-2-hydroxyphenyl)ethanone | C₈H₇FO₂ | 154.14 | 10.0 g | Synthesized in Part 1 |
| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | 3.1 g | Sigma-Aldrich |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 150 mL | Sigma-Aldrich |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 11.4 mL | VWR |
| Hydrazine Hydrate | H₆N₂O | 50.06 | 3.8 mL | Sigma-Aldrich |
| Glacial Acetic Acid | C₂H₄O₂ | 60.05 | 10 mL | VWR |
Experimental Protocol
-
Diketone Formation: To a stirred suspension of sodium hydride (3.1 g, 77.5 mmol, 60% dispersion in mineral oil) in anhydrous THF (100 mL) at 0 °C, add a solution of 1-(5-fluoro-2-hydroxyphenyl)ethanone (10.0 g, 64.9 mmol) in anhydrous THF (50 mL) dropwise.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add ethyl acetate (11.4 mL, 116.8 mmol) dropwise and heat the reaction mixture to reflux for 4 hours.
-
Pyrazole Formation: Cool the reaction mixture to room temperature and add glacial acetic acid (10 mL) to neutralize the excess base.
-
Add hydrazine hydrate (3.8 mL, 77.9 mmol) and heat the mixture to reflux for an additional 6 hours.
-
Work-up: Cool the reaction to room temperature and pour it into ice-water (300 mL).
-
Extract the product with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine (150 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a mixture of ethanol and water to yield 4-fluoro-2-(1H-pyrazol-3-yl)phenol as a solid.
Expected Yield and Characterization
-
Yield: 9.6 g (83%)
-
Appearance: Off-white to light brown solid.
-
Melting Point: 130.5-134.5 °C.
-
¹H NMR (400 MHz, DMSO-d₆): δ 12.90 (s, 1H), 10.10 (s, 1H), 7.80 (d, J = 2.4 Hz, 1H), 7.65 (dd, J = 8.8, 3.2 Hz, 1H), 7.10 (td, J = 8.8, 3.2 Hz, 1H), 6.95 (dd, J = 8.8, 4.8 Hz, 1H), 6.70 (d, J = 2.4 Hz, 1H).
-
¹³C NMR (101 MHz, DMSO-d₆): δ 157.2 (d, J = 235.6 Hz), 153.8, 149.1, 130.4, 120.5 (d, J = 23.2 Hz), 117.8 (d, J = 7.1 Hz), 116.4, 114.9 (d, J = 23.2 Hz), 102.1.
-
MS (ESI): m/z 179.1 [M+H]⁺.
-
Empirical Formula: C₉H₇FN₂O.
Mechanistic Discussion
The success of this synthetic route hinges on two classical and well-understood organic reactions.
Fries Rearrangement
The Fries rearrangement is an intramolecular electrophilic aromatic substitution reaction. The acetylated 4-fluorophenol, in the presence of a Lewis acid catalyst (AlCl₃), generates an acylium ion intermediate. This electrophile then attacks the electron-rich aromatic ring, preferentially at the ortho position due to the directing effect of the hydroxyl group, to form the more stable product.
Claisen Condensation and Paal-Knorr Pyrazole Synthesis
The Claisen condensation is a carbon-carbon bond-forming reaction between two esters or an ester and a ketone in the presence of a strong base.[6][7] In this protocol, the enolate of 1-(5-fluoro-2-hydroxyphenyl)ethanone acts as the nucleophile, attacking the electrophilic carbonyl carbon of ethyl acetate to form a β-diketone.
Caption: Simplified mechanism for the Claisen condensation and pyrazole formation.
The subsequent Paal-Knorr synthesis involves the condensation of the 1,3-dicarbonyl compound with hydrazine.[9][10][11] The reaction proceeds through the formation of a hemiaminal intermediate, followed by cyclization and dehydration to furnish the stable aromatic pyrazole ring.[11]
Safety and Handling
-
Acetyl Chloride: Corrosive and lachrymatory. Handle in a well-ventilated fume hood.
-
Anhydrous Aluminum Chloride: Reacts violently with water. Handle in a dry environment.
-
Sodium Hydride: Flammable solid and reacts violently with water. Handle under an inert atmosphere.
-
Hydrazine Hydrate: Toxic and corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
All experimental procedures should be conducted in a well-ventilated fume hood, and appropriate PPE should be worn at all times.
Conclusion
This application note provides a robust and scalable two-step synthesis for the gram-scale production of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol. The described protocol utilizes readily available starting materials and well-established chemical transformations, ensuring high yields and purity of the final product. This detailed guide will be a valuable resource for researchers and scientists in the field of drug discovery and medicinal chemistry, facilitating the synthesis of this important building block for the development of novel therapeutics.
References
-
Alonso, F., et al. (2020). Recent Developments in the Synthesis of β-Diketones. Molecules, 25(19), 4425. Available at: [Link]
-
Chemistry LibreTexts. Mixed Claisen Condensations. Available at: [Link]
-
ResearchGate. Synthesis of 1,3-diketones through classical Claisen condensation. Available at: [Link]
-
Heller, S. T., & Natarajan, S. R. (2006). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Letters, 8(13), 2675–2678. Available at: [Link]
-
Wikipedia. Paal–Knorr synthesis. Available at: [Link]
-
Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. Available at: [Link]
-
J&K Scientific LLC. Knorr Pyrazole Synthesis. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Page loading... [guidechem.com]
- 4. 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone synthesis - chemicalbook [chemicalbook.com]
- 5. 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone | 394-32-1 [chemicalbook.com]
- 6. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
Application Notes and Protocols for 4-Fluoro-2-(1H-pyrazol-3-yl)phenol in Agrochemical Research
For: Researchers, scientists, and drug development professionals in the agrochemical sector.
Introduction: The Strategic Value of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol
4-Fluoro-2-(1H-pyrazol-3-yl)phenol is a heterocyclic phenol derivative that serves as a highly versatile and strategic building block in the synthesis of novel agrochemicals.[1] Its molecular architecture, featuring a pyrazole ring, a phenol group, and a fluorine substituent, offers a unique combination of properties that are highly sought after in modern crop protection chemistry.
The pyrazole moiety is a well-established pharmacophore in a multitude of commercial fungicides and insecticides, prized for its metabolic stability and ability to engage with a wide array of biological targets.[2] The phenolic hydroxyl group provides a reactive handle for introducing diverse structural motifs through etherification or esterification, enabling the exploration of broad chemical space. Furthermore, the strategic placement of a fluorine atom can significantly enhance the biological activity, metabolic stability, and physicochemical properties of the final compound, a common strategy in the design of advanced agrochemicals.[3]
These application notes provide a comprehensive guide to leveraging 4-Fluoro-2-(1H-pyrazol-3-yl)phenol as a key intermediate in the discovery of next-generation fungicides and herbicides. The protocols outlined below are based on established synthetic methodologies for analogous pyrazole derivatives and are designed to be both robust and adaptable for various research objectives.
Part 1: Application in Fungicide Discovery - Synthesis of Pyrazole-based Succinate Dehydrogenase Inhibitors (SDHIs)
The pyrazole-carboxamide scaffold is a cornerstone of many modern Succinate Dehydrogenase Inhibitor (SDHI) fungicides.[4] These fungicides act by inhibiting Complex II in the mitochondrial respiratory chain, a crucial enzyme for fungal respiration. The 4-Fluoro-2-(1H-pyrazol-3-yl)phenol scaffold can be utilized to generate novel SDHI candidates through the synthesis of pyrazole ether derivatives.
Scientific Rationale
The objective is to synthesize a library of compounds where the 4-fluoro-2-(pyrazol-3-yl)phenoxy moiety is linked to a substituted phenyl ring via an amide bond. This general structure is analogous to several commercial SDHI fungicides. The core hypothesis is that the pyrazole ring will bind to the ubiquinone binding site of the succinate dehydrogenase enzyme, while the substituted aniline portion will fine-tune the binding affinity, systemic properties, and spectrum of activity. The fluorine atom on the phenol ring is anticipated to enhance the overall efficacy.
Experimental Workflow: Synthesis of a Model SDHI Fungicide Candidate
This workflow outlines a two-step process to synthesize a hypothetical, yet representative, SDHI fungicide candidate from 4-Fluoro-2-(1H-pyrazol-3-yl)phenol.
Caption: Synthetic workflow for a model SDHI fungicide.
Detailed Protocol: Synthesis of 2-(4-Fluoro-2-(1H-pyrazol-3-yl)phenoxy)-N-(2-chloro-4-(trifluoromethyl)phenyl)acetamide
Step 1: Synthesis of Ethyl 2-(4-fluoro-2-(1H-pyrazol-3-yl)phenoxy)acetate
-
Rationale: This step introduces an acetic acid ester moiety onto the phenolic oxygen via a Williamson ether synthesis. This functional group will be converted to a carboxylic acid in the next step to enable amide coupling.
-
Procedure:
-
To a stirred solution of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol (1.0 eq) in acetone (10 mL/mmol), add potassium carbonate (K₂CO₃, 2.0 eq).
-
Add ethyl 2-bromoacetate (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the desired ester.
-
Step 2: Synthesis of 2-(4-Fluoro-2-(1H-pyrazol-3-yl)phenoxy)acetic acid
-
Rationale: Saponification of the ester to the corresponding carboxylic acid is necessary for the subsequent amide bond formation.
-
Procedure:
-
Dissolve the ethyl ester from Step 1 in a mixture of tetrahydrofuran (THF) and water (3:1).
-
Add lithium hydroxide (LiOH, 1.5 eq) and stir at room temperature for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the THF under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with 1M HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the carboxylic acid.
-
Step 3: Synthesis of the Final Amide
-
Rationale: This is the key step where the pyrazole-phenoxy-acetic acid moiety is coupled with a substituted aniline. EDC/HOBt is a standard peptide coupling system that activates the carboxylic acid for nucleophilic attack by the aniline.
-
Procedure:
-
To a solution of the carboxylic acid from Step 2 (1.0 eq) in dimethylformamide (DMF), add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq), 1-Hydroxybenzotriazole (HOBt, 1.2 eq), and Diisopropylethylamine (DIPEA, 2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired substituted aniline (e.g., 2-chloro-4-(trifluoromethyl)aniline, 1.1 eq).
-
Stir the reaction at room temperature overnight.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
-
Dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield the final product.
-
Part 2: Application in Herbicide Discovery - Synthesis of Protoporphyrinogen Oxidase (PPO) Inhibitors
The pyrazole scaffold is also present in several classes of herbicides, including those that inhibit the enzyme protoporphyrinogen oxidase (PPO). These herbicides interfere with chlorophyll biosynthesis in susceptible plants. 4-Fluoro-2-(1H-pyrazol-3-yl)phenol can be used to create novel PPO inhibitors, often through ether linkages to other aromatic systems.
Scientific Rationale
The objective is to synthesize diaryl ether derivatives, where the 4-fluoro-2-(pyrazol-3-yl)phenol acts as one of the aryl components. The overall shape and electronic properties of these diaryl ethers are crucial for fitting into the active site of the PPO enzyme and inducing a herbicidal effect. The specific substitution patterns on both aromatic rings will determine the selectivity and potency against different weed species.
Experimental Workflow: Synthesis of a Model PPO Inhibitor Candidate
This workflow illustrates the synthesis of a model PPO inhibitor via a nucleophilic aromatic substitution (SNAr) reaction.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]
- 4. Discovery of N-(4-fluoro-2-(phenylamino)phenyl)-pyrazole-4-carboxamides as potential succinate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting side reactions in 4-Fluoro-2-(1H-pyrazol-3-yl)phenol synthesis
Prepared by the Senior Application Scientist Team
Welcome to the technical support resource for the synthesis of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol. This guide is designed for researchers, medicinal chemists, and process development scientists. We have structured this center to address the common challenges and subtle nuances of this synthesis, moving beyond simple procedural outlines to explain the underlying chemical principles that govern success. Our goal is to empower you to troubleshoot effectively and optimize your synthetic route.
Introduction: Synthetic Strategy & Core Challenges
4-Fluoro-2-(1H-pyrazol-3-yl)phenol is a valuable heterocyclic building block in the development of novel pharmaceuticals and agrochemicals.[1] Its synthesis, while conceptually straightforward, is frequently plagued by side reactions that can significantly impact yield, purity, and scalability. The most common and reliable modern approach is a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling. This typically involves the reaction of a pyrazole boronic acid (or ester) with a halogenated 4-fluorophenol derivative.
The primary challenges encountered in this synthesis often revolve around:
-
Catalyst Inhibition and Deactivation: The unprotected N-H group of the pyrazole ring can interfere with the palladium catalyst.[2]
-
Competing Side Reactions: Dehalogenation of the fluorophenol starting material and protodeboronation of the boronic acid are common unproductive pathways.[2][3]
-
Regioisomer Formation: If the pyrazole ring is constructed via classical methods (e.g., Knorr synthesis), the formation of unwanted regioisomers can be a significant issue.[4]
-
Purification: The final product's phenolic nature and potential for containing closely-related impurities can complicate isolation.
This guide will address these issues in a direct question-and-answer format.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis. Each entry details the symptoms, probable causes, and actionable solutions grounded in mechanistic principles.
Q1: My Suzuki-Miyaura coupling reaction shows very low conversion to the desired product. What are the most likely causes?
Low conversion is the most common failure mode. The cause is often related to the sensitive nature of the palladium catalytic cycle.
Probable Cause A: Catalyst Inactivity or Deactivation The active catalyst is a Pd(0) species, which is highly sensitive to oxygen. Furthermore, the pyrazole starting material itself can act as an inhibitor.
-
Expert Insight: The acidic N-H proton and the lone pair on the pyridine-type nitrogen of the pyrazole ring can coordinate to the palladium center. This coordination can inhibit the catalytic cycle, preventing the substrate from accessing the metal.[2]
-
Solutions:
-
Ensure an Inert Atmosphere: Rigorously degas all solvents (e.g., by sparging with argon for 20-30 minutes) and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration.
-
Use a Palladium Precatalyst: Instead of Pd(OAc)₂, which requires in situ reduction, use a modern precatalyst like XPhos Pd G2 or G4. These precatalysts are designed for rapid and reliable generation of the active L-Pd(0) species and can be more resistant to deactivation.[5][6]
-
Consider N-Protection: Protecting the pyrazole N-H with a group like Trityl (Tr) or BOC can prevent catalyst inhibition. The protecting group can be removed in a subsequent step. This is often the most robust solution for consistently high yields.[7]
-
Probable Cause B: Inappropriate Base or Solvent Choice The base and solvent are not passive components; they are critical to every step of the catalytic cycle, especially transmetalation.
-
Expert Insight: A base that is too weak may not facilitate the transmetalation step efficiently. A base that is too strong can promote side reactions or degradation of sensitive functional groups. The solvent must solubilize the reagents while also mediating the activity of the base and stabilizing catalytic intermediates.[8]
-
Solutions:
-
Base Screening: The choice of base is critical. For Suzuki couplings, a common starting point is an aqueous solution of Na₂CO₃ or K₂CO₃. If this fails, stronger bases like K₃PO₄ or Cs₂CO₃ can be effective. For challenging couplings, non-aqueous conditions with a strong base like NaOt-Bu might be necessary, but this increases the risk of side reactions.[9][10]
-
Solvent System Optimization: A mixture of an organic solvent and water is typical. 1,4-Dioxane/water or Toluene/water are excellent starting points. The ratio can be tuned to optimize solubility and reaction rate.
-
| Parameter | Condition 1 (Standard) | Condition 2 (More Forcing) | Condition 3 (Anhydrous) |
| Palladium Source | Pd(PPh₃)₄ (5 mol%) | XPhos Pd G2 (2 mol%) | XPhos Pd G2 (2 mol%) |
| Ligand | (None needed) | XPhos (4 mol%) | XPhos (4 mol%) |
| Base | 2M aq. Na₂CO₃ (2.5 eq.) | K₃PO₄ (3 eq.) | NaOt-Bu (2.5 eq.) |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Toluene / H₂O (10:1) | Toluene |
| Temperature | 90 °C | 110 °C | 110 °C |
| Table 1: Recommended starting conditions for screening the Suzuki-Miyaura coupling. |
Q2: My reaction works, but I have a major byproduct with the mass of the starting 4-fluorophenol derivative, just without the halogen. What is happening?
This is a classic case of a dehalogenation side reaction, a known issue in cross-coupling chemistry.
-
Expert Insight: This reductive dehalogenation is a competing pathway to the desired cross-coupling. It is often promoted by factors that slow down the main catalytic cycle, giving the palladium intermediate more time to undergo alternative reactions. It is particularly problematic with more reactive aryl iodides and less reactive aryl chlorides or bromides are often preferred.[3]
-
Symptoms: You will observe a significant amount of 4-fluorophenol in your crude reaction mixture by LC-MS or GC-MS.
-
Solutions:
-
Switch Halide: If you are using an aryl iodide, switch to the corresponding aryl bromide or even chloride. Aryl bromides often provide the best balance of reactivity and stability, minimizing dehalogenation.[3]
-
Optimize Ligand: Bulky, electron-rich phosphine ligands (like XPhos or SPhos) can accelerate the rate of reductive elimination (the product-forming step), which helps outcompete the dehalogenation pathway.
-
Lower Temperature/Shorter Time: Over-heating the reaction can promote side reactions. Monitor the reaction by TLC or LC-MS and stop it as soon as the starting material is consumed.
-
Q3: I am getting a byproduct with the same mass as my product, but it has a different retention time and NMR spectrum. Could it be an isomer?
Yes, this is very likely a regioisomeric byproduct, which typically arises if you synthesized the pyrazole core yourself from an unsymmetrical precursor.
-
Expert Insight: The classic Knorr pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with hydrazine.[4][11] If the 1,3-dicarbonyl is unsymmetrical (e.g., R1 ≠ R2), the initial nucleophilic attack by hydrazine can occur at either carbonyl group, leading to the formation of two different regioisomers that can be very difficult to separate.
-
Solutions:
-
Use a Regioselective Synthesis: Employ a synthetic route to the pyrazole that avoids this ambiguity. For example, reactions of α,β-unsaturated aldehydes/ketones with hydrazines can offer better control.[12]
-
Start with the Correct Isomer: The most reliable method is to procure or synthesize a single, pure isomer of the required pyrazole building block (e.g., 3-bromo-1H-pyrazole or 1H-pyrazole-3-boronic acid) before attempting the coupling reaction.
-
Chromatographic Separation: If the isomers have already been formed, careful optimization of column chromatography conditions (e.g., testing different solvent systems like ethyl acetate/hexanes vs. dichloromethane/methanol) may be required.
-
Frequently Asked Questions (FAQs)
Q1: Is it necessary to protect the phenolic hydroxyl group on the 4-fluorophenol starting material?
Generally, no. The Suzuki-Miyaura coupling is highly chemoselective for the carbon-halogen bond. The phenolic -OH group is typically tolerated and does not require protection. Attempting to protect it (e.g., as a methyl or benzyl ether) adds unnecessary steps to the synthesis and may require harsh deprotection conditions that could affect the pyrazole ring.
Q2: I see a lot of discussion about ligands. How do I choose the right one?
For modern cross-coupling, biaryl monophosphine ligands are the gold standard.[6]
-
For General Use: Ligands like XPhos and SPhos are excellent starting points. They are electron-rich and sterically hindered, which promotes the formation of the active monoligated Pd(0) species and accelerates the key steps of the catalytic cycle.
-
For N-H Tolerant Coupling: While N-protection is recommended, some ligand systems show better tolerance for unprotected N-H heterocycles. If you must avoid protection, screening ligands is essential.
-
Avoid Older Ligands: While PPh₃ (triphenylphosphine) is classic, it is often inefficient for challenging couplings like this one and requires higher catalyst loadings and temperatures, which can lead to more side products.
Q3: What is the best way to purify the final product, 4-Fluoro-2-(1H-pyrazol-3-yl)phenol?
Purification can be challenging due to the product's properties.
-
Aqueous Workup: After the reaction is complete, a standard aqueous workup is necessary to remove the inorganic base and salts. Be mindful of the product's phenolic nature; it may be partially soluble in basic aqueous layers. Acidifying the aqueous layer and re-extracting can sometimes improve recovery.
-
Silica Gel Chromatography: This is the most common method.
-
Solvent System: A gradient of ethyl acetate in hexanes or heptane is a good starting point.
-
Tailing: Phenols are known to "tail" on silica gel. To mitigate this, you can add a small amount (0.5-1%) of acetic acid to the eluent. This keeps the phenol protonated and reduces its interaction with the acidic silica surface.
-
-
Recrystallization: If a solid product is obtained after chromatography, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, ethanol/water) can be an excellent final step to achieve high purity.
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting a low-yielding Suzuki-Miyaura coupling reaction for this synthesis.
A troubleshooting workflow for the Suzuki-Miyaura synthesis.
Key Experimental Protocols
Protocol 1: Representative Suzuki-Miyaura Coupling (with N-Trityl Protection)
This protocol is a representative example and should be adapted and optimized for your specific scale and equipment.
Step A: N-Protection of 3-Bromopyrazole
-
To a solution of 3-bromo-1H-pyrazole (1.0 eq) in anhydrous Dichloromethane (DCM), add triethylamine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of Trityl chloride (1.1 eq) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 3-bromo-1-trityl-1H-pyrazole.
Step B: Suzuki-Miyaura Coupling
-
To an oven-dried flask, add 4-fluoro-2-hydroxyphenylboronic acid (1.2 eq), 3-bromo-1-trityl-1H-pyrazole (1.0 eq), XPhos Pd G2 precatalyst (0.02 eq), and potassium phosphate (K₃PO₄, 3.0 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed toluene and degassed water (e.g., 10:1 v/v).
-
Heat the reaction mixture to 100-110 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by LC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product is the N-trityl protected intermediate.
Step C: Deprotection
-
Dissolve the crude protected product from Step B in a suitable solvent (e.g., DCM).
-
Add a mild acid, such as trifluoroacetic acid (TFA, 2-3 eq) at room temperature and stir for 1-2 hours.
-
Monitor the removal of the Trityl group by TLC or LC-MS.
-
Once complete, carefully neutralize the mixture with a saturated NaHCO₃ solution.
-
Extract the product with ethyl acetate, dry the combined organic layers, and concentrate.
-
Purify the final compound, 4-Fluoro-2-(1H-pyrazol-3-yl)phenol, by silica gel chromatography as described in the FAQ section.
References
-
Sahu, S. K., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(21), 6405. [Link]
-
ResearchGate (2025). Synthesis of 2-(1H-pyrazol-3-YL) phenols. ResearchGate Publication. [Link]
-
Asif, M. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 4(5), 267-276. [Link]
-
Kumar, A., & Yadav, G. (2020). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Chemical Reviews, 2(3), 181-197. [Link]
-
Cetin, A. (2017). Synthesis of Some New Pyrazoles. Karaelmas Fen ve Mühendislik Dergisi, 7(1), 125-130. [Link]
-
Moussa, Z., et al. (2014). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 19(9), 13322-13337. [Link]
-
Onodera, H., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4668. [Link]
-
ResearchGate (2020). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate Publication. [Link]
-
ResearchGate (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. ResearchGate Publication. [Link]
-
ResearchGate (2018). Optimization of Suzuki-Miyaura cross-coupling reaction. ResearchGate Publication. [Link]
-
ResearchGate (2020). Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate Publication. [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
-
Chemical Safety Label (2024). 4-Fluoro-2-(1H-pyrazol-3-yl)phenol. Various Suppliers. [Link]
-
Chemistry LibreTexts (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Sandford, G., et al. (2014). Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. Organic Letters, 16(23), 6064–6067. [Link]
-
T-D, Chau, et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(24), 12343–12356. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 46(28), 5352-5356. [Link]
-
Bak, A., et al. (2020). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 18(3), 446-453. [Link]
-
Vantourout, J. C., et al. (2019). Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. Tetrahedron, 75(20), 2879-2900. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Reaction Index. [Link]
-
ResearchGate (2019). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids. ResearchGate Publication. [Link]
-
Torborg, C., & Beller, M. (2009). Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point. Advanced Synthesis & Catalysis, 351(18), 3027-3043. [Link]
-
Alam, M. S., et al. (2021). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. European Journal of Medicinal Chemistry, 213, 113175. [Link]
-
Yamamoto, T., et al. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters, 7(22), 4915-4917. [Link]
-
Dar, A. M., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Nuclear Medicine & Radiation Therapy, 5(250), 2. [Link]
-
Wallace, D. J., et al. (2005). Palladium-catalyzed coupling of pyrazole triflates with arylboronic acids. The Journal of Organic Chemistry, 70(10), 4188-4190. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uwindsor.ca [uwindsor.ca]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyrazole synthesis [organic-chemistry.org]
Technical Support Center: Optimizing the Synthesis of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol
Welcome to the technical support resource for the synthesis of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this specific synthetic transformation. Here, we will dissect the reaction, troubleshoot potential pitfalls, and provide actionable strategies to enhance your reaction yield and purity.
Introduction to the Synthesis
The formation of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol is most commonly achieved via a palladium-catalyzed cross-coupling reaction, typically a Suzuki-Miyaura coupling. This reaction involves the coupling of a pyrazole-containing boronic acid or boronate ester with a halogenated fluorophenol derivative. The general reaction scheme is a robust and versatile method for creating C-C bonds.
While effective, the efficiency of this transformation can be highly sensitive to a variety of parameters. This guide will address the most frequently asked questions and troubleshooting scenarios to help you optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material combination for this synthesis?
The most prevalent and generally successful strategy involves the coupling of 2-bromo-4-fluorophenol with 1H-pyrazole-3-boronic acid or its pinacol ester derivative (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole). The bromo-substituted phenol offers a good balance of reactivity and stability for the oxidative addition step in the catalytic cycle.
Q2: My reaction is not going to completion, and I see significant amounts of starting material. What are the likely causes?
Incomplete conversion is a common issue and can often be traced back to several factors:
-
Inactive Catalyst: The palladium catalyst may have degraded. Ensure that your Pd source is fresh and has been stored under an inert atmosphere.
-
Insufficient Base: The base is crucial for the transmetalation step. Ensure you are using a sufficient molar excess (typically 2-3 equivalents) and that the base is anhydrous.
-
Poor Solvent Choice: The solvent must be able to dissolve the reactants and facilitate the catalytic cycle. A mixture of an organic solvent and water is often required.
-
Low Reaction Temperature: The reaction may require heating to proceed at a reasonable rate.
Q3: I am observing significant homocoupling of my pyrazole boronic acid. How can I minimize this side reaction?
Homocoupling, also known as the Glaser coupling, is a common side reaction. It can be minimized by:
-
Controlling the Reaction Temperature: Lowering the temperature can sometimes disfavor the homocoupling pathway.
-
Using a More Active Catalyst System: A highly active catalyst can promote the desired cross-coupling over homocoupling.
-
Careful Addition of Reagents: Adding the boronic acid slowly to the reaction mixture can help to keep its concentration low and reduce the rate of homocoupling.
Troubleshooting Guide: Low Yield and Impurity Formation
Problem 1: Consistently Low Yields (<30%)
If you are experiencing persistently low yields, a systematic approach to optimizing the reaction conditions is necessary.
-
Catalyst System Inefficiency: The choice of palladium catalyst and ligand is paramount. Not all ligands are suitable for this specific transformation.
-
Troubleshooting Steps:
-
Screen Different Palladium Catalysts: Compare the performance of common catalysts such as Pd(PPh₃)₄, PdCl₂(dppf), and Pd(OAc)₂.
-
Screen Different Ligands: If using a palladium precursor like Pd(OAc)₂, screen various phosphine ligands. Buchwald and Fu have developed a range of highly effective ligands for Suzuki couplings.
-
Optimize Catalyst Loading: While a higher catalyst loading can increase the reaction rate, it can also lead to more side products. Systematically vary the catalyst loading from 0.5 mol% to 5 mol%.
-
-
-
Sub-Optimal Base and Solvent Combination: The base and solvent work in concert to facilitate the catalytic cycle.
-
Troubleshooting Steps:
-
Base Screening: Test a variety of inorganic and organic bases. Common choices include K₂CO₃, Cs₂CO₃, K₃PO₄, and triethylamine (TEA).
-
Solvent System Screening: Evaluate different solvent mixtures. A common starting point is a mixture of an organic solvent (like dioxane, THF, or toluene) and an aqueous solution of the base.
-
-
This protocol outlines a parallel screening experiment to efficiently identify the optimal catalyst and base.
-
Preparation: In a glovebox, prepare stock solutions of 2-bromo-4-fluorophenol, 1H-pyrazole-3-boronic acid pinacol ester, the palladium precursor (e.g., Pd₂(dba)₃), and the ligand (e.g., SPhos) in anhydrous dioxane.
-
Reaction Setup: In an array of reaction vials, add the appropriate palladium precursor and ligand.
-
Reagent Addition: To each vial, add the stock solution of 2-bromo-4-fluorophenol, followed by the stock solution of 1H-pyrazole-3-boronic acid pinacol ester.
-
Base Addition: Add the selected base (e.g., K₃PO₄) to each vial.
-
Reaction: Seal the vials, remove them from the glovebox, and place them in a heating block at the desired temperature (e.g., 80-100 °C) for a set time (e.g., 12-24 hours).
-
Analysis: After cooling, quench the reactions, and analyze the crude reaction mixtures by LC-MS or GC-MS to determine the conversion and relative yield.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 | 25 |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | THF/H₂O | 80 | 45 |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O | 110 | 85 |
| Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (3) | Dioxane/H₂O | 100 | 78 |
This table represents hypothetical data for illustrative purposes.
Problem 2: Formation of a Major Unidentified Byproduct
The appearance of a significant byproduct can complicate purification and reduce the overall yield.
A common byproduct is the debrominated starting material, 4-fluorophenol. This arises from a competing hydrodehalogenation pathway.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Traces of water can promote hydrodehalogenation. Ensure all reagents and solvents are rigorously dried.
-
Use a Bulky Ligand: Ligands with increased steric bulk can sometimes suppress this side reaction.
-
Lower the Reaction Temperature: This can sometimes disfavor the hydrodehalogenation pathway relative to the desired cross-coupling.
-
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting low reaction yields.
References
purification of crude 4-Fluoro-2-(1H-pyrazol-3-yl)phenol by column chromatography
Technical Support Center: Purification of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol
Welcome to the dedicated technical support guide for the . This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the purification of this key pharmaceutical and agrochemical intermediate[1]. This guide provides in-depth, field-tested solutions to common issues, moving beyond simple instructions to explain the scientific principles behind each step.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the chromatographic purification of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol.
Q1: What is the best stationary phase for purifying this compound?
A1: For a polar molecule like 4-Fluoro-2-(1H-pyrazol-3-yl)phenol, standard-grade silica gel (SiO₂, 60 Å pore size, 40-63 µm particle size) is the most effective and widely used stationary phase for preparative column chromatography.
-
Scientific Rationale: The compound's structure includes a phenolic hydroxyl (-OH) group and a pyrazole ring with N-H and=N- moieties. These are polar, hydrogen-bonding groups that will interact strongly with the polar silanol groups (-SiOH) on the surface of the silica gel[2]. This "normal-phase" chromatography setup provides the necessary retention to separate the target molecule from less polar impurities[3][4]. While other phases like alumina could be used, silica gel offers a good balance of performance, predictability, and cost-effectiveness.
Q2: How do I choose the right mobile phase (eluent)?
A2: The ideal mobile phase is determined by preliminary Thin-Layer Chromatography (TLC) analysis. A common starting point for polar aromatic compounds is a binary mixture of a non-polar solvent and a more polar solvent.
-
Recommended Starting Systems for TLC:
-
Hexane / Ethyl Acetate (EtOAc)
-
Dichloromethane (DCM) / Methanol (MeOH)
-
-
Goal: You are looking for a solvent system that gives your target compound an Rf (Retention factor) value of approximately 0.25-0.35 . This Rf range in TLC typically translates to a good elution profile on a column, allowing for adequate separation without excessively long run times.
-
Causality: In normal-phase chromatography, increasing the proportion of the polar solvent (e.g., Ethyl Acetate) in the mixture will increase the eluting power of the mobile phase[5]. This is because the polar solvent molecules compete more effectively with your compound for the binding sites on the silica gel, causing your compound to move further up the TLC plate (higher Rf) and elute faster from a column.
Q3: My compound is poorly soluble in the selected mobile phase. How should I load it onto the column?
A3: Poor solubility in the eluent is a common problem that can lead to broad bands and poor separation if handled incorrectly. The best solution is dry loading .
-
Scientific Rationale: Dissolving the sample in a strong, highly polar solvent and loading it directly (wet loading) will cause the compound to crash out of solution when it hits the non-polar mobile phase at the top of the column. This leads to an uneven initial band. Dry loading bypasses this issue by pre-adsorbing the compound onto a solid support (silica gel)[6]. When this solid is added to the column, the mobile phase can then gradually desorb the compound in a controlled manner, resulting in a sharp, well-defined starting band and superior separation.
Q4: The phenol group is acidic and the pyrazole is basic. Do I need to add modifiers to my eluent?
A4: It is highly likely that you will see peak tailing due to the compound's amphoteric nature. Adding a small amount of a modifier to the mobile phase can significantly improve peak shape.
-
Scientific Rationale: The acidic silanol groups on the silica surface can cause strong, sometimes irreversible, binding with basic sites (like the pyrazole nitrogen), while basic impurities on the silica can deprotonate the acidic phenol. Both interactions lead to significant peak tailing[4].
Troubleshooting Guide: Common Experimental Failures
This section provides a structured approach to diagnosing and solving specific problems encountered during the column chromatography run.
| Problem | Likely Cause(s) | Solution(s) |
| 1. No Compound Elutes | The mobile phase is not polar enough to displace the compound from the silica gel. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of Ethyl Acetate or Methanol). If the compound still doesn't elute, it may be degrading on the silica (see Problem 5). |
| 2. Compound Elutes Too Quickly (in the solvent front) | The mobile phase is too polar. | Prepare a new mobile phase with a lower proportion of the polar component (e.g., decrease the percentage of Ethyl Acetate). Always confirm with TLC first. |
| 3. Poor Separation (Co-elution with Impurities) | The chosen solvent system does not have sufficient selectivity for the separation. | Try a different solvent system. For example, if Hexane/EtOAc fails, try a system based on Dichloromethane/Methanol. These solvents have different interaction mechanisms (dipole-dipole vs. hydrogen bonding) and may resolve the compounds. |
| 4. Significant Peak Tailing | Strong acid-base interactions between the compound and the silica gel stationary phase. | Add a modifier to the mobile phase. For 4-Fluoro-2-(1H-pyrazol-3-yl)phenol, 0.5-1% acetic acid is recommended to suppress unwanted ionic interactions[4][7]. |
| 5. Low Recovery / Apparent Decomposition | The compound is unstable on the acidic silica gel surface. | Perform a stability test by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting to see if new spots appear[9]. If unstable, consider using a deactivated stationary phase (e.g., alumina) or a different purification technique like crystallization. |
Visual Workflow and Troubleshooting Diagrams
The following diagrams illustrate the decision-making process for developing a purification protocol and troubleshooting common issues.
Caption: Workflow for selecting chromatography conditions.
Caption: Decision tree for troubleshooting common issues.
Detailed Experimental Protocols
Protocol 1: Solvent System Selection via TLC
-
Prepare TLC Chambers: Line two separate chambers with filter paper and add a small amount of a 7:3 Hexane:EtOAc solution to one and a 95:5 DCM:MeOH solution to the other. Let them saturate for 5 minutes.
-
Spot the Plate: Dissolve a tiny amount of your crude material in a suitable solvent (e.g., acetone). Using a capillary tube, spot the solution onto two separate silica gel TLC plates.
-
Develop the Plates: Place one plate in each chamber and allow the solvent front to travel up to about 1 cm from the top.
-
Visualize: Remove the plates, mark the solvent front, and let them dry. Visualize the spots under a UV lamp (254 nm).
-
Analyze: Identify the spot corresponding to your product. Calculate the Rf value (Rf = distance traveled by spot / distance traveled by solvent front). Adjust the solvent ratios until the product Rf is ~0.3.
Protocol 2: Column Preparation and Dry Loading
-
Select Column Size: Choose a glass column with a diameter such that the silica height will be approximately 10-15 times the diameter. A common rule of thumb is to use 50-100 g of silica gel for every 1 g of crude material.
-
Prepare Slurry: In a beaker, mix the required amount of silica gel with your chosen non-polar solvent (e.g., Hexane) to form a free-flowing slurry.
-
Pack the Column: With the stopcock closed, pour the slurry into the column. Open the stopcock to drain the solvent while continuously tapping the side of the column to ensure even packing. Add a thin layer of sand on top of the settled silica bed. Never let the silica run dry.[4]
-
Prepare Sample for Dry Loading: Dissolve your crude 4-Fluoro-2-(1H-pyrazol-3-yl)phenol in a minimal amount of a volatile solvent (like acetone or DCM). Add silica gel (approx. 2-3 times the mass of your crude material) to this solution.
-
Evaporate Solvent: Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder of your compound adsorbed onto the silica.[6]
-
Load the Column: Carefully add this powder as a uniform layer on top of the sand in your packed column. Add another thin layer of sand on top of the sample layer.
-
Run the Column: Carefully add your pre-determined mobile phase. Use gentle air pressure to begin eluting the mobile phase through the column, collecting fractions in test tubes. Monitor the separation by TLC analysis of the collected fractions.
References
- Waters Corporation. (2017). Infographic: What's the Best Column for Polar Compound Retention?
- Sigma-Aldrich.
- Restek. (2019).
- Mastelf. (2024). Understanding the Stationary Phase in HPLC: A Friend's Guide.
- Chem-Impex. 4-Fluoro-2-(1H-pyrazol-3-yl)phenol.
- SIELC Technologies. Polar Compounds.
- University of Rochester, Department of Chemistry.
- ChemistryViews. (2012).
- Chrom Tech, Inc. (2024).
- Tsao, R., & Yang, R. (2003). Optimization of a new mobile phase to know the complex and real polyphenolic composition: Towards a total phenolic index using high-performance liquid chromatography. Journal of Chromatography A, 1018(1), 29-40.
- Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage.
- uHPLCs. (2024). 5 Troubleshooting Common HPLC Column Problems and Solutions.
- Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize.
- Sigma-Aldrich. 4-Fluoro-2-(1H-pyrazol-3-yl)phenol.
- Phenomenex. (2025).
- ALWSCI. (2024).
- Sigma-Aldrich. 4-fluoro-2-(5-(4-fluorophenyl)-4,5-dihydro-1h-pyrazol-3-yl)phenol.
-
Nour, V., Trandafir, I., & Cosmulescu, S. (2016). Optimization of Ultrasonic Enzyme-Assisted Extraction for the Recovery of Phenolic Compounds and Soluble Solids from Apple Pomace. Foods, 5(3), 59. [Link]
- Sigma-Aldrich. 4-fluoro phenol.
- IndiaMART. 4-Fluoro-2-(1h-Pyrazol-3-yl) Phenol (288401-64-9).
-
D'Auria, M., et al. (2021). Tailored Functionalization of Natural Phenols to Improve Biological Activity. Molecules, 26(11), 3290. [Link]
- Pharmaffiliates.
-
More, M. S., Kale, S. B., & Karale, B. K. (2006). Synthesis and Characterization of Some Biologically Important Pyrazolyl Compounds. Oriental Journal of Chemistry, 22(2). [Link]
-
Landge, A. K., et al. (2013). Impurities in Pharmaceuticals- A Review. Journal of Current Pharma Research, 4(1), 1105-1116. [Link]
-
Biler, M., et al. (2018). Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis. Molecules, 23(10), 2588. [Link]
- Pharmaffili
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. uhplcs.com [uhplcs.com]
- 3. mastelf.com [mastelf.com]
- 4. chromtech.com [chromtech.com]
- 5. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Chromatography [chem.rochester.edu]
addressing solubility challenges of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol in aqueous buffers
A Guide to Addressing Aqueous Solubility Challenges for Researchers
Welcome to the technical support guide for 4-Fluoro-2-(1H-pyrazol-3-yl)phenol. As Senior Application Scientists, we have compiled this resource to help you navigate the common solubility challenges associated with this molecule in aqueous buffers. This guide moves from fundamental understanding to advanced troubleshooting, providing not just protocols, but the scientific reasoning behind them to empower your research.
Section 1: Frequently Asked Questions - Understanding the Molecule & the Challenge
This section addresses the most common initial questions regarding the physicochemical properties of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol and the root cause of its solubility issues.
Q1: What is 4-Fluoro-2-(1H-pyrazol-3-yl)phenol and why is its solubility in aqueous buffers often low?
A1: 4-Fluoro-2-(1H-pyrazol-3-yl)phenol is a heterocyclic compound featuring a phenolic ring linked to a pyrazole moiety[1]. Its limited aqueous solubility stems from its molecular structure, which contains both hydrophobic (aromatic rings) and hydrophilic (phenol and pyrazole groups) regions. The molecule's relatively rigid, planar structure and the presence of a lipophilic fluorine atom contribute to a high crystal lattice energy, meaning more energy is required to break apart the solid state and dissolve it. In drug discovery, poor aqueous solubility is a major hurdle that can impact everything from bioassay results to in vivo efficacy[2][3].
Q2: How do the functional groups (phenol and pyrazole) on the molecule influence its solubility?
A2: The phenol and pyrazole groups are both ionizable, making the compound's solubility highly dependent on the pH of the aqueous buffer[4][5].
-
Phenolic Hydroxyl Group: The phenol group is weakly acidic. At a pH above its acid dissociation constant (pKa), it will deprotonate to form a negatively charged phenolate ion. This charged species is significantly more polar and, therefore, more soluble in water than the neutral form[6][7].
-
Pyrazole Ring: The pyrazole ring contains two nitrogen atoms. One is analogous to a pyrrole nitrogen and is weakly acidic, while the other is like a pyridine nitrogen and is weakly basic. This means the pyrazole ring can either accept a proton (become positively charged) at low pH or donate a proton (become negatively charged) at very high pH.
The overall solubility is dictated by the net charge of the molecule at a given pH. The lowest solubility is typically observed at the isoelectric point (pI), where the molecule is predominantly in its neutral, uncharged state.
Section 2: Initial Troubleshooting - The Power of pH Adjustment
For ionizable compounds, pH modification is the most direct and effective initial strategy to enhance aqueous solubility[8].
Q3: My compound is precipitating in my standard phosphate-buffered saline (PBS) at pH 7.4. What is the first thing I should try?
A3: The first step is to systematically evaluate the effect of pH. Since the phenolic group is acidic, increasing the pH will deprotonate it, forming the more soluble phenolate salt[6]. We recommend preparing a series of buffers with varying pH values (e.g., from pH 6.0 to pH 10.0) to determine the pH at which your desired concentration is fully soluble.
Causality: The Henderson-Hasselbalch equation governs the ratio of the ionized to the un-ionized form of the compound. For an acidic group like a phenol, solubility increases as the pH rises above the pKa because the equilibrium shifts toward the more soluble, ionized form[5].
Q4: Are there any risks associated with increasing the pH to dissolve the compound?
A4: Yes, caution is required. While increasing pH enhances solubility, many phenolic compounds can be susceptible to oxidative degradation under alkaline conditions, especially in the presence of oxygen[6]. This can be observed as a color change in the solution (e.g., turning yellow or brown). It is crucial to assess the stability of your compound at the selected pH over the time course of your experiment. If degradation is a concern, prepare solutions fresh, store them protected from light, and consider blanketing with an inert gas like nitrogen or argon. Some phenols show good stability in acidic pH[6].
Visualizing the Impact of pH on Ionization
The following diagram illustrates how the charge state of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol changes with pH, which is the fundamental driver of its pH-dependent solubility.
Caption: pH-dependent ionization states of the molecule.
Expected Solubility Profile with pH Adjustment
The table below provides hypothetical data illustrating the expected trend in the kinetic solubility of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol as a function of buffer pH. Actual values must be determined experimentally.
| Buffer pH | Expected Kinetic Solubility (µg/mL) | Observation |
| 6.0 | < 5 | Heavy precipitation |
| 7.4 | 10 - 20 | Significant precipitation |
| 8.5 | 50 - 100 | Slight haze or fine precipitate |
| 9.5 | > 200 | Clear solution |
Section 3: Advanced Solubilization Strategies
If pH adjustment is insufficient or incompatible with your experimental system (e.g., live-cell assays that require physiological pH), several formulation strategies can be employed.
Q5: I cannot change the pH of my cell culture media, but my compound is still insoluble. What are my options?
A5: In this scenario, you should explore the use of solubilizing excipients. The two most common and effective approaches for preclinical and in vitro studies are co-solvents and cyclodextrins.
-
Co-solvents: Adding a water-miscible organic solvent can significantly increase the solubility of lipophilic compounds. Co-solvents work by reducing the polarity of the aqueous environment, which lowers the interfacial tension between the hydrophobic solute and the solvent.
-
Common Examples: Dimethyl sulfoxide (DMSO), ethanol, propylene glycol (PG), and polyethylene glycols (e.g., PEG 400).
-
Important Consideration: Always be mindful of the final concentration of the co-solvent in your assay, as high concentrations can be toxic to cells or interfere with biological processes. A preliminary vehicle control experiment is essential. Uncontrolled precipitation can also occur upon dilution into a fully aqueous medium[8].
-
-
Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity[9]. They can encapsulate poorly soluble "guest" molecules, like our compound, forming a "host-guest" inclusion complex that is water-soluble[10][11].
-
Common Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used due to their high aqueous solubility and safety profiles[12].
-
Mechanism: The aromatic rings of your compound fit into the hydrophobic core of the cyclodextrin, while the hydroxyl groups on the exterior of the cyclodextrin interact favorably with water, effectively masking the hydrophobic guest and carrying it into solution[11][13].
-
Q6: How do I choose between using a co-solvent and a cyclodextrin?
A6: The choice depends on your experimental constraints and the properties of the compound.
| Strategy | Pros | Cons | Best For... |
| Co-solvents | Simple to prepare; effective for many compounds.[8] | Potential for cellular toxicity; risk of precipitation upon dilution.[8] | In vitro screening assays where final solvent concentration can be kept low (<0.5%). |
| Cyclodextrins | Low cellular toxicity; stable complexes; can improve bioavailability.[10][11] | May not work for all molecules; can be more expensive. | Cell-based assays requiring physiological conditions; in vivo formulations. |
Systematic Workflow for Solubility Enhancement
This workflow provides a logical progression for tackling solubility issues, starting with the simplest methods.
Caption: Systematic workflow for solubility troubleshooting.
Section 4: Experimental Protocols
Here we provide validated, step-by-step protocols for determining the solubility of your compound.
Protocol 1: High-Throughput Kinetic Solubility Assay
This method is ideal for early-stage drug discovery to quickly assess compound solubility under assay-relevant conditions[2][14]. It measures how much compound stays in solution after being diluted from a concentrated DMSO stock into an aqueous buffer.
Materials:
-
4-Fluoro-2-(1H-pyrazol-3-yl)phenol
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
96-well microplates (one for dilution, one for filtration)
-
96-well filter plate (e.g., 0.45 µm PVDF)
-
96-well UV-transparent analysis plate
-
Multichannel pipette
-
Plate shaker
-
UV/Vis microplate reader
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO. Ensure it is fully dissolved.
-
Serial Dilution: In a 96-well polypropylene plate, perform a serial dilution of your stock solution with DMSO to create a range of concentrations (e.g., 10 mM down to ~20 µM).
-
Aqueous Dilution: Using a multichannel pipette, transfer a small volume (e.g., 2 µL) from each well of the DMSO plate to a new 96-well plate containing a larger volume (e.g., 198 µL) of your target aqueous buffer. This creates a 100-fold dilution and a final DMSO concentration of 1%.
-
Equilibration: Seal the plate and place it on a plate shaker at room temperature for 1-2 hours to allow the solution to equilibrate. Any compound above its kinetic solubility limit will precipitate.[14]
-
Filtration: Place the filter plate on top of the UV-transparent analysis plate. Carefully transfer the equilibrated solutions from the incubation plate to the filter plate. Centrifuge the stacked plates to force the filtrate into the analysis plate, leaving the precipitated solid behind.
-
Quantification: Measure the UV absorbance of the filtrate in the analysis plate at the compound's λ_max.
-
Calculation: Calculate the concentration of the dissolved compound in each well against a standard curve prepared in the same final buffer/DMSO mixture. The kinetic solubility is the highest concentration at which no precipitation is observed, or the concentration measured in the supernatant of the highest-concentration well.[5]
Protocol 2: pH-Solubility Profile Determination
This experiment uses the traditional shake-flask method to determine thermodynamic (or equilibrium) solubility, which is a more accurate measure of a compound's true solubility limit[15].
Materials:
-
Solid 4-Fluoro-2-(1H-pyrazol-3-yl)phenol
-
A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 4 to 10.
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled incubator (e.g., 25 °C or 37 °C)
-
Syringe filters (e.g., 0.22 µm)
-
HPLC system with UV detector
Methodology:
-
Sample Preparation: Add an excess amount of solid compound to a series of vials (ensure solid is still visible after equilibration). For example, add 2-5 mg of solid to 1 mL of each buffer.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker in an incubator for 24-48 hours. This extended time allows the solution to reach equilibrium between the dissolved and solid states.[2]
-
Sample Collection & Filtration: After equilibration, allow the vials to sit undisturbed for a short period to let the excess solid settle. Carefully draw the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove all undissolved particles.
-
Quantification: Analyze the concentration of the compound in the filtrate using a validated HPLC-UV method against a standard curve.
-
Data Analysis: Plot the measured solubility (in µg/mL or µM) against the pH of the buffer. This plot represents the pH-solubility profile of your compound and will visually indicate the optimal pH range for solubilization.
References
-
Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. Available at: [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Available at: [Link]
-
PharmaEducation. (2024). Co-solvency and anti-solvent method for the solubility enhancement. PharmaEducation. Available at: [Link]
-
Silver, J. (2016). What is the relation between the solubility of phenolic compounds and pH of solution?. ResearchGate. Available at: [Link]
-
Streng, W. H., & Zipp, A. P. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. ACS Omega. Available at: [Link]
-
Wagdy, S. M., & Taha, F. S. (2013). Effect of pH on the solubility of phenolic compounds. ResearchGate. Available at: [Link]
-
ACD/Labs. (n.d.). The Impact of Ionization in Drug Discovery & Development. ACD/Labs. Available at: [Link]
-
Streng, W. H., & Zipp, A. P. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. ResearchGate. Available at: [Link]
-
Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd. Available at: [Link]
-
Sahu, P. K., et al. (2022). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. bepls. Available at: [Link]
-
Solve Scientific. (n.d.). High Throughput Measurement of Compound Solubility and Physical Form with BMI. Solve Scientific. Available at: [Link]
-
Madhavi. (2015). solubility enhancement and cosolvency. Slideshare. Available at: [Link]
-
Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. Available at: [Link]
-
Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. Available at: [Link]
-
Streng, W. H., & Zipp, A. P. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. PMC - NIH. Available at: [Link]
-
Bouaziz, A. (2016). How does pH affect the solubility of phenolic acid?. ResearchGate. Available at: [Link]
-
JoVE. (2024). Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH. JoVE. Available at: [Link]
-
Paes, L. S., et al. (2021). Structural Optimization and Biological Activity of Pyrazole Derivatives. PMC - PubMed Central. Available at: [Link]
-
Tonelli, A. E., et al. (2019). Crystalline Cyclodextrin Inclusion Compounds Formed with Aromatic Guests. ACS Publications. Available at: [Link]
-
Friedman, M., & Jurgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. PubMed. Available at: [Link]
-
Unknown. (2023). cyclodextrin in novel formulations and solubility enhancement techniques: a review. ResearchGate. Available at: [Link]
-
Singh, R., et al. (2015). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Available at: [Link]
-
Jicsinszky, L. (2015). Can I use Cyclodextrin to improve the solubility of a compound?. ResearchGate. Available at: [Link]
-
Popa, M. I., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central. Available at: [Link]
-
Nowak, A., et al. (2023). Interactions of Polyphenolic Compounds with Gelling Agents. MDPI. Available at: [Link]
-
Ganguly, R., et al. (2014). Phenol solubilization in aqueous Pluronic® solutions. PubMed. Available at: [Link]
-
Li, X., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. PMC - PubMed Central. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acdlabs.com [acdlabs.com]
- 5. pharmatutor.org [pharmatutor.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. longdom.org [longdom.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scispace.com [scispace.com]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. researchgate.net [researchgate.net]
- 14. solvescientific.com.au [solvescientific.com.au]
- 15. asianpubs.org [asianpubs.org]
Technical Support Center: Optimizing Derivatization of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol
Welcome to the technical support center for the derivatization of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The derivatization of this molecule, a key intermediate in many pharmaceutical syntheses, presents unique challenges due to its multifunctional nature. This resource aims to equip you with the knowledge to navigate these complexities and achieve optimal reaction outcomes.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the derivatization of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol, providing explanations for the underlying causes and actionable solutions.
Question 1: Low Yield of the Desired O-Alkylated Product
I'm observing a low yield of my target O-alkylated ether. What are the likely causes and how can I improve it?
A low yield in O-alkylation of a phenolic compound like 4-Fluoro-2-(1H-pyrazol-3-yl)phenol can stem from several factors. The primary suspects are often suboptimal reaction conditions that fail to favor the desired SN2 pathway, or competitive side reactions.
Underlying Causes & Solutions:
-
Inappropriate Solvent Choice: The solvent plays a critical role in SN2 reactions. Polar protic solvents (e.g., ethanol, methanol, water) can solvate the phenoxide nucleophile through hydrogen bonding, forming a "shell" around it and reducing its reactivity.[1][2] This significantly slows down the desired SN2 reaction.[1][2][3]
-
Solution: Switch to a polar aprotic solvent . Solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (ACN) are excellent choices.[1][4] These solvents solvate the cation of the base but leave the phenoxide anion "naked" and highly reactive, thus accelerating the SN2 reaction rate.[1]
-
-
Insufficient Base Strength or Stoichiometry: The phenolic hydroxyl group must be deprotonated to form the more nucleophilic phenoxide ion for the reaction to proceed efficiently.[5] If the base is too weak or used in insufficient amounts, the concentration of the active nucleophile will be low.
-
Solution: Employ a strong base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH). Ensure at least one equivalent of the base is used. For challenging alkylations, using a slight excess (1.1-1.5 equivalents) can be beneficial.
-
-
Competitive C-Alkylation: Phenoxides are ambident nucleophiles, meaning they can react at either the oxygen or the carbon atoms of the aromatic ring (ortho and para positions).[6][7] C-alkylation becomes more prominent at higher temperatures and with less polar solvents.
-
Solution: To favor O-alkylation, maintain a lower reaction temperature. Room temperature to 60 °C is a good starting point. The use of polar aprotic solvents also helps to promote O-alkylation over C-alkylation.[8]
-
-
Side Reaction at the Pyrazole Nitrogen: The pyrazole ring contains two nitrogen atoms, one of which is a secondary amine (NH) that can also be alkylated. This is a common side reaction that consumes both your starting material and alkylating agent.
-
Solution: Consider protecting the pyrazole nitrogen before performing the O-alkylation. Common protecting groups for pyrazoles include the tetrahydropyranyl (THP) group, which is stable under basic conditions used for O-alkylation and can be removed later under acidic conditions.[9][10][11] Alternatively, careful optimization of reaction conditions (e.g., using a milder base and lower temperature) may allow for selective O-alkylation without protection.
-
Experimental Protocol: General O-Alkylation
Question 2: Difficulty in Product Purification
My reaction seems to work, but I'm struggling to isolate a pure product. What purification strategies are recommended?
The polarity of both the starting material and the desired product, as well as potential byproducts, can make purification challenging. The presence of the phenol and pyrazole moieties imparts significant polarity.
Underlying Causes & Solutions:
-
Similar Polarity of Product and Starting Material: If the alkyl group being added is small, the polarity of the product may be very close to that of the starting material, making separation by standard silica gel chromatography difficult.
-
Solution:
-
Optimize your mobile phase: Use a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. Consider adding a small amount of a modifier like triethylamine (0.1-1%) to the mobile phase to reduce tailing of basic compounds on the silica gel.
-
Reverse-phase chromatography: If normal-phase chromatography is ineffective, reverse-phase HPLC (RP-HPLC) can be a powerful alternative for separating polar compounds.[12] A C18 column with a water/acetonitrile or water/methanol gradient is a common choice.[12][13]
-
-
-
Presence of Polar Byproducts: Byproducts from N-alkylation or C-alkylation can co-elute with your desired product.
-
Solution:
-
Liquid-Liquid Extraction: A preliminary acid-base extraction can help remove some impurities. For example, if unreacted starting material is present, a wash with a dilute aqueous base (e.g., 1M NaOH) can extract it into the aqueous layer, leaving the less acidic ether product in the organic layer. Be cautious, as some products may have some solubility in the aqueous base.
-
Alternative Chromatography Media: Besides silica, other stationary phases like alumina or specialized resins can offer different selectivity.[12] For instance, polyamide column chromatography is known to be effective for separating polyphenolic compounds.[12]
-
-
Question 3: Formation of an Unexpected Isomer
I've isolated a product with the correct mass, but the NMR data suggests it's not the expected O-alkylated compound. What could have happened?
The most likely scenario is the alkylation of one of the nitrogen atoms on the pyrazole ring. The pyrazole NH is nucleophilic and can compete with the phenoxide for the alkylating agent.
Underlying Causes & Solutions:
-
N-Alkylation of the Pyrazole Ring: As mentioned previously, the pyrazole nitrogen is a competing nucleophile. The regioselectivity of pyrazole alkylation can be complex, potentially leading to a mixture of N1 and N2 alkylated isomers.
-
Solution:
-
Protecting Group Strategy: The most robust solution is to protect the pyrazole nitrogen before O-alkylation. The tetrahydropyranyl (THP) group is a good choice as it is introduced under acidic conditions and removed under acidic conditions, while being stable to the basic conditions of O-alkylation.[10][11] Other options include sulfonyl groups.[9]
-
Reaction Condition Optimization: In some cases, careful selection of the base and solvent can favor O-alkylation. For instance, using a bulkier base might sterically hinder the approach to the pyrazole nitrogen. However, this approach is less reliable than using a protecting group.
-
-
Workflow for Selective O-Alkylation using a Protecting Group
References
- 1. SN2 Effect of Solvent | OpenOChem Learn [learn.openochem.org]
- 2. youtube.com [youtube.com]
- 3. Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution | Chemistry Net [chem-net.blogspot.com]
- 4. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 5. Reactions of Phenols - Chemistry Steps [chemistrysteps.com]
- 6. library.ncl.res.in [library.ncl.res.in]
- 7. Alkylation of phenol: a mechanistic view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles | Semantic Scholar [semanticscholar.org]
- 11. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
identifying degradation products of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol in solution
Investigating Degradation Pathways
My initial focus will be on comprehensively researching the degradation processes of phenols, pyrazoles, and organofluorine compounds. I'll leverage targeted Google searches to gather data on known pathways and associated analytical techniques for identifying the resulting small molecule degradation products. I'm keen to establish a solid foundation before moving forward.
Defining FAQs & Diagrams
My primary objective now is to develop a user-friendly troubleshooting guide structured around a series of frequently asked questions. I am drafting content, emphasizing underlying chemical principles and providing citations. Visual aids are underway, with Graphviz diagrams being created to represent experimental workflows. I'm also preparing detailed methodologies for all experimental protocols. The references are being meticulously compiled.
Gathering & Structuring Info
My initial focus will be to gather information and structure it to produce a comprehensive technical guide. I'm focusing on finding the degradation pathways of specific compounds and relevant analytical methods. I intend to synthesize the search results to create an FAQ-style guide, including in-text citations and workflow diagrams.
methods for removing impurities from synthesized 4-Fluoro-2-(1H-pyrazol-3-yl)phenol
An In-Depth Guide to the Purification of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol: A Technical Support Center
Welcome to the technical support center for the purification of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol. As a key intermediate in pharmaceutical development, achieving high purity of this compound is critical for downstream applications and regulatory compliance. This guide, structured in a question-and-answer format, is designed for researchers, medicinal chemists, and process development scientists. It provides troubleshooting advice and detailed protocols based on established chemical principles and field-proven experience.
Part 1: Frequently Asked Questions - Identifying and Understanding Impurities
This section addresses the common impurities that may be present in your crude product. An initial analysis by Thin-Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy is essential for diagnosing the specific purification challenge.
Q1: My crude NMR shows unreacted starting materials. What are the likely culprits?
A1: The most common synthesis of pyrazoles involves the cyclocondensation of a 1,3-dicarbonyl compound (or a vinyl ketone equivalent like a chalcone) with a hydrazine derivative.[1][2][3] Therefore, residual starting materials are a frequent issue. Look for signals corresponding to:
-
Chalcone Precursor: (E)-1-(4-fluoro-2-hydroxyphenyl)-3-(substituted)prop-2-en-1-one or a similar α,β-unsaturated ketone. These are often less polar than the final pyrazole product.[4][5][6]
-
Hydrazine: Hydrazine hydrate or a substituted hydrazine. These are typically highly polar and may be removed with an aqueous wash, but can sometimes persist.
Q2: I see an isomeric impurity in my LC-MS with the same mass. What is it and why does it form?
A2: This is almost certainly a regioisomer. The reaction between an unsymmetrical 1,3-dicarbonyl equivalent and hydrazine can produce two different pyrazole regioisomers. In this case, you are likely seeing the formation of 4-Fluoro-2-(1H-pyrazol-5-yl)phenol alongside your desired 3-substituted product. The ratio of these isomers is highly dependent on the reaction conditions (e.g., pH, solvent). Their structural similarity and polarity make them the most challenging impurity to remove.
Q3: My product has a persistent color, even after initial workup. What could be the cause?
A3: Color in the crude product often originates from polymeric by-products or highly conjugated impurities formed during the reaction. In some cases, phenolic compounds can form colored complexes with trace metals.[7] If decolorizing charcoal is used during recrystallization, it should be used judiciously, as excessive amounts can adsorb your desired product.[7][8] Note that charcoal is sometimes discouraged for phenolic compounds due to potential reactions with ferric ions.[7]
Part 2: Troubleshooting Common Purification Challenges
This section provides solutions to specific problems encountered during the purification process.
Q1: I'm trying to perform an acid-base extraction, but an emulsion has formed that won't separate.
A1: Emulsion formation is a common issue during the workup of crude reaction mixtures.[9] To resolve an emulsion:
-
Add Brine: Add a saturated aqueous solution of NaCl. This increases the ionic strength of the aqueous layer, which can help break the emulsion.
-
Gentle Agitation: Gently swirl or rock the separatory funnel instead of vigorous shaking.
-
Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite® or glass wool can break the emulsion.
-
Patience: Sometimes, simply letting the separatory funnel stand undisturbed for an extended period allows the layers to separate.
Q2: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This is often due to the solution being too concentrated or cooling too rapidly.[8]
-
Solution 1: Add More Solvent. Re-heat the mixture to dissolve the oil, then add a small amount of additional hot solvent to make the solution slightly less saturated. Allow it to cool slowly.[8]
-
Solution 2: Change Solvent System. Your chosen solvent may be unsuitable. Try a solvent system where the compound has lower solubility. A mixed-solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be effective.[10][11]
-
Solution 3: Scratch and Seed. Use a glass rod to gently scratch the inside of the flask at the surface of the liquid to create nucleation sites. Adding a tiny "seed" crystal of pure product can also induce crystallization.
Q3: My yield is very low after column chromatography. Where did my product go?
A3: Product loss during chromatography can happen for several reasons:
-
Irreversible Adsorption: Highly polar compounds can sometimes bind irreversibly to silica gel. If this is suspected, try using a more polar eluent or deactivating the silica gel with a small amount of triethylamine or acetic acid in your solvent system.
-
Incorrect Solvent Polarity: If the eluent is not polar enough, your compound may not move off the column. Conversely, if it is too polar, it may co-elute with impurities. Always develop your method using TLC first.[12]
-
Product Volatility: While unlikely for this specific compound, ensure your product is not volatile if removing solvent under high vacuum and heat.[13]
-
Compound Instability: Your product may be degrading on the silica gel, which can be acidic. If stability is an issue, consider using neutral alumina as the stationary phase or switching to a faster purification technique like preparative HPLC.
Part 3: Detailed Purification Protocols
The following are detailed, step-by-step protocols for the most effective purification methods for 4-Fluoro-2-(1H-pyrazol-3-yl)phenol.
Protocol 1: Acid-Base Extraction for Bulk Impurity Removal
This technique leverages the acidic nature of the phenolic hydroxyl group to separate the target compound from neutral or basic impurities.[14][15][16]
Principle: The neutral phenol is soluble in organic solvents. Upon treatment with a base (e.g., NaOH), it is deprotonated to form a water-soluble phenoxide salt. Neutral impurities remain in the organic layer. The layers are separated, and the aqueous layer is re-acidified to precipitate the pure phenol.[15][17]
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, diethyl ether) in a separatory funnel.
-
Base Extraction: Add 1 M aqueous NaOH solution to the funnel. A volume roughly equal to the organic layer is a good starting point.
-
Mixing: Stopper the funnel, invert, and vent frequently to release any pressure. Shake gently for 1-2 minutes.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer (containing the sodium phenoxide salt) into a clean Erlenmeyer flask.
-
Repeat: Perform a second extraction on the organic layer with fresh 1 M NaOH to ensure complete recovery. Combine the aqueous extracts.
-
Back-Wash (Optional): Wash the combined aqueous extracts with a small amount of fresh organic solvent to remove any trapped neutral impurities.
-
Acidification: Cool the aqueous extract in an ice bath. Slowly add concentrated HCl dropwise with stirring until the solution is acidic (test with pH paper, target pH ~2). The purified phenol should precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove inorganic salts.
-
Drying: Dry the purified solid under vacuum.
Protocol 2: Recrystallization for Final Polishing
Recrystallization is an excellent final step to achieve high purity, especially after preliminary purification by extraction or chromatography.[18]
Principle: This method relies on the difference in solubility of the compound and impurities in a specific solvent at different temperatures. The ideal solvent dissolves the compound well when hot but poorly when cold.[7][10]
Step-by-Step Methodology:
-
Solvent Selection: Test solubility in various solvents (see Table 1). A mixed solvent system like Ethanol/Water or Ethyl Acetate/Hexane is often effective.[11][19]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent (or the "good" solvent in a mixed pair) dropwise until the solid just dissolves.
-
Hot Filtration (If Necessary): If insoluble impurities are present, add a small excess of hot solvent and filter the hot solution quickly through a pre-warmed funnel with fluted filter paper.
-
Induce Saturation (for Mixed Solvents): If using a mixed solvent system, add the "bad" solvent (e.g., water) dropwise to the hot solution until a slight cloudiness persists. Add a drop or two of the "good" solvent to redissolve the cloudiness.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.[10]
-
Ice Bath: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation & Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the pure crystals under vacuum.
| Solvent System | Suitability for Phenolic Pyrazoles | Notes |
| Ethanol/Water | Excellent | Dissolve in hot ethanol, add hot water until cloudy. High recovery is typical. |
| Ethyl Acetate/Hexane | Very Good | Dissolve in hot ethyl acetate, add hexane. Good for removing non-polar impurities. |
| Acetone/Water | Good | Similar to ethanol/water but acetone's lower boiling point can be advantageous.[11] |
| Toluene | Fair | May be suitable if impurities are highly polar. Higher boiling point requires care. |
Table 1: Recommended Recrystallization Solvent Systems.
Protocol 3: Flash Column Chromatography for Isomer Separation
When dealing with structurally similar impurities like regioisomers, column chromatography is the most powerful technique.[12][20]
Principle: The crude mixture is loaded onto a column of solid adsorbent (stationary phase, usually silica gel). A solvent (mobile phase) is passed through the column. Compounds separate based on their differential partitioning between the stationary and mobile phases, driven by polarity.[21]
Step-by-Step Methodology:
-
TLC Analysis: Determine the optimal eluent system using TLC. Test various ratios of a non-polar solvent (e.g., Hexane or Heptane) and a polar solvent (e.g., Ethyl Acetate). The ideal system gives the desired product an Rf value of ~0.3.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent (wet packing is recommended).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Pre-adsorb the sample onto a small amount of silica gel ("dry loading") for best results. Load the sample onto the top of the column.
-
Elution: Add the eluent to the top of the column and apply pressure (flash chromatography) to push the solvent through. Collect fractions sequentially.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator.
Part 4: Method Selection Workflow
Choosing the right purification strategy is key to efficiency. Use the following workflow to guide your decision-making process.
A decision workflow for selecting the appropriate purification method.
For extremely challenging separations, such as tightly eluting regioisomers, preparative high-performance liquid chromatography (Prep-HPLC) is the method of choice.[22] Columns with alternative selectivity, such as pentafluorophenyl (PFP) phases, can be particularly effective for separating halogenated isomers.[23][24]
References
- Vertex AI Search. (2025).
- Vertex AI Search. (n.d.).
- Waters Corporation. (n.d.).
- Vertex AI Search. (n.d.). Acid-Base Extraction.
- Chemistry Steps. (n.d.). Organic Acid-Base Extractions.
- Agilent. (2023).
- ResearchGate. (2015).
- Manufacturing Chemist. (2016).
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
- Wikipedia. (n.d.). Acid–base extraction.
- Discover ACS. (n.d.).
- Pharmaceutical Technology. (n.d.).
- Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- MDPI. (2023).
- University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
- ResearchGate. (n.d.).
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- ACS Publications. (2021).
- Vertex AI Search. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.).
- University of Colorado Boulder, Department of Chemistry. (n.d.).
- YouTube. (2021).
- Vertex AI Search. (n.d.).
- Welch Materials. (2024).
- Phenomenex. (n.d.).
- Research and Reviews. (2022).
- Sigma-Aldrich. (n.d.). 4-Fluoro-2-(1H-pyrazol-3-yl)phenol.
- Scholars Research Library. (n.d.).
- Chromatography Forum. (2013). Separation of 2-Chloro, 4-Fluorotoluene to its isomer.
- PMC - NIH. (n.d.).
- OJS UMMADA. (n.d.).
- Oriental Journal of Chemistry. (n.d.).
- Sigma-Aldrich. (n.d.). 4-fluoro phenol.
- PMC - NIH. (2020). Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity.
Sources
- 1. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ojs.ummada.ac.id [ojs.ummada.ac.id]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. Synthesis of Some Pyrazole containing Chalcones and Pyridine-3-Carbonitirles and Study of their Anti-inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
- 6. Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Troubleshooting [chem.rochester.edu]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. How To [chem.rochester.edu]
- 14. people.chem.umass.edu [people.chem.umass.edu]
- 15. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]
- 18. researchgate.net [researchgate.net]
- 19. youtube.com [youtube.com]
- 20. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 21. rroij.com [rroij.com]
- 22. Achieve high-throughput LC/MS purification of pharmaceutical impurities | Separation Science [sepscience.com]
- 23. welch-us.com [welch-us.com]
- 24. Separation of 2-Chloro, 4-Fluorotoluene to its isomer - Chromatography Forum [chromforum.org]
stability testing and long-term storage optimization for 4-Fluoro-2-(1H-pyrazol-3-yl)phenol
Welcome to the technical support center for 4-Fluoro-2-(1H-pyrazol-3-yl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on stability testing and long-term storage optimization for this key pharmaceutical intermediate.[1] This document synthesizes established principles of pharmaceutical stability testing with the specific chemical nature of this halo-substituted phenolic pyrazole derivative to ensure the integrity and reliability of your experimental outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and stability of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol.
Q1: What are the primary chemical properties of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol that I should be aware of?
A1: 4-Fluoro-2-(1H-pyrazol-3-yl)phenol is a white crystalline solid with a molecular formula of C₉H₇FN₂O and a molecular weight of 178.17 g/mol .[1] Its structure contains a phenol group, which is susceptible to oxidation, and a pyrazole ring, a common heterocyclic moiety in pharmaceuticals.[2] The fluorine substitution can influence the electronic properties and stability of the molecule.[3]
Q2: What are the initial recommended storage conditions for this compound?
A2: For routine laboratory use and short-term storage, it is recommended to store 4-Fluoro-2-(1H-pyrazol-3-yl)phenol at 0-8°C in a tightly sealed container, protected from light and moisture.[1] For long-term storage, a comprehensive stability study is advised to determine the optimal conditions.
Q3: What are the likely degradation pathways for this molecule?
A3: Based on its chemical structure, the most probable degradation pathways are oxidation of the phenolic hydroxyl group and potential photolytic degradation.[4][5] The pyrazole ring is generally stable, but extreme pH conditions could lead to hydrolysis, although this is less common for such heterocyclic systems.[6]
Q4: What analytical technique is most suitable for stability testing of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most appropriate analytical technique.[7][8] This method should be capable of separating the intact active pharmaceutical ingredient (API) from any potential degradation products.[8]
Q5: Are there any specific safety precautions I should take when handling this compound?
A5: Yes, 4-Fluoro-2-(1H-pyrazol-3-yl)phenol is classified as a warning-level hazard. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[9] Standard personal protective equipment (PPE), including gloves, eye shields, and a dust mask (type N95 or equivalent), should be worn during handling.
Part 2: Troubleshooting Guide for Stability Testing
This section provides detailed troubleshooting advice for designing and executing stability studies for 4-Fluoro-2-(1H-pyrazol-3-yl)phenol, in line with regulatory expectations.[4]
Issue 1: Designing a Comprehensive Stability Study Protocol
Q: I need to design a stability study for 4-Fluoro-2-(1H-pyrazol-3-yl)phenol. What are the key components of a robust protocol?
A: A comprehensive stability study protocol should be designed to evaluate the intrinsic stability of the molecule and should be guided by ICH Q1A principles.[4] The protocol must include forced degradation studies, long-term stability studies, and accelerated stability studies.
Forced Degradation (Stress Testing):
Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways of the molecule.[4][10] These studies also help in developing and validating a stability-indicating analytical method.[4]
-
Rationale: By subjecting the compound to conditions more severe than accelerated testing, we can predict the types of degradation products that may form over a longer shelf-life. This is crucial for ensuring the specificity of the analytical method.[8]
-
Experimental Protocol: Forced Degradation of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol
-
Preparation: Prepare solutions of the compound at a concentration of approximately 1 mg/mL in a suitable solvent system.[11]
-
Acid Hydrolysis: Treat the solution with 0.1 M HCl at 60°C for 24 hours.[11]
-
Base Hydrolysis: Treat the solution with 0.1 M NaOH at 60°C for 24 hours.[11]
-
Oxidative Degradation: Treat the solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 10°C above the accelerated testing temperature (e.g., 50°C) for 48 hours.[12]
-
Photostability: Expose the solid compound and a solution to a combination of UV and visible light as per ICH Q1B guidelines.[11]
-
Analysis: Analyze all stressed samples by a validated stability-indicating HPLC method to identify and quantify any degradation products.
-
Long-Term and Accelerated Stability Studies:
These studies are designed to determine the re-test period or shelf-life and recommended storage conditions for the API.[13]
-
Rationale: Long-term studies simulate the intended storage conditions, while accelerated studies are designed to increase the rate of chemical degradation and physical change of a drug substance.[7]
-
Experimental Protocol: Long-Term and Accelerated Stability Studies
-
Batch Selection: Use at least three primary batches of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol for the study.[12]
-
Container Closure System: The samples should be stored in a container closure system that is the same as the proposed packaging for storage and distribution.[13]
-
Storage Conditions:
-
Testing Frequency:
-
Parameters to be Tested: Appearance, assay, degradation products, and any other critical quality attributes.
-
| Study Type | Storage Condition | Minimum Time Period | Testing Frequency |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |
| Table 1: Recommended Stability Testing Conditions (based on ICH guidelines)[12][13] |
Issue 2: HPLC Method Development and Troubleshooting
Q: My HPLC analysis is showing peak tailing and inconsistent retention times for 4-Fluoro-2-(1H-pyrazol-3-yl)phenol. How can I troubleshoot this?
A: Peak tailing and retention time drift in HPLC analysis of phenolic compounds can often be attributed to interactions with the stationary phase or issues with the mobile phase.
-
Causality: The phenolic hydroxyl group can interact with residual silanols on the silica-based stationary phase, leading to peak tailing.[15] Retention time drift can be caused by changes in mobile phase composition, temperature fluctuations, or poor column equilibration.[16]
Troubleshooting Steps:
-
Mobile Phase pH: Ensure the pH of the mobile phase is controlled. For phenolic compounds, a slightly acidic mobile phase (pH 2.5-3.5) can suppress the ionization of the phenolic hydroxyl group and minimize interaction with silanols.
-
Buffer Concentration: Use an adequate buffer concentration (e.g., 10-25 mM) to maintain a stable pH.[15]
-
Column Choice: If peak tailing persists, consider using a column with a highly deactivated stationary phase or an end-capped column to reduce silanol interactions.
-
Temperature Control: Use a column oven to maintain a consistent temperature, as temperature fluctuations can significantly impact retention times.[16]
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before each injection. A minimum of 10-20 column volumes is recommended.[16]
-
System Check: Check for leaks in the HPLC system, as this can cause pressure fluctuations and retention time drift.[17] Also, ensure the mobile phase is properly degassed to prevent air bubbles in the system.[16]
Caption: Troubleshooting workflow for common HPLC issues.
Part 3: Long-Term Storage Optimization
This section provides guidance on optimizing the long-term storage conditions for 4-Fluoro-2-(1H-pyrazol-3-yl)phenol to ensure its stability and quality over time.
Q: Based on the stability data, how do I determine the optimal long-term storage conditions?
A: The optimal long-term storage conditions should be determined by evaluating the data from your long-term and accelerated stability studies. The goal is to find a condition that minimizes degradation and maintains the critical quality attributes of the compound.
-
Expertise & Experience: Phenolic compounds are often susceptible to oxidative degradation, which is accelerated by light and higher temperatures.[18][19] Therefore, storage in a cold, dark, and inert environment is generally preferred.
Recommendations for Storage Optimization:
-
Temperature: Lower storage temperatures, such as 2-8°C or even -20°C, can significantly slow down degradation kinetics.[20][21] The choice between these will depend on the activation energy of the degradation reactions observed in your stability studies.
-
Protection from Light: Store the compound in amber vials or other light-blocking containers to prevent photolytic degradation.[18][22]
-
Inert Atmosphere: For highly sensitive batches or long-term reference standards, consider packaging under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Moisture Control: Store in a desiccated environment or use packaging with a desiccant to prevent potential hydrolysis, although this is a lower risk for this compound.
Caption: Key factors and recommendations for storage optimization.
By implementing these comprehensive stability testing protocols and long-term storage strategies, researchers and drug development professionals can ensure the quality, reliability, and consistency of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol throughout its lifecycle.
References
- Vertex AI Search. (n.d.). How to Conduct Stability Studies for Small Molecule Drugs.
- Sigma-Aldrich. (n.d.). 4-Fluoro-2-(1H-pyrazol-3-yl)phenol.
- Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. (2022).
- Rwanda FDA. (2021). Guidance on Stability Testing for Active Pharmaceutical Ingredients (APIs) and Finished Pharmaceutical Products (FPPs).
- Q Laboratories. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
- Chem-Impex. (n.d.). 4-Fluoro-2-(1H-pyrazol-3-yl)phenol.
- ResearchGate. (n.d.). Influence of storage conditions on phenolic compounds stability, antioxidant capacity and colour of freeze-dried encapsulated red wine.
- ACS Publications. (2015). Stability of Virgin Olive Oil Phenolic Compounds during Long-Term Storage (18 Months) at Temperatures of 5–50 °C. Journal of Agricultural and Food Chemistry.
- Research Journal of Pharmacy and Technology. (n.d.). A Review: Stability Indicating Forced Degradation Studies.
- MDPI. (2018). Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts.
- Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
- Pharmaguideline. (2012). Guidelines for Pharmaceutical Stability Study.
- Paho.org. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms.
- Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023).
- MDPI. (2022). Storage Effect on Phenolic Compounds and Antioxidant Activity of Nephelium lappaceum L. Extract.
- KCAS Bio. (2020). Unstable Small Molecule Therapeutic Analysis.
- ResearchGate. (2023). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements.
- IPA. (n.d.). Stability Studies and Testing of Pharmaceuticals: An Overview.
- Chemical Label. (n.d.). 4-Fluoro-2-(1H-pyrazol-3-yl)phenol.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- NIH. (n.d.). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1.
- ResearchGate. (n.d.). Main degradation steps of phenolic compounds.
- HPLC Troubleshooting Guide. (n.d.).
- HPLC Troubleshooting Guide. (n.d.).
- Troubleshooting Guide. (n.d.).
- MedCrave online. (2016). Forced Degradation Studies.
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022).
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
- ResearchGate. (n.d.). Degradation of phenolic compounds in aerobic and anaerobic landfills: A pilot scale study.
- Pharmacy 180. (n.d.). Drug degradation pathways.
- NIH. (n.d.). Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose.
- PubChem. (n.d.). Methyl 4-fluoro-2-(1H-pyrrolo(2,3-b)pyridin-5-yloxy)benzoate.
- MDPI. (n.d.). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- ChemBK. (n.d.). 4-FLUORO-2-(1H-PYRAZOL-5-YL)PHENOL.
- Sigma-Aldrich. (n.d.). 4-fluoro-2-(1h-pyrazol-3-yl)phenol.
- ChemicalBook. (2025). Methyl 4-Fluoro-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate.
- AKSci. (n.d.). 4-Fluoro-2-[(1-phenyl-1H-pyrazol-4-yl)(2-phenylhydrazin-1-ylidene)methyl]phenol.
- Chemistry Stack Exchange. (2024). Rule for which heterocycles are stable?
- IJSDR. (n.d.). Heterocyclic compounds for the sustainability, and existence of human life.
- Der Pharma Chemica. (n.d.). A Review: Biological Importance of Heterocyclic Compounds.
- Request PDF. (n.d.). The Significance of Heterocycles for Pharmaceuticals and Agrochemicals.
- Pharmaffiliates. (n.d.). CAS No : 1235865-75-4 | Product Name : Methyl 4-Fluoro-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. hovione.com [hovione.com]
- 4. rjptonline.org [rjptonline.org]
- 5. pharmacy180.com [pharmacy180.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 8. Stability Studies and Testing of Pharmaceuticals: An Overview – IPA [ipacanada.com]
- 9. chemical-label.com [chemical-label.com]
- 10. acdlabs.com [acdlabs.com]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. rwandafda.gov.rw [rwandafda.gov.rw]
- 13. edaegypt.gov.eg [edaegypt.gov.eg]
- 14. qlaboratories.com [qlaboratories.com]
- 15. hplc.eu [hplc.eu]
- 16. HPLC Troubleshooting Guide [scioninstruments.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Cell Permeability with 4-Fluoro-2-(1H-pyrazol-3-yl)phenol Analogs
Introduction
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Fluoro-2-(1H-pyrazol-3-yl)phenol analogs. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges related to poor cell permeability, a common hurdle in the development of this promising class of compounds. By understanding the underlying physicochemical principles and employing robust experimental strategies, you can effectively optimize your compounds for enhanced cellular uptake and biological activity.
Conceptual Overview: The Cell Permeability Challenge
The 4-Fluoro-2-(1H-pyrazol-3-yl)phenol scaffold is a versatile building block in medicinal chemistry, often utilized in the synthesis of anti-inflammatory and analgesic agents.[1] The incorporation of a fluorine atom can significantly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and membrane permeability.[2][3][4] While often beneficial, achieving optimal cell permeability for these analogs can be challenging. Poor permeability can lead to a disconnect between high in vitro potency and low efficacy in cell-based assays, hindering drug development efforts.
This guide will walk you through identifying the root causes of poor permeability and provide actionable strategies to overcome them.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during experimentation with 4-Fluoro-2-(1H-pyrazol-3-yl)phenol analogs.
Q1: My 4-Fluoro-2-(1H-pyrazol-3-yl)phenol analog shows high potency in my biochemical assay but has low activity in my cell-based assay. What are the likely reasons for this discrepancy?
This is a classic problem often pointing to poor cell permeability.[5] Here's a breakdown of potential causes:
-
Low Passive Permeability: The intrinsic physicochemical properties of your molecule may prevent it from efficiently diffusing across the lipid bilayer of the cell membrane.[6] Key factors influencing passive diffusion include molecular weight, lipophilicity (LogP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors.[7][8]
-
Active Efflux: Your compound might be a substrate for cellular efflux pumps, such as P-glycoprotein (P-gp), which actively transport it out of the cell, preventing it from reaching its intracellular target.[9]
-
Poor Aqueous Solubility: The compound may precipitate in the aqueous assay medium, which lowers the effective concentration of the compound available to interact with the cells.[6]
-
Compound Instability: The molecule could be unstable in the assay buffer at the experimental pH and temperature.
Q2: How does the fluorine atom in my analog affect its cell permeability?
The strategic placement of fluorine can have multiple effects on a molecule's properties:
-
Increased Lipophilicity: Fluorine is more lipophilic than hydrogen, and its substitution can increase the overall lipophilicity of a compound.[3][10] This can enhance passive diffusion across the cell membrane.[2]
-
Modulation of pKa: As the most electronegative element, fluorine can lower the pKa of nearby acidic or basic functional groups.[3][11] This can alter the ionization state of the molecule at physiological pH, which in turn affects its ability to cross cell membranes.
-
Metabolic Stability: Fluorine substitution can block sites of metabolic oxidation, increasing the compound's stability and allowing more of it to be available to enter the cells.[2][11]
Q3: What are the key physicochemical properties I should consider to improve the permeability of my 4-Fluoro-2-(1H-pyrazol-3-yl)phenol analogs?
To enhance passive diffusion, aim for a balance of the following properties, often guided by frameworks like Lipinski's Rule of 5[12]:
| Physicochemical Property | Desired Range for Good Permeability | Rationale |
| Molecular Weight (MW) | < 500 Da | Smaller molecules generally diffuse more readily across membranes.[13] |
| Lipophilicity (LogP) | 1 - 3 | A moderate level of lipophilicity is required for partitioning into the lipid bilayer, but excessive lipophilicity can lead to poor aqueous solubility.[7] |
| Polar Surface Area (PSA) | < 140 Ų | A lower PSA generally correlates with better permeability as it reduces the energy required for desolvation before entering the membrane.[5] |
| Hydrogen Bond Donors | < 5 | A high number of hydrogen bond donors can hinder permeability by increasing the molecule's affinity for the aqueous environment.[7] |
| Hydrogen Bond Acceptors | < 10 | Similar to donors, a high number of acceptors can negatively impact permeability.[7] |
Q4: How can I experimentally determine the cell permeability of my compounds?
Two widely used in vitro assays are essential for characterizing the permeability of your analogs:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures a compound's ability to passively diffuse across an artificial lipid membrane.[14][15] It is a cost-effective way to assess passive permeability early in the drug discovery process.[16]
-
Caco-2 Cell Permeability Assay: This assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[17][18] It provides a more comprehensive assessment of permeability by accounting for passive diffusion, active transport, and efflux mechanisms.[9]
A discrepancy between PAMPA and Caco-2 results can be informative. If a compound has high permeability in the PAMPA assay but low permeability in the Caco-2 assay, it strongly suggests that the compound is a substrate for active efflux.[5][16]
Experimental Protocols
Here are detailed protocols for the two key permeability assays.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To determine the passive permeability of a test compound.
Principle: The assay measures the diffusion of a compound from a donor well, through a lipid-infused artificial membrane, to an acceptor well.[14]
Materials:
-
96-well donor and acceptor plates
-
Lecithin in dodecane solution (e.g., 1% w/v)[19]
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
UV/Vis plate reader or LC-MS/MS for quantification
Procedure:
-
Prepare the Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.[19]
-
Prepare the Donor Plate Membrane: Gently add 5 µL of the lecithin/dodecane solution to the membrane of each well in the donor plate and allow the solvent to evaporate.[19]
-
Prepare the Donor Solution: Dilute the test compound stock solution to the desired final concentration (e.g., 10 µM) in PBS.
-
Start the Assay: Add 150 µL of the donor solution to each well of the donor plate.[19] Carefully place the donor plate onto the acceptor plate.
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 5 to 18 hours).[14][20]
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using an appropriate analytical method (e.g., UV/Vis spectrophotometry or LC-MS/MS).
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp (cm/s) = [(-VD * VA) / ((VD + VA) * Area * time)] * ln(1 - [CA] / [Cequilibrium])
Where:
-
VD = Volume of the donor well
-
VA = Volume of the acceptor well
-
Area = Surface area of the membrane
-
time = Incubation time in seconds
-
[CA] = Concentration in the acceptor well
-
[Cequilibrium] = Equilibrium concentration
Protocol 2: Caco-2 Cell Permeability Assay
Objective: To determine the bidirectional permeability and efflux ratio of a test compound.
Principle: This assay measures the transport of a compound across a confluent monolayer of Caco-2 cells grown on a permeable support.[18]
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with FBS and supplements)[17]
-
Transwell® inserts (polycarbonate membrane)
-
Hanks' Balanced Salt Solution (HBSS) with HEPES[17]
-
Test compound solution (e.g., 10 µM in HBSS)
-
LC-MS/MS for quantification
Procedure:
-
Cell Culture and Seeding: Culture Caco-2 cells and seed them onto Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².[17]
-
Differentiation: Culture the cells for 21-28 days to allow for differentiation and the formation of a tight monolayer.[17] Change the medium every 2-3 days.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer.
-
Bidirectional Permeability Assay:
-
Apical to Basolateral (A → B) Transport: Add the test compound solution to the apical (donor) compartment and fresh HBSS to the basolateral (receiver) compartment.[17]
-
Basolateral to Apical (B → A) Transport: In a separate set of wells, add the test compound solution to the basolateral (donor) compartment and fresh HBSS to the apical (receiver) compartment.[17]
-
-
Incubation: Incubate the plates for a defined period (e.g., 2 hours) at 37°C with gentle shaking.[17]
-
Sampling and Quantification: At the end of the incubation, collect samples from both the donor and receiver compartments and quantify the compound concentration using LC-MS/MS.
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions (A → B and B → A) using the equation:
Papp (cm/s) = (dQ/dt) / (A * C₀)[17]
Where:
-
dQ/dt = Rate of drug transport
-
A = Surface area of the membrane
-
C₀ = Initial concentration in the donor compartment
The efflux ratio (ER) is then calculated as:
ER = Papp (B → A) / Papp (A → B)
An efflux ratio greater than 2 is generally indicative of active efflux.[9][18]
Visualization of Concepts
Factors Influencing Cell Permeability
Caption: Key physicochemical properties influencing passive diffusion and the impact of active efflux on overall cell permeability.
Permeability Assay Workflow
Caption: A decision-making workflow for troubleshooting low cell permeability using PAMPA and Caco-2 assays.
References
-
Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]
- Dahariya, S., et al. (2024). Fluorine in drug discovery: Role, design and case studies. World Journal of Biology Pharmacy and Health Sciences, 17(2), 063–073.
- Taylor & Francis Online. (2019). The role of fluorine in medicinal chemistry. Critical Reviews in Biochemistry and Molecular Biology, 54(4), 358-385.
- Al-Ostoot, F. H., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(26), 2269–2292.
-
ResearchGate. (2025). Role of Fluorine in Drug Design and Drug Action. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
-
Taylor & Francis. (n.d.). Passive diffusion – Knowledge and References. Retrieved from [Link]
-
Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]
-
Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
-
ResearchGate. (2018). Physico‐Chemical and Biological Factors that Influence a Drug's Cellular Permeability by Passive Diffusion. Retrieved from [Link]
-
Technology Networks. (n.d.). pampa-permeability-assay.pdf. Retrieved from [Link]
-
Biology LibreTexts. (2024). 5.6: Passive Transport - Diffusion. Retrieved from [Link]
-
Slideshare. (n.d.). caco-2 cell permeability assay for intestinal absorption .pptx. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]
- Sabinet African Journals. (2005). Physicochemical properties of drugs and membrane permeability : review article. South African Journal of Science, 101(7), 351-357.
-
Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability. Retrieved from [Link]
- PubMed Central. (2020). Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry. Journal of the American Society for Mass Spectrometry, 31(10), 2098–2106.
- PubMed Central. (2019). Novel Pyrazole-Containing Compounds Active against Mycobacterium tuberculosis. ACS Infectious Diseases, 5(9), 1544–1555.
- PubMed Central. (2020). Tailored Functionalization of Natural Phenols to Improve Biological Activity. Molecules, 25(16), 3712.
-
ResearchGate. (2015). Structure Activity/Property Relationships of pyrazole Derivatives by MPO and QSAR Methods for Drug Design. Retrieved from [Link]
-
ResearchGate. (2024). (PDF) Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. Retrieved from [Link]
- RSC Publishing. (2021). Phenolic compounds alter the ion permeability of phospholipid bilayers via specific lipid interactions. Physical Chemistry Chemical Physics, 23(34), 18563-18574.
- MDPI. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(24), 8708.
-
ResearchGate. (2025). (PDF) An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. Retrieved from [Link]
- MDPI. (2025). Advances in Intestinal-Targeted Release of Phenolic Compounds. Foods, 14(11), 1639.
- NIH. (2021). Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. Pharmaceutics, 13(5), 723.
-
ICNS Instituto. (2021). Foods rich in polyphenols can improve intestinal permeability. Retrieved from [Link]
-
ResearchGate. (2021). Phenolic compounds alter the ion permeability of phospholipid bilayers via specific lipid interactions. Retrieved from [Link]
- PubMed. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(5), 769–777.
- ACS Publications. (2025). Discovery of Tetracyclic Derivatives as Highly Potent, Selective, and Bioavailable PKMYT1 Inhibitors for Cancer Therapy. Journal of Medicinal Chemistry.
- PubMed Central. (2024). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. Scientific Reports, 14(1), 1259.
-
ResearchGate. (2011). Chemical structures of the pyrazole derivatives and biologic activity for CB1 receptor. Retrieved from [Link]
- Taylor & Francis Online. (2023). Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). Expert Opinion on Drug Discovery, 18(5), 485-497.
- ACS Publications. (2020). Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Medicinal Chemistry Letters, 11(8), 1541–1547.
- MDPI. (2023). Powerful Potential of Polyfluoroalkyl-Containing 4-Arylhydrazinylidenepyrazol-3-ones for Pharmaceuticals. Molecules, 28(14), 5519.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Applications of Fluorine in Medicinal Chemistry. | Sigma-Aldrich [merckmillipore.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. journals.co.za [journals.co.za]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. researchgate.net [researchgate.net]
- 11. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 12. Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 15. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 16. PAMPA | Evotec [evotec.com]
- 17. benchchem.com [benchchem.com]
- 18. Caco-2 Permeability | Evotec [evotec.com]
- 19. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 20. bioassaysys.com [bioassaysys.com]
Technical Support Center: Optimization of Assay Conditions for High-Throughthroughput Screening with 4-Fluoro-2-(1H-pyrazol-3-yl)phenol
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing high-throughput screening (HTS) assays involving 4-Fluoro-2-(1H-pyrazol-3-yl)phenol. It offers troubleshooting advice and frequently asked questions (FAQs) to address specific experimental challenges, ensuring robust and reliable screening outcomes.
Introduction to 4-Fluoro-2-(1H-pyrazol-3-yl)phenol in HTS
4-Fluoro-2-(1H-pyrazol-3-yl)phenol is a versatile compound with applications in pharmaceutical and agrochemical research.[1] Its structure, featuring a fluorinated phenol and a pyrazole ring, makes it a valuable intermediate for synthesizing bioactive molecules, particularly in the development of anti-inflammatory and analgesic agents.[1] As with any small molecule in HTS, careful assay design and optimization are paramount to distinguish true biological activity from experimental artifacts. This guide is designed to navigate the potential challenges associated with this compound's chemical properties.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol in research?
A1: This compound is primarily utilized in pharmaceutical development as a key intermediate for anti-inflammatory and analgesic agents.[1] It also finds use in agricultural chemistry for creating crop protection products and in biochemical research for studying enzyme inhibition.[1]
Q2: What are the basic physical and chemical properties of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol?
A2: It is a white crystalline solid with a molecular formula of C₉H₇FN₂O and a molecular weight of 178.17 g/mol .[1] The melting point is in the range of 129-137 °C.[1]
Q3: Are there any known liabilities for phenolic or pyrazole-containing compounds in HTS assays?
A3: Yes, both chemical moieties can present challenges. Phenolic compounds are known to interfere with fluorescence-based assays and can also affect assays employing horseradish peroxidase (HRP).[2][3] Pyrazole derivatives encompass a broad class of compounds with diverse biological activities, and like many small molecules, they can interfere with assay signals, leading to false positives.[4][5]
Q4: What is a "Pan-Assay Interference Compound" (PAINS) and could 4-Fluoro-2-(1H-pyrazol-3-yl)phenol be one?
A4: PAINS are chemical compounds that tend to give false positive results in HTS assays by reacting non-specifically with numerous biological targets rather than a single desired target. While it's not definitively classified as a PAIN without specific testing, its phenolic structure warrants caution as some phenols are known to be PAINS.
General HTS Assay Optimization Workflow
This workflow provides a structured approach to developing a robust HTS assay.
Caption: A general workflow for the optimization and validation of a high-throughput screening assay.
Troubleshooting Guide
Issue 1: High Variability in Assay Signal (High %CV)
Q: My replicate wells for both controls and test compounds show high variability (Coefficient of Variation > 15%). What are the likely causes and how can I fix this?
A: High variability can stem from several sources. A systematic approach to troubleshooting is essential.
| Potential Cause | Explanation | Recommended Solution |
| Pipetting Errors | Inaccurate or inconsistent liquid handling, especially with small volumes in high-density plates (384- or 1536-well). | Calibrate and service multichannel pipettes and automated liquid handlers regularly. Use low-retention pipette tips. Perform a "dye test" to visually assess pipetting accuracy across the plate. |
| Edge Effects | Evaporation from wells on the perimeter of the microplate, leading to changes in reagent concentrations. | Use plates with lids. Consider filling the outer wells with sterile water or buffer to create a humidity barrier. Ensure proper sealing of plates during incubation. |
| Incomplete Reagent Mixing | Poor mixing of reagents upon addition, leading to heterogeneous reaction rates within the wells. | Optimize the dispensing speed and angle of liquid handlers. Introduce a gentle shaking or orbital mixing step after reagent addition, ensuring it doesn't introduce bubbles. |
| Cell Seeding Inconsistency | Uneven distribution of cells in the wells of a cell-based assay. | Ensure a homogenous cell suspension before and during plating. Allow plates to sit at room temperature for a short period before incubation to allow even cell settling. |
| Compound Precipitation | The test compound, 4-Fluoro-2-(1H-pyrazol-3-yl)phenol, may be coming out of solution at the tested concentration. | Visually inspect the wells for precipitates using a microscope. Determine the kinetic and thermodynamic solubility of the compound in your assay buffer. Consider adding a low concentration of a non-ionic detergent like Triton X-100 or Tween-20 (typically 0.01-0.05%) to the assay buffer to improve solubility and prevent aggregation.[6] |
Issue 2: Low Signal-to-Background (S/B) Ratio or Poor Z'-Factor
Q: My assay has a low signal-to-background ratio and the Z'-factor is consistently below 0.5. How can I improve the assay window?
A: A poor Z'-factor indicates that the separation between your positive and negative controls is not sufficient for reliable hit identification.
Z'-Factor Calculation:
The Z'-factor is a statistical measure of assay quality, calculated as follows:
Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|
Where:
-
σ_pos and σ_neg are the standard deviations of the positive and negative controls.
-
μ_pos and μ_neg are the means of the positive and negative controls.
An ideal Z'-factor is between 0.5 and 1.0.
| Potential Cause | Explanation | Recommended Solution |
| Suboptimal Reagent Concentrations | The concentrations of enzyme, substrate, or other critical reagents are not in the optimal range for maximal signal difference. | Perform matrix titrations of key reagents to identify concentrations that yield the best S/B ratio. For enzyme assays, ensure substrate concentration is at or below the Km for competitive inhibitor screens. |
| Inappropriate Buffer Conditions | The pH, ionic strength, or presence of cofactors in the assay buffer may not be optimal for the biological target's activity. | Systematically vary the pH and salt concentration of the buffer. Test the effect of adding relevant cofactors or metal ions. |
| Short Incubation Time | The assay may not have reached its optimal endpoint, resulting in a weak positive signal. | Conduct a time-course experiment to determine the optimal incubation time for a stable and robust signal. |
| High Background Signal | The negative control wells are producing a high signal, reducing the overall assay window. | Identify the source of the high background. This could be due to auto-fluorescence of the compound or assay components, or non-specific binding. |
Issue 3: Suspected Assay Interference from 4-Fluoro-2-(1H-pyrazol-3-yl)phenol
Q: I am getting a high number of "hits" with 4-Fluoro-2-(1H-pyrazol-3-yl)phenol that are not confirming in secondary assays. I suspect the compound is interfering with the primary assay. How can I investigate this?
A: Due to its phenolic structure, 4-Fluoro-2-(1H-pyrazol-3-yl)phenol has the potential to interfere with common HTS detection technologies.
Caption: A decision tree for troubleshooting suspected assay interference by a test compound.
Step-by-Step Counter-Screening Protocol:
-
Autofluorescence Check:
-
Prepare a plate with assay buffer and 4-Fluoro-2-(1H-pyrazol-3-yl)phenol at the screening concentration.
-
Read the plate using the same filter set as the primary assay.
-
A significant signal in the absence of the assay's fluorescent probe indicates compound autofluorescence.
-
-
Fluorescence Quenching Assay:
-
If the primary assay measures a decrease in fluorescence, test for quenching.
-
Run the assay with a known fluorescent product/probe and add the test compound.
-
A decrease in signal independent of the biological target suggests quenching.
-
-
Luciferase Inhibition Counter-Screen (for luminescence-based assays):
-
Run a simple assay with purified luciferase enzyme and its substrate.
-
Add 4-Fluoro-2-(1H-pyrazol-3-yl)phenol to determine if it directly inhibits the reporter enzyme.
-
-
Aggregation Assay:
-
Compound aggregation can lead to non-specific inhibition.[6]
-
Repeat the primary assay with an increased concentration of a non-ionic detergent (e.g., 0.1% Triton X-100). A significant decrease in the compound's apparent activity suggests aggregation-based inhibition.
-
Conclusion
The successful implementation of a high-throughput screen with 4-Fluoro-2-(1H-pyrazol-3-yl)phenol requires a proactive approach to assay optimization and a thorough understanding of potential compound-specific interferences. By following the guidelines and troubleshooting steps outlined in this technical support center, researchers can enhance the quality and reliability of their screening data, leading to more robust and reproducible hit identification.
References
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315–324. [Link]
-
BMG LABTECH. (n.d.). A troubleshooting guide to microplate-based assays. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin-Layer Chromatography. Retrieved from [Link]
-
Yale Center for Molecular Discovery. (n.d.). Practical Guidance for Small Molecule Screening. Retrieved from [Link]
-
Dahlin, J. L., Walters, M. A., & Inglese, J. (2015). Interference with Fluorescence and Absorbance. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Lloyd, M. D. (2020, June 4). High-throughput screening as a method for discovering new drugs. Drug Target Review. [Link]
-
S. Abderrahim, et al. (2020). Developments and pitfalls in the characterization of phenolic compounds in food: From targeted analysis to metabolomics-based approaches. Comprehensive Reviews in Food Science and Food Safety. [Link]
-
S. Sultana, et al. (2020). High-Throughput Screening and Characterization of Phenolic Compounds in Stone Fruits Waste by LC-ESI-QTOF-MS/MS and Their Potential Antioxidant Activities. Foods. [Link]
-
A. P. Feinberg, et al. (2012). CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. Pacific Symposium on Biocomputing. [Link]
-
Dahlin, J. L., & Walters, M. A. (2014). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. Assay Guidance Manual. [Link]
-
F. P. da Silva, et al. (2020). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Molecules. [Link]
-
Dahlin, J. L., & Walters, M. A. (2014). Interference and Artifacts in High-content Screening. Assay Guidance Manual. [Link]
-
Sergienko, E. A., et al. (2017). Evaluation of Compound Optical Interference in High-Content Screening. Journal of Biomolecular Screening. [Link]
-
M. C. Figliola, et al. (2020). Tailored Functionalization of Natural Phenols to Improve Biological Activity. Molecules. [Link]
-
Sadowska-Bartosz, I., & Bartosz, G. (2023). Phenolic compounds interfere in the Ampliflu Red/peroxidase assay for hydrogen peroxide. Food Chemistry. [Link]
-
A. M. M. G. D. S. R. (2023). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. International Journal of Scientific Research in Science and Technology. [Link]
-
Y. Wang, et al. (2023). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenolic compounds interfere in the Ampliflu Red/peroxidase assay for hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugtargetreview.com [drugtargetreview.com]
Validation & Comparative
A Researcher's Guide to Efficacy Comparison: Evaluating 4-Fluoro-2-(1H-pyrazol-3-yl)phenol Against Known c-MET and ALK Inhibitors
For drug development professionals and researchers in oncology, the emergence of a novel small molecule inhibitor like 4-Fluoro-2-(1H-pyrazol-3-yl)phenol prompts a critical question: how does its efficacy measure up against established therapeutics? This guide provides a comprehensive framework for comparing the potential efficacy of this novel compound with well-characterized inhibitors of the c-MET and ALK receptor tyrosine kinases, key targets in various cancers, particularly non-small cell lung cancer (NSCLC).
The pyrazole and phenol moieties within 4-Fluoro-2-(1H-pyrazol-3-yl)phenol are common pharmacophores in kinase inhibitors, suggesting potential activity against targets like c-MET and ALK. To rigorously evaluate this, a head-to-head comparison with clinically relevant inhibitors is essential. This guide will use Crizotinib, a dual c-MET and ALK inhibitor, along with Ceritinib and Lorlatinib, potent second and third-generation ALK inhibitors respectively, as benchmarks.[1][2][3][4][5][6]
Section 1: The Inhibitors - A Comparative Overview
A successful comparison begins with a thorough understanding of the compounds .
1.1 The Novel Compound: 4-Fluoro-2-(1H-pyrazol-3-yl)phenol
As a novel entity, the precise biological targets and mechanism of action of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol are yet to be fully elucidated. The initial hypothesis, based on its chemical structure, is its potential as a kinase inhibitor. The following experimental workflow is designed to test this hypothesis and characterize its activity.
1.2 The Established Competitors
Our comparative framework includes three FDA-approved inhibitors that have well-documented efficacy and mechanisms of action.
-
Crizotinib: A first-in-class, multi-targeted tyrosine kinase inhibitor that targets ALK, ROS1, and c-MET.[1][2][5][7][8] It serves as a crucial baseline for dual-target inhibition.
-
Ceritinib: A second-generation ALK inhibitor designed to be more potent than Crizotinib and active against some Crizotinib-resistant mutations.[3][9][10][11] Its inclusion allows for a benchmark against a more targeted and potent ALK inhibitor.
-
Lorlatinib: A third-generation ALK and ROS1 inhibitor with a broad spectrum of activity against most known ALK resistance mutations and the ability to penetrate the blood-brain barrier.[4][6][12][13][14] Lorlatinib represents the current forefront of ALK-targeted therapy.
Section 2: In Vitro Efficacy Assessment - The First Line of Evidence
The initial evaluation of a novel inhibitor's efficacy is performed in vitro to determine its direct inhibitory activity against the target kinases and its effect on cancer cells.
2.1 Biochemical Assays: Measuring Direct Target Inhibition
The first step is to ascertain whether 4-Fluoro-2-(1H-pyrazol-3-yl)phenol directly inhibits the kinase activity of c-MET and ALK. This is typically quantified by determining the half-maximal inhibitory concentration (IC50), the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[15]
Table 1: Hypothetical IC50 Values for Kinase Inhibition
| Compound | c-MET IC50 (nM) | ALK IC50 (nM) |
| 4-Fluoro-2-(1H-pyrazol-3-yl)phenol | To be determined | To be determined |
| Crizotinib | ~11 | ~24 |
| Ceritinib | Not active | <1 |
| Lorlatinib | Not active | <1 |
Note: IC50 values for known inhibitors are approximate and can vary based on assay conditions.[16]
Experimental Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol outlines a common method for determining the IC50 of an inhibitor against a purified kinase.[17][18]
-
Compound Preparation: Prepare a serial dilution of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol and the comparator inhibitors (Crizotinib, Ceritinib, Lorlatinib) in DMSO.
-
Kinase Reaction Setup: In a 96-well plate, add the kinase of interest (recombinant human c-MET or ALK), a suitable substrate peptide, and ATP in a kinase assay buffer.
-
Inhibitor Addition: Add the serially diluted inhibitors to the wells. Include a "no inhibitor" control (DMSO only).
-
Incubation: Incubate the plate to allow the kinase reaction to proceed.
-
ADP Detection: Add an ADP detection reagent (e.g., ADP-Glo™) to stop the kinase reaction and measure the amount of ADP produced, which is proportional to kinase activity.[17]
-
Data Analysis: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase inhibition. Plot the inhibitor concentration versus the percentage of kinase inhibition to determine the IC50 value using non-linear regression analysis.[19]
2.2 Cellular Assays: Assessing Anti-Proliferative Effects
Demonstrating direct kinase inhibition is crucial, but it is equally important to show that this translates to anti-cancer effects in a cellular context. Cellular proliferation assays measure the ability of an inhibitor to prevent the growth of cancer cells that are dependent on the target kinase.
Table 2: Hypothetical IC50 Values for Cellular Proliferation
| Compound | Cell Line (Target) | IC50 (nM) |
| 4-Fluoro-2-(1H-pyrazol-3-yl)phenol | H3122 (ALK-positive NSCLC) | To be determined |
| 4-Fluoro-2-(1H-pyrazol-3-yl)phenol | MKN-45 (c-MET amplified Gastric Cancer) | To be determined |
| Crizotinib | H3122 | ~77 |
| Crizotinib | MKN-45 | ~150 |
| Ceritinib | H3122 | ~20 |
| Lorlatinib | H3122 | ~10 |
Note: IC50 values for known inhibitors are approximate and can vary based on the cell line and assay conditions.[20]
Experimental Protocol: MTT Cell Proliferation Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[21][22][23]
-
Cell Plating: Seed cancer cells (e.g., H3122 for ALK, MKN-45 for c-MET) in a 96-well plate and incubate to allow for cell attachment.[24]
-
Compound Treatment: Treat the cells with serial dilutions of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol and the comparator inhibitors for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[21]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or acid-isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and plot against the inhibitor concentration to determine the IC50.[24]
Section 3: In Vivo Efficacy - The Ultimate Test
Positive in vitro results must be validated in a living organism to assess the compound's true therapeutic potential. In vivo xenograft models, where human cancer cells are implanted into immunocompromised mice, are the gold standard for preclinical efficacy studies.[25][26][27]
Experimental Protocol: Tumor Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., H3122 or MKN-45) into the flank of immunocompromised mice (e.g., NSG mice).[25]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Groups: Randomize the mice into treatment groups: vehicle control, 4-Fluoro-2-(1H-pyrazol-3-yl)phenol, and comparator inhibitors (dosed according to established protocols).
-
Drug Administration: Administer the compounds to the mice via the appropriate route (e.g., oral gavage) at a predetermined schedule.
-
Tumor Measurement: Measure the tumor volume using calipers at regular intervals throughout the study.
-
Data Analysis: Plot the average tumor volume over time for each treatment group. The primary endpoint is typically tumor growth inhibition. Secondary endpoints can include body weight changes (as a measure of toxicity) and survival.
Section 4: Visualizing the Mechanisms of Action
Understanding the signaling pathways targeted by these inhibitors is crucial for interpreting the experimental data.
4.1 The c-MET Signaling Pathway
The c-MET receptor tyrosine kinase, upon binding its ligand HGF, activates several downstream signaling pathways, including RAS/MAPK, PI3K/AKT, and STAT, which promote cell proliferation, survival, migration, and invasion.[28][29][30][31]
Caption: The c-MET signaling pathway and points of inhibition.
4.2 The ALK Signaling Pathway
Oncogenic fusion proteins, such as EML4-ALK, lead to constitutive activation of the ALK kinase domain, which in turn activates downstream pathways like JAK/STAT, RAS/MAPK, and PI3K/AKT, driving tumorigenesis.[32][33][34][35][36]
Caption: The ALK signaling pathway and points of inhibition.
Section 5: Conclusion and Future Directions
This guide provides a robust framework for the preclinical evaluation of a novel inhibitor, 4-Fluoro-2-(1H-pyrazol-3-yl)phenol, against established c-MET and ALK inhibitors. By systematically progressing from in vitro biochemical and cellular assays to in vivo xenograft models, researchers can generate the comprehensive data package needed to ascertain its therapeutic potential. A favorable outcome from these studies would position 4-Fluoro-2-(1H-pyrazol-3-yl)phenol as a promising candidate for further development, including studies on resistance mechanisms, pharmacokinetics, and safety pharmacology, ultimately paving the way for potential clinical investigation.
References
-
An overview of the c-MET signaling pathway - PMC - NIH. Available at: [Link]
-
Crizotinib: A comprehensive review - PMC - PubMed Central. Available at: [Link]
-
Anaplastic lymphoma kinase: signalling in development and disease - PMC. Available at: [Link]
-
What is the mechanism of Ceritinib? - Patsnap Synapse. Available at: [Link]
-
Crizotinib, an ALK/MET Tyrosine Kinase Inhibitor for ALK-Positive NSCLC | CancerNetwork. Available at: [Link]
-
Lorlatinib - Grokipedia. Available at: [Link]
-
c-MET Protein - AbbVie Science. Available at: [Link]
-
Inhibition of ALK Signaling for Cancer Therapy - AACR Journals. Available at: [Link]
-
Targeting the c-Met Signaling Pathway in Cancer - AACR Journals. Available at: [Link]
-
Common c-MET signaling pathways The c-MET receptor tyrosine kinase is... | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Cell Proliferation Assay - Protocol Online. Available at: [Link]
-
Ceritinib | C28H36ClN5O3S | CID 57379345 - PubChem - NIH. Available at: [Link]
-
ALK signaling pathways and the important downstream targets of ALK.... - ResearchGate. Available at: [Link]
-
Understanding Lorlatinib: A Deep Dive into Targeted Therapy for ALK-Positive Lung Cancer. Available at: [Link]
-
ALK Pathway - Creative Diagnostics. Available at: [Link]
-
Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Available at: [Link]
-
Ceritinib for ALK-Rearrangement–Positive Non–Small Cell Lung Cancer - PMC - NIH. Available at: [Link]
-
An overview of the c-MET signaling pathway - PubMed. Available at: [Link]
-
Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides. Available at: [Link]
-
Pharmacological and clinical properties of lorlatinib in the treatment of ALK-rearranged advanced non-small cell lung cancer - PubMed. Available at: [Link]
-
What is the mechanism of Lorlatinib? - Patsnap Synapse. Available at: [Link]
-
ALK signaling pathway. ALK activates multiple pathways, including... | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Spotlight on crizotinib in the first-line treatment of ALK-positive advanced non-small-cell lung cancer: patients selection and perspectives - NIH. Available at: [Link]
-
What is the mechanism of Crizotinib? - Patsnap Synapse. Available at: [Link]
-
How Does a Biochemical Kinase Assay Work? - BellBrook Labs. Available at: [Link]
-
Crizotinib for the treatment of non-small-cell lung cancer - University of Iowa. Available at: [Link]
-
The Science Behind Ceritinib: A Deep Dive into ALK Inhibition. Available at: [Link]
-
Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC - NIH. Available at: [Link]
-
Crizotinib, a small-molecule dual inhibitor of the c-Met and ALK receptor tyrosine kinases - PubMed. Available at: [Link]
-
Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME - Bio-Techne. Available at: [Link]
-
In vitro kinase assay - Protocols.io. Available at: [Link]
-
In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - NIH. Available at: [Link]
-
Lorlatinib for the treatment of anaplastic lymphoma kinase-positive non-small cell lung cancer - PubMed. Available at: [Link]
-
Full article: Dual potent c-Met and ALK inhibitors: from common feature pharmacophore modeling to structure based virtual screening - Taylor & Francis Online. Available at: [Link]
-
In-cell Western Assays for IC50 Determination - Azure Biosystems. Available at: [Link]
-
Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. Available at: [Link]
-
Ceritinib: uses, dosing, warnings, adverse events, interactions. Available at: [Link]
-
Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor. Available at: [Link]
-
IC50 Determination - edX. Available at: [Link]
Sources
- 1. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancernetwork.com [cancernetwork.com]
- 3. Ceritinib | C28H36ClN5O3S | CID 57379345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Crizotinib, a small-molecule dual inhibitor of the c-Met and ALK receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lorlatinib for the treatment of anaplastic lymphoma kinase-positive non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spotlight on crizotinib in the first-line treatment of ALK-positive advanced non-small-cell lung cancer: patients selection and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Crizotinib? [synapse.patsnap.com]
- 9. What is the mechanism of Ceritinib? [synapse.patsnap.com]
- 10. Ceritinib for ALK-Rearrangement–Positive Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncologynewscentral.com [oncologynewscentral.com]
- 12. grokipedia.com [grokipedia.com]
- 13. Pharmacological and clinical properties of lorlatinib in the treatment of ALK-rearranged advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. What is the mechanism of Lorlatinib? [synapse.patsnap.com]
- 15. courses.edx.org [courses.edx.org]
- 16. selleckchem.com [selleckchem.com]
- 17. benchchem.com [benchchem.com]
- 18. bellbrooklabs.com [bellbrooklabs.com]
- 19. azurebiosystems.com [azurebiosystems.com]
- 20. tandfonline.com [tandfonline.com]
- 21. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 22. Protocol Online: Cell Proliferation Assay [protocol-online.org]
- 23. atcc.org [atcc.org]
- 24. creative-bioarray.com [creative-bioarray.com]
- 25. benchchem.com [benchchem.com]
- 26. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 27. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 28. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 29. c-MET [abbviescience.com]
- 30. researchgate.net [researchgate.net]
- 31. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Anaplastic lymphoma kinase: signalling in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 33. aacrjournals.org [aacrjournals.org]
- 34. researchgate.net [researchgate.net]
- 35. creative-diagnostics.com [creative-diagnostics.com]
- 36. researchgate.net [researchgate.net]
A Researcher's Comparative Guide to Cellular Target Engagement Validation for Novel Small Molecules: A Case Study with 4-Fluoro-2-(1H-pyrazol-3-yl)phenol
For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is paved with rigorous experimental scrutiny. A critical milestone in this journey is the unequivocal confirmation of cellular target engagement—demonstrating that a compound interacts with its intended biological target within the complex milieu of a living cell.[1][2][3] This guide provides an in-depth, comparative analysis of modern techniques for validating cellular target engagement, using the novel compound 4-Fluoro-2-(1H-pyrazol-3-yl)phenol as a case study.
This molecule, a halo-substituted phenolic pyrazole derivative, serves as a versatile intermediate in the synthesis of potential anti-inflammatory and analgesic agents.[4] However, its specific cellular targets are not yet defined, making it an ideal candidate to illustrate the strategic application of target identification and engagement validation methodologies.
This guide is structured to provide not just protocols, but the scientific rationale behind experimental choices, empowering researchers to design robust validation strategies for their own small molecules of interest.
Part 1: The Foundational Step - Identifying Potential Cellular Targets
Before validating engagement, one must first identify the likely protein partners of a novel compound. For a molecule like 4-Fluoro-2-(1H-pyrazol-3-yl)phenol, where the target is unknown, unbiased approaches are paramount. Photo-affinity labeling (PAL) stands out as a powerful tool for this purpose.[5][6]
Photo-affinity Labeling (PAL): Covalently Capturing Interactions
PAL is a technique that uses a modified version of the small molecule—a "probe"—to covalently bind to its target protein upon activation by light.[5][7][8] This creates a stable, irreversible link that allows for the isolation and identification of the target protein, often via mass spectrometry.
The core principle involves synthesizing a photo-affinity probe derivative of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol. This probe would contain three key components: the core pharmacophore, a photo-reactive group (e.g., a diazirine or benzophenone), and a reporter tag (e.g., biotin or a clickable alkyne) for enrichment and detection.[6][8]
Experimental Workflow: Target Identification using Photo-affinity Labeling
Caption: Workflow for target identification using photo-affinity labeling.
Part 2: A Comparative Analysis of Target Engagement Validation Methods
Once a putative target (or targets) has been identified, the next crucial step is to validate this interaction in a cellular context. Several biophysical and biochemical methods can be employed, each with its own set of advantages and limitations.
| Feature | Cellular Thermal Shift Assay (CETSA) | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Principle | Ligand binding increases the thermal stability of the target protein.[9][10] | Measures changes in refractive index at a sensor surface due to biomolecular interactions in real-time.[11][12] | Measures the heat released or absorbed during a binding event.[13][14] |
| Cellular Context | High (can be performed in intact cells and tissues).[2][15] | Low (requires purified protein).[12][16] | Low (requires purified protein).[17][18] |
| Labeling Requirement | Label-free.[2] | Label-free.[16] | Label-free.[18] |
| Information Obtained | Target engagement, relative affinity. | Binding kinetics (kon, koff), affinity (KD), stoichiometry.[16] | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS).[13][18] |
| Throughput | Can be adapted for high-throughput screening.[19] | Medium to high, depending on the instrument.[20] | Low to medium. |
| Key Advantage | Physiologically relevant context of intact cells.[2] | Provides detailed kinetic information.[16] | Gold standard for thermodynamic characterization. |
| Key Limitation | Not all binding events result in a thermal shift.[19] | Requires immobilization of one binding partner, which may affect its activity.[20] | Requires relatively large amounts of pure protein. |
Part 3: Detailed Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for confirming target engagement in a native cellular environment.[9][15][21] It is based on the principle that the binding of a ligand, such as 4-Fluoro-2-(1H-pyrazol-3-yl)phenol, can stabilize its target protein, making it more resistant to thermal denaturation.[10]
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture cells expressing the putative target protein to an appropriate density.
-
Treat cells with varying concentrations of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol or a vehicle control (e.g., DMSO) for a predetermined time.
-
-
Heat Shock:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler. Include an unheated control.
-
-
Cell Lysis and Protein Solubilization:
-
Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
-
Protein Quantification and Analysis:
-
Quantify the amount of soluble target protein in the supernatant using Western blotting or other protein detection methods like ELISA or mass spectrometry.
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.[9]
-
Visualizing the CETSA Principle
Caption: Ligand binding stabilizes the protein, increasing its melting temperature.
Protocol 2: Surface Plasmon Resonance (SPR)
SPR is a highly sensitive, label-free technique that provides real-time data on the kinetics and affinity of molecular interactions.[11][12] For 4-Fluoro-2-(1H-pyrazol-3-yl)phenol, SPR would be used to characterize its binding to the purified, identified target protein.
Step-by-Step Methodology:
-
Protein Immobilization:
-
Immobilize the purified recombinant target protein onto a sensor chip surface. Common methods include amine coupling or affinity capture.
-
-
Analyte Injection:
-
Prepare a series of dilutions of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol in a suitable running buffer.
-
Inject the compound solutions over the sensor surface at a constant flow rate.
-
-
Data Acquisition:
-
Monitor the change in the SPR signal (measured in Resonance Units, RU) in real-time. The signal increase during injection corresponds to association, and the decrease after injection corresponds to dissociation.
-
-
Data Analysis:
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).
-
Protocol 3: Isothermal Titration Calorimetry (ITC)
ITC is considered the gold standard for measuring the thermodynamics of binding interactions. It directly measures the heat changes that occur when two molecules interact, providing a complete thermodynamic profile of the binding event.[13][18]
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a solution of the purified target protein in a suitable buffer and place it in the sample cell of the calorimeter.
-
Prepare a solution of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol at a higher concentration in the same buffer and load it into the titration syringe.
-
-
Titration:
-
Perform a series of small, sequential injections of the compound into the protein solution.
-
Measure the heat released or absorbed after each injection.
-
-
Data Analysis:
-
Integrate the heat-change peaks and plot them against the molar ratio of the compound to the protein.
-
Fit the resulting isotherm to a binding model to determine the binding affinity (KD), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS) of the interaction.[18]
-
Conclusion: An Integrated Approach to Target Engagement Validation
For a novel compound like 4-Fluoro-2-(1H-pyrazol-3-yl)phenol, a multi-faceted approach to target engagement validation is essential. Beginning with an unbiased method like photo-affinity labeling to identify potential targets, followed by confirmation and characterization using a combination of in-cell and in-vitro techniques, provides the most robust and reliable data.
The Cellular Thermal Shift Assay offers the invaluable advantage of confirming target binding within the physiological context of the cell.[2] Surface Plasmon Resonance and Isothermal Titration Calorimetry, while requiring purified components, provide unparalleled detail into the kinetics and thermodynamics of the interaction, respectively. By integrating the insights from these complementary methods, researchers can build a comprehensive and compelling case for the cellular mechanism of action of their small molecule, paving the way for further preclinical and clinical development.
References
- Isothermal titration calorimetry in drug discovery. PubMed.
- Photoaffinity labeling in target- and binding-site identification. PubMed.
- Photoaffinity Labeling (PAL). Creative Biolabs.
- Recent Advances in Target Characterization and Identification by Photoaffinity Probes. MDPI.
- ITC Assay Service for Drug Discovery. Reaction Biology.
- Photoaffinity labeling in target- and binding-site identification. PMC - PubMed Central.
- Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. Benchchem.
- Isothermal Titration Microcalorimetry: An Essential Tool for Fragment-Based Drug Discovery. Technology Networks.
- Photoaffinity Labeling in Target and Binding Site Identification. MtoZ Biolabs.
- How does SPR work in Drug Discovery? deNOVO Biolabs.
- Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments.
- Determining target engagement in living systems. PMC - NIH.
- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
- Strategies for target and pathway engagement in cellular assays. Medicines Discovery Catapult.
- The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace.
- Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Frontiers.
- Cell target engagement -- Powerful paradigm in drug discovery. CellarisBio.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
- Critical Needs in Cellular Target Engagement. Eurofins DiscoverX.
- Validating Target Engagement in Cells: A Comparative Guide for the Small Molecule Inhibitor "Compound X". Benchchem.
- How does Digital SPR fit into early drug discovery? Nicoya.
- High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates. ACS Chemical Biology.
- An Introduction to Surface Plasmon Resonance. Jackson ImmunoResearch.
- Applications of Surface Plasmon Resonance (SPR) for the Characterization of Nanoparticles Developed for Biomedical Purposes. MDPI.
- Chapter 7: Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. Books.
- 4-Fluoro-2-(1H-pyrazol-3-yl)phenol. Chem-Impex.
- 4-Fluoro-2-(1-phenyl-1H-pyrazol-5-YL)phenol. Benchchem.
- 4-fluoro-2-(1h-pyrazol-3-yl)phenol. Sigma-Aldrich.
- 4-Fluoro-2-(1H-pyrazol-3-yl)phenol. Sigma-Aldrich.
- 1-(4-Fluoro-phen-yl)-3-methyl-4-phenyl-sulfanyl-1H-pyrazol-5(4H)-one. PubMed.
Sources
- 1. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies for target and pathway engagement in cellular assays - Medicines Discovery Catapult [md.catapult.org.uk]
- 3. Critical Needs in Cellular Target Engagement [discoverx.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Photoaffinity labeling in target- and binding-site identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photoaffinity Labeling - Creative Biolabs [creative-biolabs.com]
- 8. mdpi.com [mdpi.com]
- 9. scispace.com [scispace.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. denovobiolabs.com [denovobiolabs.com]
- 12. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]
- 13. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. nicoyalife.com [nicoyalife.com]
- 17. go.technologynetworks.com [go.technologynetworks.com]
- 18. Frontiers | Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design [frontiersin.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. books.rsc.org [books.rsc.org]
- 21. benchchem.com [benchchem.com]
A Comparative Guide to the Structure-Activity Relationship of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol Analogs in Kinase Inhibition
The 4-fluoro-2-(1H-pyrazol-3-yl)phenol scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of potent and selective kinase inhibitors. Its unique arrangement of a hydrogen bond-donating phenol, a hydrogen bond-accepting pyrazole, and a strategically placed fluorine atom allows for critical interactions within the ATP-binding pockets of various kinases. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs built upon this core, offering a comparative look at how subtle molecular modifications influence inhibitory activity and selectivity against key oncological and inflammatory targets.
The pyrazole ring system is a versatile and valuable structural moiety in drug discovery, known to improve physicochemical properties like lipophilicity and solubility, which can lead to better pharmacokinetic profiles.[1] The combination of a fluorinated phenol ring with a pyrazole moiety suggests potential for a range of biological activities.[2] This guide will dissect the SAR of this class of compounds by examining modifications at three key positions: the pyrazole ring, the phenolic ring, and the pyrazole's nitrogen atoms.
The Core Scaffold: 4-Fluoro-2-(1H-pyrazol-3-yl)phenol
The foundational molecule, 4-fluoro-2-(1H-pyrazol-3-yl)phenol, presents several key interaction points that drive its biological activity. The phenolic hydroxyl group can act as a crucial hydrogen bond donor, while the pyrazole nitrogens can act as hydrogen bond acceptors. The fluorine atom on the phenol ring can enhance binding affinity through various mechanisms, including favorable electrostatic interactions and modulation of the phenol's acidity (pKa).
Below is a diagram illustrating the workflow for a typical kinase inhibitor screening cascade, a fundamental process in evaluating the analogs discussed in this guide.
Caption: General workflow for kinase inhibitor drug discovery.
Comparative Analysis of Analog Modifications
The versatility of the pyrazole scaffold has been extensively explored, leading to derivatives with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4] We will now compare how specific structural changes on the 4-fluoro-2-(1H-pyrazol-3-yl)phenol core affect kinase inhibition.
N-Substitution on the Pyrazole Ring
Substitution at the N1 and N2 positions of the pyrazole ring is a common strategy to modulate potency, selectivity, and physicochemical properties. The choice of substituent can influence the orientation of the molecule within the kinase hinge region and provide vectors for reaching into other pockets.
| Analog Class | Target Kinase(s) | Key SAR Observations | Reference Example |
| N-Aryl/Heteroaryl Analogs | LRRK2, Aurora Kinase B | Introduction of a substituted phenyl or pyridyl ring at N1 can significantly enhance potency. For LRRK2, a methyl group on a pyridine ring improved potency.[5] For Aurora B, a methyl-pyrazolyl quinazoline moiety was found to be effective.[6] | GDC-0994 (ERK1/2)[7] |
| N-Alkyl Analogs | Meprin α/β | Small alkyl groups like methyl can sometimes decrease activity compared to the unsubstituted analog, suggesting steric hindrance or loss of a key interaction.[8] However, larger, more functionalized alkyl chains can pick up additional interactions. | - |
| N-Acyl/Sulfonyl Analogs | General | Acylation or sulfonylation can modulate the electronic properties of the pyrazole ring. Phenylsulfonamides at the R3 position of a biaryl pyrazole showed promising LRRK2 inhibition.[5] | - |
The introduction of substituents on the pyrazole nitrogen often aims to explore the solvent-exposed region of the ATP binding site. For instance, in the development of ERK1/2 inhibitors, a complex (S)-1-(4-chloro-3-fluorophenyl)-2-hydroxyethyl group on a pyridinone scaffold linked to a pyrimidine-pyrazolyl moiety led to the clinical candidate GDC-0994.[7] This highlights the importance of N-substitution for achieving high potency and desirable drug-like properties.
Substitution on the Phenolic Ring
Modifications to the phenolic ring, beyond the existing fluorine, can fine-tune electronic properties and create new interactions.
| Analog Class | Target Kinase(s) | Key SAR Observations | Reference Example |
| Additional Halogenation | General | Adding further halogens (e.g., chlorine) can increase lipophilicity and potentially engage in halogen bonding. A 4-chloro-3-fluorophenyl group was utilized in the ERK1/2 inhibitor GDC-0994.[7] | GDC-0994[7] |
| Alkoxy/Amine Groups | General | Introduction of methoxy or amino groups can provide additional hydrogen bond donors/acceptors and alter solubility. These are common modifications in pyrazole derivatives to explore different binding pockets.[9] | - |
| Morpholine Substitution | Antimicrobial | In related structures, replacing the fluorine with a morpholine group has been explored for developing antimicrobial agents, demonstrating the scaffold's versatility.[10] | - |
Substitution on the Pyrazole Ring (C3, C4, C5)
Direct substitution on the carbon atoms of the pyrazole ring is a powerful way to influence inhibitor selectivity and potency by targeting distinct sub-pockets of the kinase active site.
| Analog Class | Target Kinase(s) | Key SAR Observations | Reference Example |
| C4-Substitution | FLT3/CDK, CK1δ/ε | A pyrimidine-fused heterocycle at the C4 position was found to be critical for potent FLT3 and CDK inhibition.[11] In other series, linking a tetrazole to the C4 position of a 1-(4-fluorophenyl)-1H-pyrazole yielded compounds with analgesic and anti-inflammatory effects.[12] | FN-1501 (FLT3/CDK)[11] |
| C3/C5-Biaryl Analogs | Meprin α/β, LRRK2 | Diphenyl substitution at C3 and C5 can create potent inhibitors.[8] For LRRK2, 3,4-substituted biaryl 1H-pyrazoles were designed to maintain essential hinge-binding interactions.[5] | - |
| C4-Carboxamides | FLT3/CDK | A carboxamide group at C4 serves as a key linker to larger moieties that can occupy the solvent-front region, as seen in the development of FN-1501.[11] | FN-1501[11] |
The SAR clearly indicates that the C4 position is a crucial vector for building out from the pyrazole core to achieve selectivity and high potency, often by incorporating larger heterocyclic systems that can form additional interactions.
Caption: Key modification points and their impact on SAR.
Experimental Protocols
Biochemical Kinase Inhibition Assay (e.g., Kinase-Glo®)
This assay quantifies the amount of ATP remaining in solution following a kinase reaction, which is inversely proportional to kinase activity.
Principle: The Kinase-Glo® Luminescent Kinase Assay measures the activity of a purified kinase by quantifying the amount of ATP consumed. The luminescence signal is generated by a luciferase reaction that is dependent on the amount of ATP present.
Step-by-Step Protocol:
-
Reaction Setup: In a 96-well plate, add the kinase, its specific substrate peptide, and the test compound (analog) at various concentrations.
-
Initiation: Add a solution containing ATP to initiate the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add Kinase-Glo® Reagent, which simultaneously stops the kinase reaction and initiates the luminescent reaction.
-
Measurement: After a brief incubation (e.g., 10 minutes) to stabilize the luminescent signal, measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Target Inhibition Assay (Western Blot)
This assay determines if the compound inhibits the target kinase within a cellular context by measuring the phosphorylation state of its downstream substrate.
Principle: Cells are treated with the inhibitor, and the level of a specific phosphorylated protein (the kinase's substrate) is measured. A decrease in phosphorylation indicates target engagement and inhibition.
Step-by-Step Protocol:
-
Cell Culture & Treatment: Plate cells (e.g., a cancer cell line with an activated signaling pathway) and allow them to adhere. Treat the cells with various concentrations of the test compound for a defined period (e.g., 2-4 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them using a lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a membrane (e.g., PVDF).
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for the phosphorylated substrate. Subsequently, probe with a secondary antibody conjugated to an enzyme (e.g., HRP). Also, probe a separate blot or strip the first one and re-probe for the total amount of the substrate protein as a loading control.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative level of substrate phosphorylation at different compound concentrations.
Conclusion
The 4-fluoro-2-(1H-pyrazol-3-yl)phenol scaffold is a highly adaptable platform for the design of kinase inhibitors. Structure-activity relationship studies have consistently shown that strategic modifications at the pyrazole's nitrogen, the pyrazole carbons (especially C4), and the phenolic ring can dramatically influence potency and selectivity. N-substitutions are key for optimizing physicochemical properties and exploring solvent-exposed regions, while C4-substitutions with larger heterocyclic moieties have proven critical for achieving high potency against specific targets like FLT3 and CDKs. The fluorine on the phenol ring remains a valuable feature for enhancing binding affinity. This comparative guide underscores the logical, iterative process of medicinal chemistry, where understanding the SAR of a core scaffold enables the rational design of next-generation therapeutics.
References
- Vertex AI Search. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
- Benchchem. (n.d.). 4-Fluoro-2-(1H-pyrazol-3-yl)phenol | 288401-64-9.
- Wiley Online Library. (n.d.). Structure–activity relationship (SAR) of pyrazolylpyrazoline derivatives as anticancer agents.
- Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735. .
- Blake, J. F., et al. (2016). Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development. Journal of Medicinal Chemistry, 59(12), 5650-5660. .
- Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole.
- ACS Publications. (2022). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors.
- SciSpace. (n.d.). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β.
- Wang, F., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry, 61(4), 1499-1518. .
- de Oliveira, R. S., et al. (2016). 5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole: synthesis and assessment of some biological activities. Chemical Biology & Drug Design. .
- National Center for Biotechnology Information. (n.d.). Synthesis, and antibacterial activities of novel 1,3,4a,9-tetraza-4H-fluoren-2-amines incorporating phenoxy-N-arylacetamide, pyrazole, and 2-(4-(1-phenyl-1H-pyrazol-3-yl)phenoxy)-N-arylacetamide moieties.
- National Center for Biotechnology Information. (n.d.). Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N-formyl peptide receptors agonists.
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Fluoro-2-(1H-pyrazol-3-yl)phenol | 288401-64-9 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, and antibacterial activities of novel 1,3,4a,9-tetraza-4H-fluoren-2-amines incorporating phenoxy-N-arylacetamide, pyrazole, and 2-(4-(1-phenyl-1H-pyrazol-3-yl)phenoxy)-N-arylacetamide moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N‐formyl peptide receptors agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
- 11. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New pyrazole derivative 5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole: synthesis and assessment of some biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Fluorinated vs. Non-Fluorinated Pyrazolyl Phenols: A Medicinal Chemistry Perspective
Introduction: The Strategic Role of Fluorine in Pyrazolyl Phenol Scaffolds
Pyrazolyl phenols represent a privileged scaffold in medicinal chemistry, forming the core of compounds with a vast array of biological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties.[1][2][3][4][5] Their synthetic tractability and rich chemical space have made them a focal point for drug discovery programs. A key strategy frequently employed to optimize the therapeutic potential of these molecules is the selective incorporation of fluorine atoms.
The introduction of fluorine, the most electronegative element, into an organic molecule can profoundly alter its physicochemical and biological properties in ways that are often beneficial for drug development.[6][7] These alterations can include changes in acidity (pKa), lipophilicity (logP), metabolic stability, and binding affinity to biological targets.[8][9] This guide provides a comparative analysis of fluorinated and non-fluorinated pyrazolyl phenols, exploring the causal relationships behind their differing profiles. We will delve into synthetic considerations, physicochemical characteristics, and biological performance, supported by experimental data and detailed protocols to provide researchers with actionable insights for rational drug design.
Synthetic Strategies: Accessing the Scaffolds
The fundamental approach to synthesizing the pyrazolyl phenol core typically involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative.[8][10][11] The introduction of fluorine is strategically achieved by using fluorinated building blocks, a method that offers precise control over the position and number of fluorine atoms.
A common route involves the Claisen-Schmidt condensation to form a chalcone, followed by cyclization with hydrazine. For fluorinated analogs, a fluorinated aldehyde or ketone is used in the initial step.[12] This ensures the fluorine moiety is incorporated into the desired position from the outset.
Comparative Physicochemical Properties: The Impact of Electronegativity
The substitution of hydrogen with fluorine instigates significant, predictable changes in the electronic and steric nature of the molecule, which in turn modulates its key physicochemical parameters.
Acidity (pKa)
The acidity of the phenolic proton is a critical determinant of a molecule's ionization state at physiological pH, affecting its solubility, cell permeability, and target binding.
Causality: Fluorine is a potent electron-withdrawing group. When placed on the phenyl ring, it pulls electron density away from the phenolic oxygen through the inductive effect. This stabilizes the resulting phenoxide anion upon deprotonation, thereby lowering the pKa and making the compound more acidic compared to its non-fluorinated analog.
| Compound Type | Representative pKa |
| Non-Fluorinated Pyrazolyl Phenol | ~10.0 |
| 4-Fluoro-Substituted Analog | ~9.2 |
| Note: Values are illustrative and can vary based on the full molecular structure. |
Experimental Protocol: Spectrophotometric pKa Determination [13][14]
This method leverages the difference in UV-Vis absorbance spectra between the protonated and deprotonated forms of the phenol.
-
Preparation: Prepare a stock solution (e.g., 10 mM) of the test compound in a suitable organic solvent like methanol. Prepare a series of buffer solutions spanning a wide pH range (e.g., pH 2 to 12).
-
Measurement: For each buffer solution, add a small, precise volume of the compound stock solution to a cuvette containing the buffer to achieve a final concentration in the low micromolar range.
-
Spectral Scan: Record the UV-Vis spectrum (e.g., 200-500 nm) for the compound in each buffer.
-
Data Analysis: Identify the wavelength of maximum absorbance difference between the acidic and basic forms. Plot the absorbance at this wavelength against the pH of the buffer solutions.
-
pKa Calculation: Fit the data to the Henderson-Hasselbalch equation. The pH at which the absorbance is exactly halfway between the minimum and maximum values corresponds to the pKa. The use of specialized software can aid in accurate calculation from the spectral data.[14]
Lipophilicity (logP)
Lipophilicity, the measure of a compound's partitioning between an oily (octanol) and an aqueous phase, is a crucial factor for membrane permeability and overall ADME (Absorption, Distribution, Metabolism, Excretion) properties.
Causality: The effect of fluorine on logP is context-dependent. A single fluorine atom often increases lipophilicity by masking the polarity of the C-H bond and increasing the molecule's interaction with nonpolar environments. However, trifluoromethyl (CF3) groups, despite their fluorine content, can sometimes lower the logP of the parent molecule due to the strong dipole moment and specific hydration patterns.
| Compound Pair | clogP (Non-Fluorinated) | clogP (Fluorinated) |
| Pyrazolyl Phenol vs. 4-Fluoro Analog | 3.50 | 3.85 |
| Pyrazolyl Phenol vs. 4-CF3 Analog | 3.50 | 4.05 |
| Note: clogP values are calculated estimates and serve for comparative illustration. |
Experimental Protocol: Shake-Flask Method for logP Determination [15]
-
Phase Preparation: Prepare n-octanol saturated with a suitable aqueous buffer (e.g., pH 7.4 phosphate buffer) and buffer saturated with n-octanol. Allow the phases to separate for at least 24 hours.
-
Sample Preparation: Dissolve a known amount of the test compound in the aqueous phase to a concentration where it remains soluble in both phases.
-
Partitioning: Mix a precise volume of the compound solution with an equal volume of the pre-saturated n-octanol in a sealed vial.
-
Equilibration: Agitate the mixture vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached. Centrifuge the vial to achieve complete phase separation.
-
Quantification: Carefully sample both the aqueous and octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method, typically reverse-phase HPLC with UV detection.
-
Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: logP = log10([Compound]octanol / [Compound]aqueous).
Metabolic Stability
The rate at which a compound is metabolized, primarily by cytochrome P450 (CYP) enzymes in the liver, determines its half-life and duration of action.
Causality: A common site of oxidative metabolism on aromatic rings is a C-H bond. Replacing this hydrogen with a fluorine atom can effectively block this metabolic pathway. The C-F bond is significantly stronger (bond energy ~116 kcal/mol) than a C-H bond (~100 kcal/mol), making it resistant to cleavage by CYP enzymes. This "metabolic blocking" strategy is a cornerstone of fluorination in drug design.[16]
| Compound Type | In Vitro Half-life (t½) in HLM |
| Non-Fluorinated Pyrazolyl Phenol | 15 min |
| Metabolically Blocked Fluoro-Analog | > 60 min |
| HLM: Human Liver Microsomes. Values are illustrative. |
Experimental Protocol: In Vitro Microsomal Stability Assay [][18][19]
-
Reagent Preparation: Prepare human liver microsomes (HLM), a NADPH-regenerating system (cofactor for CYP enzymes), and phosphate buffer (pH 7.4).
-
Incubation: Pre-warm a mixture of HLM and buffer to 37°C. Add the test compound (typically at 1 µM final concentration) and pre-incubate for 5 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture and add it to a quenching solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the reaction.
-
Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the resulting line is the elimination rate constant (k). The in vitro half-life is calculated as t½ = 0.693 / k.
Comparative Biological Activity: Enhancing Target Engagement
Fluorination can significantly enhance biological activity by improving the compound's binding affinity for its target protein. This enhancement arises from several factors, including altered electronics, improved conformational preference, and the formation of new, favorable interactions within the binding pocket.
A study on pyrazole derivatives related to curcumin found that the presence of fluorine groups enhances inhibitory activity against nitric oxide synthase (NOS) isoenzymes.[8][9] Specifically, (E)-3(5)-[β-(3-Fluoro-4-hydroxyphenyl)-ethenyl]-5(3)-phenyl-1H-pyrazole was identified as the most potent and selective inhibitor of iNOS.[8][9]
Case Study: Enzyme Inhibition
Let's compare the inhibitory potency of a hypothetical fluorinated pyrazolyl phenol against its non-fluorinated counterpart on a target enzyme, such as 15-Lipoxygenase (15-LOX), which is relevant in inflammation.[20]
Causality: The fluorine atom can engage in favorable orthogonal multipolar interactions with carbonyl groups of peptide backbones in the enzyme's active site. This C-F···C=O interaction is stronger and more specific than a typical C-H hydrophobic interaction, leading to a lower dissociation constant and, consequently, a lower IC50 value.
| Compound | Target Enzyme | IC50 (µM) |
| Non-Fluorinated Pyrazolyl Phenol | 15-Lipoxygenase | 12.5 |
| Fluorinated Pyrazolyl Phenol | 15-Lipoxygenase | 1.8 |
| Note: IC50 values are illustrative examples for comparison. |
Experimental Protocol: 15-Lipoxygenase (LOX) Inhibition Assay [20]
-
Reagents: Prepare soybean 15-LOX enzyme solution, sodium phosphate buffer (pH 7.4), and a linoleic acid substrate solution.
-
Assay Setup: In a 96-well UV-transparent plate, add the buffer, the enzyme solution, and varying concentrations of the test compound (dissolved in DMSO, ensuring the final DMSO concentration is <1%).
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the linoleic acid substrate to each well.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 234 nm over time using a microplate reader. This wavelength corresponds to the formation of the conjugated diene product, 13-hydroperoxyoctadecadienoic acid.
-
Data Analysis: Calculate the initial reaction velocity (rate) for each inhibitor concentration. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
IC50 Determination: Determine the IC50 value, the concentration of inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.
Conclusion and Outlook for Drug Development
The comparative analysis clearly demonstrates that fluorination is a powerful and versatile strategy in the optimization of pyrazolyl phenol scaffolds.
-
Key Advantages of Fluorination:
-
Increased Acidity: Can improve aqueous solubility and provide new hydrogen bonding opportunities.
-
Enhanced Metabolic Stability: The "metabolic blocking" effect often leads to a longer in vivo half-life and improved bioavailability.[]
-
Improved Biological Potency: Fluorine's unique electronic properties can lead to stronger and more specific interactions with biological targets, resulting in higher affinity and potency.[8][9]
-
While the benefits are significant, the effects of fluorination are not universally positive and are highly dependent on the specific position of substitution and the overall molecular context. Therefore, a deep understanding of the structure-activity relationships is paramount. The strategic incorporation of fluorine, guided by the principles and experimental validations outlined in this guide, allows medicinal chemists to fine-tune the properties of pyrazolyl phenols, significantly increasing the probability of developing successful drug candidates. Future research will continue to explore novel fluorinated motifs and their impact on a wider range of ADME-Tox properties, further solidifying the role of fluorine in modern drug discovery.
References
- International Journal of ChemTech Research. Synthesis of fluorinated pyrazolines as an anti-inflammatory agents containing pyrazole moiety.
- Molecules. Fluorination Effects on NOS Inhibitory Activity of Pyrazoles Related to Curcumin.
-
MDPI. Fluorination Effects on NOS Inhibitory Activity of Pyrazoles Related to Curcumin. Available from: [Link]
-
Oriental Journal of Chemistry. Synthesis of Fluorinated Pyrazolone Compounds. Available from: [Link]
-
PubMed. Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxidative and Anti-LOX Activity. Available from: [Link]
-
ResearchGate. Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis. Available from: [Link]
-
Semantic Scholar. 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Available from: [Link]
-
ResearchGate. New Synthesis of Fluorinated Pyrazoles. Available from: [Link]
-
Chemical Reviews. Fluorinated Pyrazoles: From Synthesis to Applications. Available from: [Link]
-
PubMed Central. Current status of pyrazole and its biological activities. Available from: [Link]
-
ResearchGate. Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. Available from: [Link]
-
PubMed Central. Tailored Functionalization of Natural Phenols to Improve Biological Activity. Available from: [Link]
-
ResearchGate. Fluorine-containing pyrazoles and their condensed derivatives: Synthesis and biological activity. Available from: [Link]
-
MDPI. An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Available from: [Link]
-
PubMed Central. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Available from: [Link]
-
ACS Publications. Discovery of Tetracyclic Derivatives as Highly Potent, Selective, and Bioavailable PKMYT1 Inhibitors for Cancer Therapy. Available from: [Link]
-
PubMed Central. Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation of 5-Acylpyrazolines. Available from: [Link]
-
PubMed. Pyrazole ligands: structure-affinity/activity relationships and estrogen receptor-alpha-selective agonists. Available from: [Link]
-
SpringerLink. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Available from: [Link]
-
ResearchGate. Synthesis of 2-(1H-pyrazol-3-YL) phenols. Available from: [Link]
-
ScienceDirect. The biological activity of new thieno[2,3-c]pyrazole compounds as anti-oxidants against toxicity of 4-nonylphenol in Clarias gariepinus. Available from: [Link]
-
SJS. Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Available from: [Link]
-
MDPI. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Available from: [Link]
-
ResearchGate. Enzyme inhibition activities results. Available from: [Link]
-
ResearchGate. Overview on Biological Activities of Pyrazole Derivatives. Available from: [Link]
-
Creative Bioarray. Microsomal Stability Assay. Available from: [Link]
-
Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Available from: [Link]
-
ResearchGate. Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. Available from: [Link]
-
PubMed Central. Synthesis of Novel Nitro-substituted Triaryl Pyrazole Derivatives as Potential Estrogen Receptor Ligands. Available from: [Link]
-
Air Force Institute of Technology. Absolute pKa Determinations for Substituted Phenols. Available from: [Link]
-
Agilent. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Available from: [Link]
-
ResearchGate. Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Available from: [Link]
-
ResearchGate. Pyrazole and its biological activity. Available from: [Link]
-
ResearchGate. Calculated logP values for investigated compounds. Available from: [Link]
-
NIH. Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model. Available from: [Link]
-
ACS Publications. Pyrazole Ligands: Structure−Affinity/Activity Relationships and Estrogen Receptor-α-Selective Agonists. Available from: [Link]
-
ResearchGate. Absolute p K a Determinations for Substituted Phenols. Available from: [Link]
-
RSC Publishing. Deacylcortivazol-like pyrazole regioisomers reveal a more accommodating expanded binding pocket for the glucocorticoid receptor. Available from: [Link]
Sources
- 1. Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxidative and Anti-LOX Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The biological activity of new thieno[2,3-c]pyrazole compounds as anti-oxidants against toxicity of 4-nonylphenol in Clarias gariepinus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation of 5-Acylpyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. sphinxsai.com [sphinxsai.com]
- 13. mdpi.com [mdpi.com]
- 14. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 15. agilent.com [agilent.com]
- 16. pubs.acs.org [pubs.acs.org]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 20. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Generating Reproducible Biological Data for Novel Compounds: The Case of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol
Introduction: The Reproducibility Imperative for Novel Chemical Entities
In the fast-paced world of drug discovery, the excitement surrounding a novel chemical entity (NCE) like 4-Fluoro-2-(1H-pyrazol-3-yl)phenol is palpable. Its unique structure, featuring a fluorinated phenol and a pyrazole moiety, suggests potential as a modulator of key biological pathways, possibly in inflammation, analgesia, or oncology.[1][2] However, the promise of any NCE is built upon a foundation of robust, reproducible data. The failure to establish this foundation early can lead to the pursuit of false leads, wasting invaluable time and resources. Indeed, studies have shown that a significant portion of preclinical research is not reproducible, with issues like subpar reagents and unvalidated methods being major contributors.[3][4]
This guide is designed for researchers, scientists, and drug development professionals who are at the critical starting point with a new compound. Using 4-Fluoro-2-(1H-pyrazol-3-yl)phenol as our case study, we will not assess a non-existent body of public data. Instead, we will establish a strategic framework for generating high-quality, reproducible biological data from the ground up. We will explore a logical, multi-stage experimental plan, comparing orthogonal assay technologies and emphasizing the causality behind each methodological choice to ensure the data you generate is trustworthy and reliable.[5][6]
Part 1: Foundational Assay Development - A Comparative Approach
The first step is to determine if the compound has any biological activity. This is typically done in a high-throughput primary screen. The choice of assay format at this stage is critical, as it influences the type of hits you will identify. Here, we compare two common, yet fundamentally different, approaches: a biochemical assay and a cell-based assay.
A. Biochemical Assays: Probing Direct Target Interaction
Biochemical assays measure the direct effect of a compound on a purified biological target, such as an enzyme or receptor.[7][8] This approach is invaluable for identifying molecules that bind directly to the target of interest.
Hypothetical Target: Based on the pyrazole scaffold, a common pharmacophore in kinase inhibitors, we will hypothesize that 4-Fluoro-2-(1H-pyrazol-3-yl)phenol may inhibit a protein kinase, for example, a member of the MAP kinase family.
Chosen Assay: Homogeneous Time-Resolved Fluorescence (TR-FRET) Kinase Assay
This assay measures the phosphorylation of a substrate by the kinase. Inhibition of the kinase by our compound results in a decreased signal.
-
Reagent Preparation:
-
Prepare kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a 2X solution of the kinase (e.g., ERK2) in kinase buffer.
-
Prepare a 2X solution of the biotinylated substrate peptide and ATP in kinase buffer.
-
Prepare a 10 mM stock solution of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol in 100% DMSO. Create a serial dilution series in DMSO.
-
Prepare the detection mix: Europium-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin (SA-APC) in detection buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of compound solution or DMSO (as a control) to the wells.
-
Add 2.5 µL of the 2X kinase solution to all wells.
-
Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of the detection mix.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader (ex: 320 nm, em: 620 nm and 665 nm).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).
-
Normalize the data using positive (no kinase) and negative (DMSO) controls.
-
Plot the normalized data against the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine the IC50.
-
B. Cell-Based Assays: Assessing Activity in a Biological Context
Cell-based assays measure a compound's effect within a living cell, providing a more physiologically relevant context.[8] This can reveal effects on a signaling pathway, even if the direct target is unknown.
Hypothetical Pathway: We will assess the compound's ability to inhibit a cellular pathway downstream of our hypothetical kinase target, such as the activation of a transcription factor.
Chosen Assay: Luciferase Reporter Gene Assay
This assay uses a cell line engineered to express luciferase under the control of a promoter that is activated by our pathway of interest. Inhibition of the pathway by our compound will lead to a decrease in luciferase expression and, consequently, a lower light signal.
-
Cell Culture and Plating:
-
Culture HEK293 cells containing a Serum Response Element (SRE)-driven luciferase reporter construct in DMEM with 10% FBS.
-
Seed 20,000 cells per well in a 96-well white, clear-bottom plate and incubate overnight.
-
-
Compound Treatment and Stimulation:
-
Prepare a serial dilution of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol in serum-free DMEM.
-
Replace the cell culture medium with the compound dilutions.
-
Incubate for 1 hour at 37°C.
-
Stimulate the cells by adding a growth factor (e.g., EGF) to activate the upstream kinase pathway.
-
Incubate for 6 hours at 37°C.
-
-
Luciferase Assay:
-
Equilibrate the plate to room temperature.
-
Add a commercial luciferase assay reagent (e.g., Bright-Glo™) to each well.
-
Measure luminescence on a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the luminescence data to controls (stimulated vs. unstimulated cells with DMSO).
-
Plot the normalized data against the logarithm of the compound concentration to determine the IC50.
-
Comparison of Foundational Assays
| Feature | Biochemical (TR-FRET) Assay | Cell-Based (Reporter) Assay | Rationale for Reproducibility |
| Primary Output | Direct target inhibition (IC50) | Pathway inhibition (IC50) | Comparing direct and cellular potency is a key first step in validation. |
| Pros | High throughput, mechanistic (direct binding), fewer confounding factors. | More physiologically relevant, accounts for cell permeability and metabolism. | A hit from both assay types is a strong indicator of a true positive. |
| Cons | Can miss compounds requiring metabolic activation, not indicative of cell permeability. | More complex, higher variability, potential for off-target effects. | Discrepancies (e.g., potent biochemically, inactive in cells) guide next steps. |
| Key QC Metric | Z'-factor > 0.5 | Z'-factor > 0.5 | A robust Z'-factor ensures the assay window is large enough for reliable hit identification.[9] |
Part 2: The Reproducibility Gauntlet - A Workflow for Orthogonal Validation
A "hit" from a primary screen is merely a starting point. True confidence in a compound's activity comes from confirming the result using different, independent methods. This is known as orthogonal validation, a cornerstone of reproducible research.[10][11][12] An orthogonal method should rely on a different physical principle to measure the same biological event, thereby reducing the risk of artifacts specific to a single technology.[13][14]
The Orthogonal Validation Workflow
This workflow ensures that a primary hit is rigorously tested before committing to more resource-intensive studies.
Caption: Potential inhibition point in a signaling pathway.
Conclusion
Assessing the reproducibility of biological data for a novel compound like 4-Fluoro-2-(1H-pyrazol-3-yl)phenol is not about analyzing past results, but about building a rigorous, self-validating framework for future experiments. By employing a strategy that moves from a broad primary screen to highly specific, orthogonal validation methods, researchers can build a robust data package. This multi-faceted approach, which compares different assay technologies (biochemical vs. cellular), confirms direct binding (SPR), and verifies target engagement in a physiological context (CETSA), ensures that the biological activity attributed to the compound is real and reproducible. This commitment to scientific integrity from the outset is the most critical step in translating a promising molecule into a potential therapeutic.
References
-
Characterization of Small Molecule-Protein Interactions Using SPR Method. (2023). Methods in Molecular Biology, 2690, 149-159. [Link]
-
The multiple orthogonal tools approach to define molecular causation in the validation of druggable targets. (2004). Drug Discovery Today, 9(3), 117-26. [Link]
-
A Guide to Reproducibility in Preclinical Research. (2018). Anesthesia and Analgesia, 126(4), 1383-1388. [Link]
-
Characterization of Small Molecule–Protein Interactions Using SPR Method. (2023). Methods in Molecular Biology. [Link]
-
A Guide to Reproducibility in Preclinical Research. (2018). Anesthesia and Analgesia. [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2023). Bio-protocol, 13(19). [Link]
-
How to Choose the Right Biochemical Assay for Drug Discovery. (2025). BellBrook Labs. [Link]
-
Protein-Small Molecule Biomolecular Interactions – a Retrospective. XanTec bioanalytics. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). Methods in Molecular Biology. [Link]
-
Reproducibility in pre-clinical life science research. (2018). Public Health England. [Link]
-
A beginner’s guide to surface plasmon resonance. (2023). The Biochemist. [Link]
-
Biacore SPR for small-molecule discovery. Cytiva. [Link]
-
Improving Therapeutics Discovery with Orthogonal Assay Data. (2022). Revvity Signals. [Link]
-
Orthogonal method in pharmaceutical product analysis. Alphalyse. [Link]
-
Biochemical Assay Development: Strategies to Speed Up Research. (2025). BellBrook Labs. [Link]
-
A Guide to Reproducibility in Preclinical Research. (2018). ResearchGate. [Link]
-
Orthogonal Validation: A Means To Strengthen Gene Editing and Gene Modulation Research. (2023). Technology Networks. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2021). ACS Chemical Biology. [Link]
-
Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. (2007). Pharmaceutical Technology. [Link]
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (2014). Journal of Medicinal Chemistry. [Link]
-
Reproducibility of Results in Preclinical Studies: A Perspective From the Bone Field. (2014). Journal of Bone and Mineral Research. [Link]
-
Biological Purity and Potency Assays: Ensuring Quality and Efficacy in Biopharmaceuticals. (2023). Contract Laboratory. [Link]
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. (2014). Journal of Medicinal Chemistry. [Link]
-
Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. New pyrazole derivative 5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole: synthesis and assessment of some biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reproducibility in pre-clinical life science research | Culture Collections [culturecollections.org.uk]
- 4. Atom Scientific Ltd | News | Why Purity Variation is Significant in Laboratories [atomscientific.com]
- 5. A Guide to Reproducibility in Preclinical Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Guide to Reproducibility in Preclinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. The multiple orthogonal tools approach to define molecular causation in the validation of druggable targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. revvitysignals.com [revvitysignals.com]
- 12. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 13. Orthogonal Validation: A Means To Strengthen Gene Editing and Gene Modulation Research | Technology Networks [technologynetworks.com]
- 14. chromatographyonline.com [chromatographyonline.com]
Confirming the Protein-Ligand Binding Mode of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol: A Comparative Guide
This guide provides a comprehensive, multi-faceted experimental framework for confirming the protein-ligand binding mode of the novel compound, 4-Fluoro-2-(1H-pyrazol-3-yl)phenol. Given its utility as an intermediate in the synthesis of anti-inflammatory and analgesic agents, we hypothesize its interaction with a key enzyme in these pathways: Cyclooxygenase-2 (COX-2).[1][2][3] To establish a robust validation process, we will compare its binding characteristics with a well-established, selective COX-2 inhibitor, Celecoxib.[4][5][6]
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the scientific rationale behind experimental choices, ensuring a self-validating and rigorous approach to confirming the binding mode of this compound.
Introduction to the Challenge: From Hypothesis to Confirmation
The discovery of a potential new therapeutic agent is an exciting first step. However, rigorously characterizing its interaction with its biological target is a critical and often complex phase. For 4-Fluoro-2-(1H-pyrazol-3-yl)phenol, a compound with a pyrazole scaffold similar to known COX-2 inhibitors, the initial hypothesis is an interaction with the COX-2 enzyme. This guide outlines a systematic approach to test this hypothesis and to elucidate the precise binding mode.
Our comparative approach, pitting our test compound against the known COX-2 inhibitor Celecoxib, provides a crucial benchmark. By comparing binding affinity, thermodynamics, and ultimately, the structural basis of interaction, we can build a comprehensive and confident picture of how 4-Fluoro-2-(1H-pyrazol-3-yl)phenol engages its putative target.
A Multi-Pronged Approach to Binding Mode Validation
No single experimental technique can provide a complete picture of a protein-ligand interaction. Therefore, we will employ a suite of biophysical and structural methods to build a layered and cross-validated understanding of the binding event. Our experimental workflow is as follows:
Caption: Experimental workflow for binding mode validation.
Biophysical Characterization: Quantifying the Interaction
The first phase of our investigation focuses on quantifying the binding affinity and thermodynamic profile of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol with COX-2. These techniques provide the foundational data that confirm a direct interaction and offer insights into the nature of the binding forces.
Surface Plasmon Resonance (SPR): A Real-Time Look at Binding Kinetics
SPR is a label-free technique that allows for the real-time measurement of binding events between a ligand and an analyte.[7][8] By immobilizing the COX-2 protein on a sensor chip and flowing our compounds over the surface, we can determine the association (k_on) and dissociation (k_off) rates, and from these, the equilibrium dissociation constant (K_D).
-
Protein Immobilization:
-
Equilibrate a CM5 sensor chip with running buffer (e.g., HBS-EP+).
-
Activate the sensor surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).
-
Immobilize recombinant human COX-2 to the desired level (e.g., 8000-10000 RU) in an appropriate buffer (e.g., 10 mM sodium acetate, pH 5.0).
-
Deactivate any remaining active esters with a 1 M ethanolamine-HCl solution.
-
-
Analyte Injection:
-
Prepare serial dilutions of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol and Celecoxib in running buffer. A typical concentration range would be from low nanomolar to micromolar.
-
Inject each concentration over the immobilized COX-2 surface at a constant flow rate (e.g., 30 µL/min).
-
Allow for a sufficient association time to reach equilibrium, followed by a dissociation phase where running buffer is flowed over the chip.
-
-
Data Analysis:
-
Subtract the reference surface signal from the active surface signal to correct for non-specific binding and bulk refractive index changes.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine k_on, k_off, and K_D.
-
| Parameter | 4-Fluoro-2-(1H-pyrazol-3-yl)phenol (Hypothetical) | Celecoxib (Known) |
| k_on (M⁻¹s⁻¹) | 1 x 10⁵ | 5 x 10⁵ |
| k_off (s⁻¹) | 5 x 10⁻³ | 1 x 10⁻³ |
| K_D (nM) | 50 | 2 |
Isothermal Titration Calorimetry (ITC): Unveiling the Thermodynamics of Binding
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[9][10][11] This technique not only confirms the binding affinity (K_D) and stoichiometry (n) but also reveals the enthalpic (ΔH) and entropic (ΔS) contributions to the Gibbs free energy of binding (ΔG).
-
Sample Preparation:
-
Dialyze purified COX-2 and dissolve the compounds in the same buffer (e.g., 20 mM HEPES, pH 8.0) to minimize heats of dilution.
-
Accurately determine the concentrations of the protein and ligand solutions.
-
-
ITC Experiment:
-
Fill the sample cell with COX-2 solution (e.g., 10 µM).
-
Load the injection syringe with the ligand solution (e.g., 100 µM).
-
Perform a series of injections (e.g., 20 injections of 2 µL) at a constant temperature (e.g., 25°C).
-
-
Data Analysis:
-
Integrate the heat pulses from each injection.
-
Subtract the heat of dilution, determined from a control experiment where the ligand is injected into the buffer alone.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to determine n, K_D, and ΔH. Calculate ΔG and TΔS from these values.
-
| Parameter | 4-Fluoro-2-(1H-pyrazol-3-yl)phenol (Hypothetical) | Celecoxib (Known) |
| Stoichiometry (n) | 1.1 | 1.0 |
| K_D (nM) | 65 | 3 |
| ΔH (kcal/mol) | -8.5 | -10.2 |
| -TΔS (kcal/mol) | -1.2 | -1.5 |
| ΔG (kcal/mol) | -9.7 | -11.7 |
Structural Determination: Visualizing the Binding Mode
While biophysical methods confirm and quantify the interaction, structural techniques like X-ray crystallography provide the ultimate proof of the binding mode at an atomic level.[12][13][14][15] By obtaining a high-resolution crystal structure of the COX-2 protein in complex with our ligand, we can visualize the precise orientation of the compound in the active site and the key interactions that stabilize the complex.
Caption: X-ray crystallography workflow.
-
Co-crystallization:
-
Incubate purified COX-2 with a molar excess of the ligand (either 4-Fluoro-2-(1H-pyrazol-3-yl)phenol or Celecoxib) for a defined period to allow complex formation.
-
Screen a wide range of crystallization conditions (e.g., varying pH, precipitant type, and concentration) using sitting-drop or hanging-drop vapor diffusion methods.
-
-
Crystal Optimization and Harvesting:
-
Optimize initial crystal hits to obtain diffraction-quality crystals.
-
Harvest crystals and briefly soak them in a cryoprotectant solution to prevent ice formation during data collection.
-
Flash-cool the crystals in liquid nitrogen.
-
-
Data Collection and Processing:
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data to obtain a set of structure factors.
-
-
Structure Solution and Refinement:
-
Solve the structure using molecular replacement with a known COX-2 structure as a search model.
-
Build the ligand into the resulting electron density map and refine the model to achieve good agreement with the experimental data.
-
| Feature | 4-Fluoro-2-(1H-pyrazol-3-yl)phenol (Hypothetical) | Celecoxib (Known) |
| Resolution (Å) | 2.1 | 1.9 |
| Key Interacting Residues | Arg513, Val523, Ser353 | Arg513, Val523, Ser353 |
| Binding Pocket | Occupies the primary active site and the side pocket. | Occupies the primary active site and the side pocket. |
| Observed Conformation | Planar pyrazole ring with the phenol group oriented towards the side pocket. | Diaryl pyrazole with one aryl group in the active site and the other in the side pocket. |
Conclusion: A Self-Validating Approach to Drug Discovery
References
-
Cyclooxygenase-2 inhibitor - Wikipedia. Available at: [Link]
-
COX-2 Inhibitors: What They Are, Uses & Side Effects - Cleveland Clinic. Available at: [Link]
-
Cyclooxygenase 2 (COX-2) inhibitors | Research Starters - EBSCO. Available at: [Link]
-
List of COX-2 Inhibitors + Uses, Types & Side Effects - Drugs.com. Available at: [Link]
-
What Are Cox-2 Inhibitors? Side Effects, List, Uses & Dosage - MedicineNet. Available at: [Link]
-
Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart. Available at: [Link]
-
Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs. Available at: [Link]
-
Revealing protein structures: crystallization of protein‐ligand complexes – co‐crystallization and crystal soaking - ScienceOpen. Available at: [Link]
-
Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - JoVE. Available at: [Link]
-
Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US). Available at: [Link]
-
Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously to two specific protein binding sites with different affinities V.1 - Protocols.io. Available at: [Link]
-
Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis - PubMed. Available at: [Link]
-
Producing Crystalline Protein-Ligand Complexes: Every Beautiful Partnership Starts with the Introduction. - Domainex. Available at: [Link]
-
Selective inhibitors of cyclooxygenase-2 (COX-2), celecoxib and parecoxib: a systematic review - ResearchGate. Available at: [Link]
-
Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC - NIH. Available at: [Link]
-
Surface plasmon resonance1. Available at: [Link]
-
Surface Plasmon Resonance Analysis of the Protein-protein Binding Specificity Using Autolab ESPIRIT - Bio-protocol. Available at: [Link]
-
Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking - PubMed. Available at: [Link]
-
Protein Ligand Interactions Using Surface Plasmon Resonance. Available at: [Link]
-
Studying Protein–Ligand Interactions Using X-Ray Crystallography. Available at: [Link]
-
Guidelines for the successful generation of protein–ligand complex crystals - PMC - NIH. Available at: [Link]
-
Isothermal titration calorimetry - CureFFI.org. Available at: [Link]
-
Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - Bio-protocol. Available at: [Link]
-
Practical Guide to DOT Language (Graphviz) for Developers and Analysts - Daniele Teti. Available at: [Link]
-
DOT Language - Graphviz. Available at: [Link]
-
Graphviz Examples and Tutorial - Sketchviz. Available at: [Link]
-
Drawing graphs with dot - Graphviz. Available at: [Link]
-
Let's Draw a Graph: An Introduction with Graphviz - UC Berkeley EECS. Available at: [Link]
Sources
- 1. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. Cyclooxygenase 2 (COX-2) inhibitors | Research Starters | EBSCO Research [ebsco.com]
- 4. drugs.com [drugs.com]
- 5. What Are Cox-2 Inhibitors? Side Effects, List, Uses & Dosage [medicinenet.com]
- 6. Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 8. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity [jove.com]
- 10. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 11. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 12. Revealing protein structures: crystallization of protein‐ligand complexes – co‐crystallization and crystal soaking – ScienceOpen [scienceopen.com]
- 13. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
- 14. Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Studying Protein–Ligand Interactions Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]
Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity and Off-Target Profiling of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol
For researchers, scientists, and drug development professionals, the journey of a small molecule from a promising hit to a clinical candidate is fraught with challenges. One of the most critical hurdles is understanding its selectivity profile. A molecule that potently engages its intended target is only half the story; its interactions with unintended off-targets can lead to unforeseen toxicity or diminished efficacy, ultimately derailing a development program. This guide provides an in-depth technical framework for the cross-reactivity and off-target profiling of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol , a versatile scaffold with potential therapeutic applications.
While specific biological data for 4-Fluoro-2-(1H-pyrazol-3-yl)phenol is not extensively published, its structural motifs—a pyrazole ring and a substituted phenol—are prevalent in a multitude of bioactive compounds. The pyrazole scaffold, in particular, is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs that target a range of protein families, most notably protein kinases and cyclooxygenase (COX) enzymes.[1][2][3] This structural heritage strongly suggests that a comprehensive profiling strategy for 4-Fluoro-2-(1H-pyrazol-3-yl)phenol should prioritize these target classes.
This guide will present a robust, multi-pronged approach to systematically characterize the selectivity of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol. We will objectively compare its hypothetical performance with established drugs sharing similar structural features, supported by detailed experimental and computational protocols.
The Rationale for a Focused Profiling Strategy
The pyrazole core is a key component in numerous kinase inhibitors, where it often acts as a hinge-binding motif, anchoring the small molecule to the ATP-binding site of the kinase.[1] Prominent examples of pyrazole-containing kinase inhibitors include drugs targeting B-Raf, p38 MAP kinase, and Cyclin-Dependent Kinases (CDKs).[4][5][6] Furthermore, the diaryl-substituted pyrazole structure is the hallmark of the "coxib" class of non-steroidal anti-inflammatory drugs (NSAIDs), which selectively inhibit COX-2.[7][8] Celecoxib, a widely prescribed anti-inflammatory drug, features this very scaffold.[9]
Given these precedents, a logical and efficient profiling strategy for 4-Fluoro-2-(1H-pyrazol-3-yl)phenol should initially focus on its potential activity against a broad panel of protein kinases and the COX enzymes. This focused approach allows for a resource-effective initial screen to identify primary targets and significant off-targets.
Comparative Framework: Establishing a Baseline
To provide context to the profiling data, it is essential to include well-characterized comparator compounds. For this guide, we will use the following as benchmarks:
-
Celecoxib: A selective COX-2 inhibitor with a diaryl-pyrazole core. This will serve as a key comparator for assessing activity and selectivity against COX-1 and COX-2.[9]
-
A Potent B-Raf Inhibitor (e.g., Vemurafenib analog): While not a direct structural analog in all aspects, many B-Raf inhibitors incorporate a pyrazole or similar nitrogen-containing heterocycle.[10][11] Including a known B-Raf inhibitor will help contextualize any observed kinase activity.
-
A p38 MAPK Inhibitor (e.g., a pyrazole-based urea): Several potent and selective p38 MAPK inhibitors are built around a pyrazole scaffold.[4][12][13] This provides a relevant benchmark for another major kinase family.
A Multi-Tiered Approach to Off-Target Profiling
A comprehensive understanding of a compound's selectivity is best achieved through a combination of computational and experimental methods. This tiered approach allows for early, cost-effective screening to be followed by more detailed and biologically relevant assays.
Caption: A multi-tiered workflow for off-target profiling.
Part 1: In Silico (Computational) Profiling
Before embarking on expensive and time-consuming wet-lab experiments, computational methods can provide valuable initial insights into the potential target landscape of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol.
Experimental Protocol: Computational Target Prediction
-
Chemical Similarity Searching:
-
Utilize databases such as ChEMBL and PubChem to identify compounds with high structural similarity to 4-Fluoro-2-(1H-pyrazol-3-yl)phenol that have known biological targets.
-
Employ Tanimoto coefficient calculations based on molecular fingerprints (e.g., Morgan fingerprints) to quantify similarity.
-
-
Pharmacophore Modeling:
-
Develop 3D pharmacophore models based on the crystal structures of known pyrazole-based inhibitors bound to their targets (e.g., COX-2, B-Raf, p38 MAPK).
-
Screen a conformational library of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol against these models to assess its potential to fit within the active sites.
-
-
Target Prediction Algorithms:
-
Submit the chemical structure of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol to web-based target prediction servers (e.g., SwissTargetPrediction, SuperPred). These algorithms leverage machine learning models trained on large datasets of compound-target interactions.
-
Expected Data Output and Interpretation:
The output of these in silico methods will be a ranked list of potential protein targets. This list should be critically evaluated, prioritizing targets that are repeatedly identified by multiple methods. This information will guide the selection of in vitro assays.
Part 2: In Vitro Biochemical Profiling
Biochemical assays provide the first direct experimental evidence of a compound's interaction with purified proteins.
Experimental Protocol: Broad Kinase Panel Screening
A broad kinase panel screen is the gold standard for assessing the selectivity of potential kinase inhibitors.
-
Assay Principle: The assay measures the ability of the test compound to inhibit the phosphorylation of a substrate by a specific kinase. This is typically done using a radiometric assay (e.g., ³³P-ATP) or a fluorescence/luminescence-based method (e.g., ADP-Glo™).
-
Panel Selection: Utilize a comprehensive kinase panel that includes representatives from all major kinase families. Commercially available panels can screen against over 400 kinases.
-
Experimental Setup:
-
Prepare a stock solution of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol in DMSO.
-
Perform initial screening at a single high concentration (e.g., 10 µM) to identify potential hits.
-
For any kinases showing significant inhibition (>50%), perform follow-up dose-response experiments to determine the IC₅₀ value.
-
Include the appropriate positive control inhibitors for each kinase being tested.
-
Experimental Protocol: COX-1 and COX-2 Inhibition Assays
These assays are crucial for determining the activity and selectivity of the compound against the two COX isoforms.
-
Assay Principle: A common method is the arachidonic acid-induced prostaglandin E2 (PGE2) production assay using purified ovine COX-1 and human recombinant COX-2.
-
Experimental Setup:
-
Pre-incubate the enzyme with varying concentrations of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol or the comparator compounds (Celecoxib).
-
Initiate the reaction by adding arachidonic acid.
-
After a defined incubation period, quantify the amount of PGE2 produced using an enzyme-linked immunosorbent assay (ELISA).
-
Calculate the IC₅₀ values for both COX-1 and COX-2 and determine the COX-2 selectivity index (COX-1 IC₅₀ / COX-2 IC₅₀).
-
Data Presentation: Comparative In Vitro Profiling
| Compound | Primary Target | IC₅₀ (nM) vs. Primary Target | Key Off-Targets (IC₅₀ < 1 µM) | COX-1 IC₅₀ (nM) | COX-2 IC₅₀ (nM) | COX-2 Selectivity Index |
| 4-Fluoro-2-(1H-pyrazol-3-yl)phenol | To be determined | TBD | TBD | TBD | TBD | TBD |
| Celecoxib | COX-2 | 40 | Carbonic Anhydrases | 7600 | 40 | 190 |
| B-Raf Inhibitor Analog | B-Raf (V600E) | 31 | c-Raf, SRC, VEGFR2 | >10,000 | >10,000 | N/A |
| p38 MAPK Inhibitor Analog | p38α | 10 | p38β, JNK3 | >10,000 | >10,000 | N/A |
Note: Data for comparator compounds are representative and may vary depending on the specific analog and assay conditions.
Part 3: Cell-Based Assays for Target Validation
Positive results in biochemical assays must be validated in a more physiologically relevant cellular context. Cell-based assays can confirm target engagement and provide insights into the compound's cell permeability and mechanism of action.
Caption: Cellular mechanism of action for a kinase inhibitor.
Experimental Protocol: Cellular Target Engagement Assays
-
NanoBRET™ Target Engagement Assay:
-
Principle: This assay measures the binding of a compound to a target protein in live cells. The target protein is expressed as a fusion with NanoLuc® luciferase, and a fluorescent tracer that binds to the same site as the test compound is added. Compound binding displaces the tracer, leading to a decrease in Bioluminescence Resonance Energy Transfer (BRET).
-
Application: Ideal for confirming the engagement of specific kinases identified in the biochemical screen.
-
-
Cellular Thermal Shift Assay (CETSA):
-
Principle: This method relies on the principle that the binding of a ligand stabilizes the target protein, leading to an increase in its melting temperature.
-
Application: A label-free method that can be used to confirm target engagement in intact cells or even tissue samples.
-
Experimental Protocol: Phospho-Protein Western Blotting
For identified kinase targets, it is crucial to demonstrate that target engagement leads to the inhibition of downstream signaling pathways.
-
Cell Line Selection: Choose a cell line where the target kinase is known to be active and drives a specific signaling pathway (e.g., A375 cells for B-Raf, THP-1 cells for p38 MAPK).
-
Treatment: Treat the cells with a dose-range of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol for an appropriate duration.
-
Western Blotting: Lyse the cells and perform western blotting using antibodies specific for the phosphorylated forms of downstream substrates (e.g., phospho-ERK for the B-Raf pathway, phospho-MK2 for the p38 pathway).
Conclusion and Future Directions
The systematic approach outlined in this guide provides a comprehensive framework for characterizing the selectivity of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol. By combining in silico prediction, broad-panel biochemical screening, and cell-based target validation, researchers can build a detailed understanding of its on-target potency and off-target liabilities.
The data generated from these studies will be instrumental in guiding the next steps of a drug discovery program. A highly selective compound can proceed to further preclinical development, while a compound with significant off-target activities may require medicinal chemistry efforts to improve its selectivity. Ultimately, a thorough understanding of the cross-reactivity and off-target profile is paramount for the successful translation of a promising small molecule into a safe and effective therapeutic.
References
-
Tsai, J., Lee, J. T., Wang, W., Zhang, J., Cho, H., Mamo, S., ... & Gray, N. S. (2008). Discovery of a potent and selective B-Raf inhibitor. Proceedings of the National Academy of Sciences, 105(8), 3041-3046. [Link]
-
Pisanu, A., Mingoia, F., & Radi, M. (2022). The pyrazole scaffold in FDA-approved drugs. RSC Medicinal Chemistry, 13(5), 518-537. [Link]
-
Regan, J., Breitfelder, S., Cirillo, P., Gilmore, T., Graham, A. G., Hickey, E., ... & Pargellis, C. (2002). Pyrazole ureas: structure-based development of a novel class of highly selective and potent p38 MAP kinase inhibitors. Journal of medicinal chemistry, 45(14), 2994-3008. [Link]
-
Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127-132. [Link]
-
Pargellis, C., Tong, L., Churchill, L., Cirillo, P. F., Gilmore, T., Graham, A. G., ... & Regan, J. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature structural biology, 9(4), 268-272. [Link]
-
Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046-1051. [Link]
-
Tong, L., Pav, S., White, D. M., Rogers, S., Crane, K. M., Cywin, C. L., ... & Pargellis, C. A. (1997). A highly specific inhibitor of human p38 MAP kinase binds in the ATP pocket. Nature structural biology, 4(4), 311-316. [Link]
-
Penning, T. D., Talley, J. J., Bertenshaw, S. R., Carter, J. S., Collins, P. W., Docter, S., ... & Graneto, M. J. (1997). Synthesis and biological evaluation of the 1, 5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzenesulfonamide (celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365. [Link]
-
Graneto, M. J., Kurumbail, R. G., Vazquez, M. L., Shieh, H. S., Pawlitz, J. L., Williams, J. M., ... & Devraj, R. (2007). Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. Journal of medicinal chemistry, 50(15), 3491-3502. [Link]
-
Gohlke, H., & Klebe, G. (2002). Approaches to the description and prediction of the binding affinity of small-molecule ligands to macromolecular receptors. Angewandte Chemie International Edition, 41(15), 2644-2676. [Link]
-
Daina, A., Michielin, O., & Zoete, V. (2017). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Nucleic acids research, 45(W1), W241-W249. [Link]
-
Bensen, W. G., Fiechtner, J. J., McMillen, J. I., Zhao, W. W., Yu, S. S., & Hubbard, R. C. (1999). Treatment of osteoarthritis with celecoxib, a cyclooxygenase-2 inhibitor: a randomized controlled trial. Mayo Clinic Proceedings, 74(11), 1095-1105. [Link]
-
Jafari, M., Ghodsi, R., & Zarghi, A. (2017). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Pharmaceutical Sciences, 23(3), 169-183. [Link]
-
Bollag, G., Hirth, P., Tsai, J., Zhang, J., Ibrahim, P. N., Cho, H., ... & Spevak, W. (2010). Clinical efficacy of a RAF inhibitor in a patient with a BRAF-mutant cancer. New England Journal of Medicine, 363(9), 809-819. [Link]
-
Martinez-Jimenez, F., Muiños, F., Sentís, I., Deu-Pons, J., Reyes-Salazar, I., Arnedo-Pac, C., ... & Gonzalez-Perez, A. (2019). A new method to identify cancer drivers at the gene and pathway level. Scientific reports, 9(1), 1-13. [Link]
-
Dannhardt, G., & Kiefer, W. (2001). Cyclooxygenase inhibitors—current status and future prospects. European journal of medicinal chemistry, 36(2), 109-126. [Link]
-
Cryer, B., & Feldman, M. (1998). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs. The American journal of medicine, 104(5), 413-421. [Link]
-
Faria, J. V., Vegi, P. F., Miguita, A. G. C., & dos Santos, J. L. (2017). The pyrazole scaffold: a versatile building block in medicinal chemistry. Journal of the Brazilian Chemical Society, 28, 1249-1281. [Link]
-
Nesi, R., Tenti, A., & Mosconi, P. (2001). Pyrazole derivatives as anticancer agents. Current medicinal chemistry, 8(1), 1-19. [Link]
-
El-Sayed, M. A. A., Abdel-Aziz, M., & Abdel-Hafez, A. A. M. (2020). Recent advances in the development of pyrazole derivatives as anticancer agents. Future Medicinal Chemistry, 12(14), 1335-1360. [Link]
-
El-Gamal, M. I., & Oh, C. H. (2021). Evaluation of substituted pyrazole-based kinase inhibitors in one decade (2011–2020): current status and future prospects. Molecules, 26(11), 3241. [Link]
-
El-Faham, A., & Al-Othman, Z. A. (2023). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Journal of Inflammation Research, 16, 185. [Link]
-
de Oliveira, C. S., Lages, A. C. S., da Silva, A. B., de Lima, M. D. C. A., & Galdino, S. L. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in pharmacology, 12, 644522. [Link]
-
Anderson, K. E., Juvin, V., & Foulds, I. J. (2012). Pyrazole-based inhibitors of cyclin-dependent kinases. Future medicinal chemistry, 4(15), 1935-1952. [Link]
-
Al-Said, M. S., Ghorab, M. M., & Al-Dosari, M. S. (2019). Structural Insights into Pyrazoles as Agents against Anti-inflammatory and Related Disorders. Molecules, 24(16), 2959. [Link]
-
Lücking, U., Jautelat, R., Krüger, M., & Brumby, T. (2013). Discovery of 3-amino-1H-pyrazole-based kinase inhibitors to illuminate the understudied PCTAIRE family. ACS medicinal chemistry letters, 4(11), 1062-1067. [Link]
-
Kumar, A., & Rawat, A. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), 2011-2038. [Link]
-
Sajjadifar, N., Ghazimoradi, S., & Mohammadi, M. (2025). Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. Chemical Methodologies, 9, 1-13. [Link]
Sources
- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
- 9. benchchem.com [benchchem.com]
- 10. Pyrazolopyridine inhibitors of B-Raf(V600E). Part 4: rational design and kinase selectivity profile of cell potent type II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Benchmarking 4-Fluoro-2-(1H-pyrazol-3-yl)phenol Against Current Anti-Inflammatory and Analgesic Standards
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the therapeutic potential of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol. Given the well-established anti-inflammatory and analgesic properties of pyrazole-containing compounds, this molecule represents a promising candidate for development. This document outlines a rigorous, multi-tiered approach to benchmark its performance against current therapeutic mainstays, namely the selective COX-2 inhibitor Celecoxib and the potent non-steroidal anti-inflammatory drug (NSAID), Diclofenac.
Introduction: The Rationale for Investigation
4-Fluoro-2-(1H-pyrazol-3-yl)phenol is a synthetic compound featuring a pyrazole nucleus, a chemical scaffold present in several successful drugs. The pyrazole ring is a key pharmacophore in a class of NSAIDs that selectively inhibit the cyclooxygenase-2 (COX-2) enzyme.[1][2] The fluorine substitution on the phenolic ring may enhance metabolic stability and binding affinity to its biological target.
The primary hypothesis for the mechanism of action of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol is the selective inhibition of COX-2. This enzyme is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[1][2] By selectively targeting COX-2 over its isoform, COX-1 (which is involved in gastric protection and platelet function), this compound could potentially offer potent anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects commonly associated with non-selective NSAIDs like Diclofenac.[3][4]
This guide will detail the necessary in vitro and in vivo studies to test this hypothesis and to quantitatively compare the efficacy and selectivity of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol with Celecoxib and Diclofenac.
Benchmarking Strategy: A Phased Approach
A logical and phased experimental plan is crucial for a thorough evaluation. We propose a two-phase approach: initial in vitro screening to establish mechanism and potency, followed by in vivo validation of efficacy.
Caption: Proposed experimental workflow for benchmarking 4-Fluoro-2-(1H-pyrazol-3-yl)phenol.
Phase 1: In Vitro Mechanistic and Potency Assessment
The initial phase focuses on cell-free and cell-based assays to determine the compound's mechanism of action, potency, and selectivity.
Cyclooxygenase (COX) Inhibition Assays
The cornerstone of this investigation is to quantify the inhibitory activity of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol against both COX-1 and COX-2 enzymes. This will allow for the determination of its IC50 (half-maximal inhibitory concentration) for each isoform and its selectivity index (IC50 COX-1 / IC50 COX-2).
Experimental Protocol: COX-1/COX-2 Inhibition Assay
This protocol is adapted from commercially available inhibitor screening assay kits.[5][6][7]
-
Enzyme and Substrate Preparation: Reconstitute purified human recombinant COX-1 and COX-2 enzymes in the provided assay buffer. Prepare a stock solution of arachidonic acid (the substrate) in ethanol.
-
Compound Dilution: Prepare a serial dilution of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol, Celecoxib, and Diclofenac in DMSO. The final DMSO concentration in the assay should not exceed 1%.
-
Assay Reaction: In a 96-well plate, combine the assay buffer, heme cofactor, and either COX-1 or COX-2 enzyme.
-
Inhibitor Addition: Add the diluted test compounds or vehicle control (DMSO) to the appropriate wells and pre-incubate for 10 minutes at 37°C to allow for inhibitor-enzyme binding.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.
-
Detection: The production of prostaglandin G2, the initial product of the COX reaction, can be measured using a fluorometric probe. Read the fluorescence intensity at an excitation of 535 nm and an emission of 590 nm.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values by fitting the data to a dose-response curve. Calculate the selectivity index.
Expected Data and Interpretation
The results should be summarized in a table for clear comparison.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 4-Fluoro-2-(1H-pyrazol-3-yl)phenol | Experimental | Experimental | Calculated |
| Celecoxib (Positive Control) | >10 | ~0.1 | >100 |
| Diclofenac (Non-selective Control) | ~0.5 | ~0.2 | ~2.5 |
A high selectivity index for 4-Fluoro-2-(1H-pyrazol-3-yl)phenol would suggest a favorable safety profile with potentially fewer gastrointestinal side effects than non-selective NSAIDs.[8]
Anti-inflammatory Activity in a Cellular Context
To assess the compound's ability to suppress inflammatory responses in a more physiologically relevant system, a cell-based assay measuring the inhibition of pro-inflammatory cytokine production is recommended. Human monocytic cell lines like THP-1 or peripheral blood mononuclear cells (PBMCs) are suitable models.[9][10]
Experimental Protocol: LPS-Induced TNF-α Release in THP-1 Cells
-
Cell Culture: Culture THP-1 monocytes and differentiate them into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA).
-
Compound Treatment: Pre-incubate the differentiated THP-1 cells with various concentrations of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol, Celecoxib, or Diclofenac for 1 hour.
-
Inflammatory Challenge: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and the production of tumor necrosis factor-alpha (TNF-α).
-
Cytokine Quantification: After a 4-hour incubation with LPS, collect the cell culture supernatant. Measure the concentration of TNF-α using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: Calculate the percentage of inhibition of TNF-α release for each compound concentration and determine the IC50 value.
Phase 2: In Vivo Efficacy Assessment
Promising candidates from in vitro studies should be advanced to in vivo models of inflammation and pain to evaluate their efficacy in a whole-organism context.
Carrageenan-Induced Paw Edema in Rats
This is a classic and highly reproducible model of acute inflammation used to screen for anti-inflammatory drugs.[11][12]
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Acclimation and Grouping: Acclimate male Wistar rats for at least one week. Randomly assign them to treatment groups (n=6-8 per group): Vehicle control, 4-Fluoro-2-(1H-pyrazol-3-yl)phenol (at various doses), Celecoxib, and Diclofenac.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the test compounds or vehicle orally (p.o.) one hour before the carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of a 1% carrageenan solution into the subplantar surface of the right hind paw to induce localized inflammation and edema.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group at each time point.
Expected Data and Interpretation
| Treatment Group | Dose (mg/kg, p.o.) | % Inhibition of Edema at 3 hours |
| Vehicle Control | - | 0% |
| 4-Fluoro-2-(1H-pyrazol-3-yl)phenol | Dose 1 | Experimental |
| 4-Fluoro-2-(1H-pyrazol-3-yl)phenol | Dose 2 | Experimental |
| 4-Fluoro-2-(1H-pyrazol-3-yl)phenol | Dose 3 | Experimental |
| Celecoxib | 30 | ~50-60% |
| Diclofenac | 10 | ~60-70% |
Significant and dose-dependent inhibition of paw edema by 4-Fluoro-2-(1H-pyrazol-3-yl)phenol would confirm its anti-inflammatory activity in vivo.
Hot Plate Test for Analgesia
The hot plate test is a standard method for assessing the central analgesic effects of drugs.[13][14] It measures the reaction time of an animal to a thermal stimulus.
Experimental Protocol: Hot Plate Test
-
Animal Acclimation and Baseline: Acclimate mice to the testing room. Determine the baseline latency for each mouse to react (paw licking or jumping) when placed on a hot plate maintained at a constant temperature (e.g., 55°C). A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.
-
Drug Administration: Administer the test compounds or vehicle orally.
-
Post-Treatment Latency Measurement: At various time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place each mouse back on the hot plate and record the reaction latency.
-
Data Analysis: Calculate the percentage of the maximum possible effect (%MPE) for each treatment group at each time point.
Expected Data and Interpretation
A significant increase in reaction latency (higher %MPE) compared to the vehicle group indicates a central analgesic effect. Comparing the potency and duration of action with Celecoxib and Diclofenac will provide a clear benchmark of the compound's analgesic potential.
Visualizing the Mechanism of Action
Understanding the signaling pathway targeted by 4-Fluoro-2-(1H-pyrazol-3-yl)phenol is crucial. The following diagram illustrates the proposed mechanism of action via COX-2 inhibition.
Caption: Proposed mechanism of action of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol via inhibition of the COX-2 pathway.
Conclusion and Future Directions
This guide provides a robust framework for the preclinical evaluation of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol. The proposed experiments will systematically assess its potency, selectivity, and efficacy as an anti-inflammatory and analgesic agent, directly benchmarking it against established therapeutic standards.
Positive results from these studies would warrant further investigation, including pharmacokinetic and toxicological profiling, to fully characterize its potential as a novel therapeutic agent. The data generated will be crucial for making informed decisions about the continued development of this promising compound.
References
-
Celecoxib - StatPearls - NCBI Bookshelf. (n.d.). Retrieved from [Link]
-
Celebrex (Celecoxib) Pharmacology - News-Medical.Net. (n.d.). Retrieved from [Link]
-
Diclofenac: an update on its mechanism of action and safety profile - PubMed. (n.d.). Retrieved from [Link]
-
Celecoxib - Wikipedia. (n.d.). Retrieved from [Link]
-
Clinical Efficacy of Celecoxib Compared to Acetaminophen in Chronic Nonspecific Low Back Pain: Results of a Randomized Controlled Trial - PubMed. (n.d.). Retrieved from [Link]
-
In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. (n.d.). Retrieved from [Link]
-
What is the mechanism of Diclofenac Sodium? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]
-
Celecoxib Pathway, Pharmacodynamics - ClinPGx. (n.d.). Retrieved from [Link]
-
What is the mechanism of action of diclofenac (Nonsteroidal Anti-Inflammatory Drug (NSAID))? - Dr.Oracle. (2025, October 5). Retrieved from [Link]
-
What is the mechanism of Celecoxib? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]
-
Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed. (n.d.). Retrieved from [Link]
-
Diclofenac: Package Insert / Prescribing Information / MOA - Drugs.com. (2025, August 17). Retrieved from [Link]
-
IN VITRO PHARMACOLOGICAL SCREENING METHODS FOR ANTI-INFLAMMATORY AGENTS - vels. (2018, December 11). Retrieved from [Link]
-
New mechanisms of action of diclofenac and the possibility of their implementation in pain treatment – narrative review - Ból. (n.d.). Retrieved from [Link]
-
Celecoxib for the treatment of pain and inflammation: the preclinical and clinical results. (2021, April). Retrieved from [Link]
-
In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed. (n.d.). Retrieved from [Link]
-
What is the efficacy of diclofenac (Nonsteroidal Anti-Inflammatory Drug (NSAID)) in improving muscle pain compared to placebos in clinical trials? - Dr.Oracle. (2025, August 1). Retrieved from [Link]
-
Effectiveness and Safety of Celecoxib for the Treatment of Rheumatoid Arthritis - AAFP. (2018, May 1). Retrieved from [Link]
-
In vitro pharmacological screening methods for anti-inflammatory agents - ResearchGate. (2025, August 10). Retrieved from [Link]
-
Efficacy and Safety of Celecoxib Therapy in Osteoarthritis: A Meta-Analysis of Randomized Controlled Trials - NIH. (2016, May 20). Retrieved from [Link]
-
Screening models(IN-VIVO) for analgesics and anti inflammatory agents | PPTX - Slideshare. (n.d.). Retrieved from [Link]
-
Screening models for inflammatory drugs | PPTX - Slideshare. (n.d.). Retrieved from [Link]
-
Pain Models for Preclinical Research - Eurofins Advinus. (n.d.). Retrieved from [Link]
-
Efficacy of celecoxib versus ibuprofen for the treatment of patients with osteoarthritis of the knee: A randomized double-blind, non-inferiority trial - NIH. (n.d.). Retrieved from [Link]
-
A comparison of the therapeutic efficacy of diclofenac in osteoarthritis: a systematic review of randomised controlled trials | Semantic Scholar. (n.d.). Retrieved from [Link]
-
Topical Diclofenac, an Efficacious Treatment for Osteoarthritis: A Narrative Review - PMC. (2020, February 21). Retrieved from [Link]
-
Efficacy and safety of diclofenac in osteoarthritis: Results of a network meta-analysis of unpublished legacy studies - PubMed. (n.d.). Retrieved from [Link]
-
In-Vivo Models for Management of Pain - Scirp.org. (n.d.). Retrieved from [Link]
-
A Review of Topical Diclofenac Use in Musculoskeletal Disease - MDPI. (n.d.). Retrieved from [Link]
-
A Detailed Review on Nociceptive Models for the Screening of Analgesic Activity in Experimental Animals - ResearchGate. (2017, March 20). Retrieved from [Link]
-
Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. (n.d.). Retrieved from [Link]
-
Rodent Hot/Cold Plate Pain Assay - Maze Engineers - ConductScience. (n.d.). Retrieved from [Link]
-
COX-2 Inhibitors: What They Are, Uses & Side Effects - Cleveland Clinic. (n.d.). Retrieved from [Link]
-
List of COX-2 Inhibitors + Uses, Types & Side Effects - Drugs.com. (2023, April 12). Retrieved from [Link]
-
COX2 Inhibitor Screening Assay Kit - BPS Bioscience. (n.d.). Retrieved from [Link]
-
COX-2 Inhibitors - Everyday Health. (n.d.). Retrieved from [Link]
-
Hot plate test - Wikipedia. (n.d.). Retrieved from [Link]
-
Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC - NIH. (n.d.). Retrieved from [Link]
-
4.7. Carrageenan-Induced Paw Edema Test - Bio-protocol. (n.d.). Retrieved from [Link]
-
Hot plate test - Panlab | Harvard Apparatus. (n.d.). Retrieved from [Link]
-
Cyclooxygenase-2 inhibitor - Wikipedia. (n.d.). Retrieved from [Link]
-
Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat - ResearchGate. (2025, August 6). Retrieved from [Link]
-
Cyclo-oxygenase-2 inhibitors: when should they be used in the elderly? - PubMed. (n.d.). Retrieved from [Link]
-
Hot plate analgesiometer | PPTX - Slideshare. (n.d.). Retrieved from [Link]
-
COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777) - Assay Genie. (n.d.). Retrieved from [Link]
-
Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments. (n.d.). Retrieved from [Link]
Sources
- 1. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. Diclofenac: an update on its mechanism of action and safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Diclofenac Sodium? [synapse.patsnap.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. assaygenie.com [assaygenie.com]
- 8. Celecoxib - Wikipedia [en.wikipedia.org]
- 9. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. maze.conductscience.com [maze.conductscience.com]
- 14. Hot plate test - Wikipedia [en.wikipedia.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol
As researchers and scientists at the forefront of drug development, our work with novel chemical entities like 4-Fluoro-2-(1H-pyrazol-3-yl)phenol demands not only scientific rigor in its application but also an unwavering commitment to safety and environmental stewardship in its disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol, grounded in established safety principles and regulatory standards. Our objective is to ensure that this valuable research compound is managed responsibly from acquisition to its final disposition, safeguarding both laboratory personnel and the environment.
The procedural choices outlined below are rooted in the known chemical properties and potential hazards of halogenated phenolic compounds and investigational new drugs. As 4-Fluoro-2-(1H-pyrazol-3-yl)phenol is a key intermediate in pharmaceutical synthesis, it is prudent to handle it with the care afforded to potentially cytotoxic or biologically active materials, aligning with guidelines from authoritative bodies such as the Occupational Safety and Health Administration (OSHA).[1][2][3][4]
Hazard Assessment and Risk Mitigation
Before beginning any work that will generate waste, a thorough understanding of the hazards associated with 4-Fluoro-2-(1H-pyrazol-3-yl)phenol is essential. This proactive approach is the foundation of a self-validating safety system in the laboratory.
1.1. Chemical and Toxicological Profile
4-Fluoro-2-(1H-pyrazol-3-yl)phenol is a solid compound classified with specific hazard codes indicating it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[5] While comprehensive toxicological data for every novel compound is not always available, its structural motifs—a halogenated (fluorinated) phenol and a pyrazole ring—necessitate a cautious approach. Phenolic compounds, in general, can be corrosive and toxic, and their halogenated derivatives require special disposal considerations.[6][7] Furthermore, as an intermediate in pharmaceutical development, its potential biological activity warrants handling it as a potentially cytotoxic compound.[1][8]
Table 1: Key Safety and Physical Data for 4-Fluoro-2-(1H-pyrazol-3-yl)phenol
| Property | Value | Source |
| Hazard Classifications | Eye Irrit. 2, Skin Irrit. 2, STOT SE 3 | [5] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [5] |
| Molecular Formula | C₉H₇FN₂O | [5] |
| Appearance | White crystalline solid | [8] |
| Melting Point | 130.5-134.5 °C | [5] |
1.2. Personal Protective Equipment (PPE)
A multi-layered PPE strategy is critical to prevent exposure. The causality here is direct: the physical barrier provided by PPE is the first and most effective line of defense against the known irritant properties of the compound.
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield that conforms to EN 166 (EU) or NIOSH (US) standards.[9]
-
Skin Protection: Use chemical-resistant gloves (e.g., nitrile rubber) and a standard laboratory coat. Ensure gloves are inspected before use and changed frequently, especially if contaminated.[9]
-
Respiratory Protection: All handling of the solid compound or solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[9] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is mandatory.[9]
Waste Segregation and Collection Protocol
Proper segregation at the point of generation is the most critical step in the waste disposal workflow. This prevents dangerous chemical reactions, protects waste handlers, and ensures compliance with environmental regulations set forth by agencies like the U.S. Environmental Protection Agency (EPA).[10][11][12]
2.1. Waste Stream Classification
Based on its chemical structure, 4-Fluoro-2-(1H-pyrazol-3-yl)phenol waste must be classified as halogenated organic waste .[7][13] It is imperative not to mix this with non-halogenated waste streams, as this can significantly increase disposal costs and complexity.[14]
2.2. Step-by-Step Collection Procedure
-
Select the Appropriate Waste Container:
-
Solid Waste: For solid 4-Fluoro-2-(1H-pyrazol-3-yl)phenol and contaminated consumables (e.g., weigh boats, gloves, pipette tips), use a dedicated, puncture-proof, and sealable container clearly labeled for "Halogenated Organic Solid Waste."[15] A high-density polyethylene (HDPE) container is a suitable choice.
-
Liquid Waste: For solutions containing the compound, use a dedicated, leak-proof, and shatter-proof container (e.g., HDPE or glass with a safety coating) designated for "Halogenated Organic Liquid Waste."[7] Never fill liquid waste containers beyond 75-90% capacity to allow for vapor expansion.[7][13]
-
-
Properly Label the Waste Container:
-
Before adding any waste, affix a hazardous waste label to the container.[16]
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "4-Fluoro-2-(1H-pyrazol-3-yl)phenol"
-
An accurate list of all components in the container, including solvents and their approximate percentages.
-
The relevant hazard warnings (e.g., "Irritant," "Toxic").
-
The date accumulation started.
-
-
-
Accumulate Waste Safely:
-
Keep the waste container sealed at all times, except when adding waste. This is a common and critical compliance point with EPA regulations.[14]
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be in a secondary containment bin to mitigate spills or leaks.[16]
-
Ensure segregation from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[17]
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol.
Caption: Disposal workflow for 4-Fluoro-2-(1H-pyrazol-3-yl)phenol.
Decontamination and Spill Management
4.1. Routine Decontamination
Any surfaces or equipment that come into contact with 4-Fluoro-2-(1H-pyrazol-3-yl)phenol should be decontaminated. Use a cloth dampened with 70% ethanol or another suitable solvent to wipe down the area. All cleaning materials (e.g., wipes, paper towels) must be disposed of as solid hazardous waste.
4.2. Spill Response
In the event of a spill, the primary objective is to contain the material and prevent exposure.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate (if necessary): For large spills or if you are unsure of the hazard, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
-
Control the Spill:
-
For small solid spills, carefully sweep the material into a container that can be sealed. Avoid creating dust.
-
For small liquid spills, absorb the material with a chemical absorbent pad or vermiculite.
-
-
Decontaminate: Clean the spill area with a suitable solvent, and again, dispose of all cleanup materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department as per institutional policy.
Final Disposal
The ultimate disposal of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol must be conducted by a licensed hazardous waste disposal company. This is a "cradle-to-grave" responsibility, meaning the generating laboratory is accountable for the waste until its final destruction.[18] The most appropriate disposal method for halogenated organic compounds is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF). This method ensures the complete destruction of the compound, minimizing its environmental impact.[6]
Never discharge 4-Fluoro-2-(1H-pyrazol-3-yl)phenol or its solutions down the sanitary sewer or dispose of it in the regular trash.[15] This is not only a violation of regulations but also poses a significant threat to aquatic ecosystems and public health.
By adhering to this comprehensive guide, researchers can confidently manage 4-Fluoro-2-(1H-pyrazol-3-yl)phenol waste, ensuring a safe laboratory environment and upholding their commitment to environmental responsibility.
References
- OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs.American Journal of Hospital Pharmacy.
- Guidelines for Cytotoxic (Antineoplastic) Drugs.
- Controlling Occupational Exposure to Hazardous Drugs.
- OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs.
- Waste, Chemical, and Cleanup Enforcement.U.S. Environmental Protection Agency (EPA).
- 4-Fluoro-2-(1H-pyrazol-3-yl)phenol.Sigma-Aldrich.
- Hazardous Waste.U.S. Environmental Protection Agency (EPA).
- Hazardous Waste Program.Pennsylvania Department of Environmental Protection.
- Resource Conservation and Recovery Act (RCRA) Regulations.U.S. Environmental Protection Agency (EPA).
- What Regulations Govern Hazardous Waste Management?Chemistry For Everyone.
- How can I dispose phenol?
- 4-Fluoro-2-(1H-pyrazol-3-yl)phenol.Chem-Impex.
- Hazardous Materials Disposal Guide.Nipissing University.
- Hazardous Waste Disposal Guidelines.Purdue University.
- Factsheet: Disposal of Hazardous Waste - Basic Principles.ETH Zürich.
- Hazardous Waste Disposal Guide.Dartmouth College.
- Safety Data Sheet for 4-Fluorophenol.Fisher Scientific.
- Phenol, Chloroform, or TRIzol™ Waste Disposal.University of Tennessee Health Science Center.
- Navigating the Safe Disposal of 3-Fluoro-2-vinylphenol: A Comprehensive Guide.Benchchem.
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 3. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 4. OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Occupational Safety and Health Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-氟-2-(1H-吡唑-3-基)苯酚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. nipissingu.ca [nipissingu.ca]
- 8. chemimpex.com [chemimpex.com]
- 9. benchchem.com [benchchem.com]
- 10. epa.gov [epa.gov]
- 11. epa.gov [epa.gov]
- 12. epa.gov [epa.gov]
- 13. ethz.ch [ethz.ch]
- 14. pfw.edu [pfw.edu]
- 15. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 16. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 17. fishersci.com [fishersci.com]
- 18. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Safe Handling of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol
This document provides comprehensive safety and handling protocols for 4-Fluoro-2-(1H-pyrazol-3-yl)phenol (CAS No: 288401-64-9). As a valued partner in your research, we are committed to providing information that ensures both the integrity of your work and the safety of your laboratory personnel. This guide is designed for researchers, scientists, and drug development professionals who may handle this compound.
The following protocols are synthesized from an analysis of the compound's chemical structure, available safety data, and established best practices for handling analogous chemical classes, in accordance with OSHA's Laboratory Standard.[1][2][3]
Hazard Assessment: Understanding the Risk Profile
4-Fluoro-2-(1H-pyrazol-3-yl)phenol is a substituted, fluorinated phenolic pyrazole derivative.[4] A thorough risk assessment is the foundation of a safe experimental plan. While a complete toxicological profile for this specific molecule is not extensively documented, its constituent functional groups provide a strong basis for predicting its hazard profile.
Key Hazard Classifications:
-
Eye Irritation (Category 2A): Causes serious eye irritation.[4][5]
-
Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.[4][5]
Structural Analysis of Hazards:
-
Phenolic Group: Phenols are known to be corrosive and can cause severe chemical burns.[6] They can be absorbed through the skin and may exhibit systemic toxicity.[6]
-
Fluorinated Aromatic Ring: The introduction of fluorine can alter the metabolic pathways and toxicological properties of a molecule.[7] During combustion or thermal decomposition, fluorinated organic compounds can release hazardous gases such as hydrogen fluoride (HF).[8][9]
-
Pyrazole Moiety: Pyrazole derivatives are biologically active and are common scaffolds in pharmaceutical development.[10] As such, they should be handled with care to avoid unintended biological effects through occupational exposure.
The compound is a white to off-white crystalline solid with a melting point between 130.5-134.5 °C.[4][10]
Personal Protective Equipment (PPE): Your Primary Barrier
A multi-layered approach to PPE is essential. The selection of appropriate PPE is contingent on the specific procedure being performed and the associated risk of exposure.
Eye and Face Protection
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields must be worn for all laboratory work involving this compound.[1]
-
Splash Hazard: When handling solutions of the compound, preparing stock, or performing any operation with a risk of splashing, chemical splash goggles are mandatory. For larger volumes (>1L) or higher-risk procedures (e.g., reactions under pressure), a full-face shield should be worn in addition to chemical splash goggles.[11][12]
Hand Protection
The choice of glove material is critical for preventing dermal absorption. Since this compound is often handled in a solvent, glove selection must be compatible with both the compound and the solvent.
-
For Handling Solids (e.g., weighing): A single pair of standard nitrile laboratory gloves (minimum 4 mil thickness) is acceptable for incidental contact.
-
For Handling Solutions: Double-gloving is required. An inner nitrile glove provides a base layer of protection, while a thicker, chemical-resistant outer glove (e.g., neoprene or butyl rubber) is necessary, especially when working with solvents like DMSO, DMF, or chlorinated solvents in which the compound may be dissolved.
-
Glove Integrity: Always inspect gloves for tears or pinholes before use. Change gloves immediately if contamination is suspected, and wash hands thoroughly after removal.[13]
| Task | Glove Type | Rationale |
| Weighing solid compound | Single Pair Nitrile (≥4 mil) | Protects against incidental contact with solid particles. |
| Preparing solutions | Double-Gloved: Inner Nitrile, Outer Neoprene/Butyl Rubber | Provides robust protection against both the compound and the solvent, minimizing risk of permeation. |
| General handling of dilute solutions | Thicker Nitrile (≥8 mil) or Double-Gloved | Offers enhanced protection against splashes and brief, incidental contact.[13] |
Body Protection
-
A flame-resistant lab coat is the minimum requirement and must be kept fully buttoned.[11]
-
For procedures with a significant splash risk, a chemically resistant apron made of neoprene or a similar material should be worn over the lab coat.[13]
-
Full-length pants and closed-toe shoes are mandatory in the laboratory at all times.[11]
Respiratory Protection
Engineering controls are the primary method for mitigating inhalation risks.
-
Standard Operations: All handling of the solid compound (weighing, transfers) and any work with its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[13]
-
Emergency or High-Exposure Scenarios: If engineering controls fail or for emergency response, a NIOSH-approved respirator with an organic vapor/acid gas (OV/AG) cartridge and a P100 particulate filter is required.[14][15] All personnel requiring respirator use must be part of a formal respiratory protection program, including fit-testing, as mandated by OSHA (29 CFR 1910.134).[3]
Operational and Disposal Plans
Trustworthy protocols are self-validating. Following these procedural steps will inherently minimize risk.
Workflow for Safe Handling
The following diagram outlines the decision-making process and workflow for safely handling 4-Fluoro-2-(1H-pyrazol-3-yl)phenol.
Caption: Workflow for Handling 4-Fluoro-2-(1H-pyrazol-3-yl)phenol.
Spill Response Protocol
Immediate and correct response to a spill is critical to prevent exposure.
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or involves a highly volatile solvent, evacuate the laboratory and contact your institution's emergency response team.
-
Don Appropriate PPE: Before cleaning, don the appropriate PPE, including a lab coat, chemical splash goggles, double gloves (nitrile inner, neoprene/butyl rubber outer), and if necessary, a respirator.
-
Contain the Spill: For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne. For liquid spills, surround the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).
-
Neutralize and Absorb: Carefully add the absorbent material, working from the outside in.
-
Collect Waste: Using non-sparking tools, carefully scoop the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., soapy water, followed by ethanol), collecting all cleaning materials as hazardous waste.
-
Dispose: Seal and label the waste container and dispose of it through your institution's hazardous waste program.
Waste Disposal Plan
-
Solid Waste: All solid 4-Fluoro-2-(1H-pyrazol-3-yl)phenol and contaminated materials (e.g., weigh paper, gloves, absorbent pads) must be collected in a clearly labeled, sealed hazardous waste container.[7][13]
-
Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous waste container. Do not mix with incompatible waste streams. Due to the halogenated nature of the compound, it should be segregated into a halogenated organic waste stream.
-
Sharps: Contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container.
Never dispose of this chemical down the drain or in regular trash.[16]
References
-
NIOSH Pocket Guide to Chemical Hazards. National Institute for Occupational Safety and Health (NIOSH). [14]
-
Pocket Guide to Chemical Hazards Introduction. National Institute for Occupational Safety and Health (NIOSH). [15]
-
4-Fluoro-2-(1H-pyrazol-3-yl)phenol Product Page. Sigma-Aldrich. [4]
-
National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory). Occupational Safety and Health Administration (OSHA). [1]
-
Chemical Label for 4-Fluoro-2-(1H-pyrazol-3-yl)phenol. [5]
-
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [17]
-
4-Fluoro-2-(1H-pyrazol-3-yl)phenol Product Page. Chem-Impex. [10]
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies of Sciences, Engineering, and Medicine. [2]
-
Safety and handling of fluorinated organic compounds. BenchChem. [7]
-
Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). [3]
-
Safety Data Sheet for 4-Fluorophenol. Fisher Scientific. [8]
-
Personal Protective Equipment in Chemistry. Dartmouth Environmental Health and Safety. [11]
-
Phenol Standard Operating Procedure. Yale Environmental Health & Safety. [13]
-
Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. [12]
-
Poster for the SAFE USE of PHENOL. Petrochemistry.eu. [16]
-
Working Safely with Phenol Guideline. The University of Queensland. [6]
-
Guide for the Safe Handling of Fluoropolymer Resins. PlasticsEurope. [9]
Sources
- 1. 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory) | Occupational Safety and Health Administration [osha.gov]
- 2. nationalacademies.org [nationalacademies.org]
- 3. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 4. 4-Fluoro-2-(1H-pyrazol-3-yl)phenol 97 288401-64-9 [sigmaaldrich.com]
- 5. chemical-label.com [chemical-label.com]
- 6. Working Safely with Phenol Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. multimedia.3m.com [multimedia.3m.com]
- 10. chemimpex.com [chemimpex.com]
- 11. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 12. americanchemistry.com [americanchemistry.com]
- 13. ehs.yale.edu [ehs.yale.edu]
- 14. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
- 15. restoredcdc.org [restoredcdc.org]
- 16. petrochemistry.eu [petrochemistry.eu]
- 17. osha.gov [osha.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
